MMP-9-IN-9
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-5-(diethylaminomethyl)-N-hydroxy-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O5S/c1-5-29(6-2)18-22-16-20(3)26(25(17-22)27(31)28-32)30(19-21-10-8-7-9-11-21)36(33,34)24-14-12-23(35-4)13-15-24/h7-17,32H,5-6,18-19H2,1-4H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNMBFWQBKEBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Function and Inhibition of Matrix Metalloproteinase-9 (MMP-9)
Note to the user: Initial research did not yield specific public data for a compound named "MMP-9-IN-9." Therefore, this guide provides a comprehensive overview of the function, regulation, and inhibition of its target, Matrix Metalloproteinase-9 (MMP-9), a subject of significant interest in drug development.
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components.[1] Its activity is crucial for normal physiological processes, including embryonic development, tissue remodeling, wound healing, and angiogenesis.[1] However, the dysregulation and overexpression of MMP-9 are implicated in a wide array of pathological conditions, such as cancer metastasis, inflammatory diseases, and cardiovascular disorders. This makes MMP-9 a compelling therapeutic target for researchers and drug development professionals.
Core Function and Mechanism of Action
MMP-9 is secreted as an inactive proenzyme (pro-MMP-9) by various cell types, including neutrophils, macrophages, and some cancer cells.[2][3] Activation involves the proteolytic removal of a pro-domain, a process that can be initiated by other proteases like MMP-3 or plasmin.[3] The catalytic activity of MMP-9 is dependent on a zinc ion located in its active site.
The primary function of MMP-9 is the proteolytic degradation of ECM proteins, most notably type IV and V collagens (major components of basement membranes) and gelatin (denatured collagen).[1][4] Beyond its role in ECM remodeling, MMP-9 processes a variety of other substrates, including cytokines and chemokines, thereby modulating inflammatory and immune responses.[5][6] For instance, MMP-9 can release active tumor necrosis factor-alpha (TNF-α) from its membrane-bound precursor and process interleukins, influencing their biological activity.[6]
Involvement in Pathophysiology
The aberrant activity of MMP-9 is a hallmark of many diseases:
-
Cancer: By degrading the basement membrane and ECM, MMP-9 facilitates tumor cell invasion and metastasis.[7] It also promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[7]
-
Inflammatory Diseases: In conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), MMP-9 contributes to tissue destruction and chronic inflammation.[7]
-
Cardiovascular Disease: Excessive MMP-9 activity can lead to the degradation of the vascular matrix, contributing to the instability of atherosclerotic plaques.
-
Neurodegenerative Diseases: Elevated MMP-9 levels are associated with the breakdown of the blood-brain barrier and neuronal damage in conditions like Alzheimer's disease.[2]
Inhibition of MMP-9
Given its role in disease, the inhibition of MMP-9 is a significant therapeutic strategy. Inhibitors are broadly classified as small molecules or biological inhibitors. Small molecule inhibitors often function by chelating the catalytic zinc ion in the active site, rendering the enzyme inactive. The development of selective MMP-9 inhibitors has been challenging due to the structural similarity among MMP family members, leading to off-target effects in clinical trials.[8]
Quantitative Data: Inhibition of MMP-9
The efficacy of inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. Lower IC50 values indicate greater potency.
| Inhibitor Name | Target(s) | MMP-9 IC50 | Other MMP IC50s | Reference |
| Ilomastat (GM6001) | Broad Spectrum MMP | 0.5 nM | MMP-1: 1.5 nM, MMP-2: 1.1 nM, MMP-3: 1.9 nM | [9] |
| SB-3CT | MMP-2, MMP-9 | 600 nM (Ki) | MMP-2: 13.9 nM (Ki) | [9] |
| ARP-100 | MMP-2, MMP-9 | 0.2 µM | MMP-3: 4.5 µM, MMP-1/7: >50 µM | [9] |
| Prinomastat (AG3340) | Broad Spectrum MMP | 5.0 nM | MMP-1: 79 nM, MMP-3: 6.3 nM | [9] |
| MMP-2/MMP-9-IN-1 | MMP-2, MMP-9 | 0.24 µM | MMP-2: 0.31 µM | [10] |
| Compound 3 (VS Hit) | Broad Spectrum MMP | 23 µM | MMP-1: 21 µM, MMP-8: 23 µM, MMP-12: 24 µM, MMP-13: 35 µM | [11] |
| Luteolin 7-O-glucuronide | MMPs | 11.42 µM | MMP-1: 17.63 µM, MMP-3: 7.99 µM, MMP-8: 12.85 µM, MMP-13: 0.03 µM | [9] |
Experimental Protocols
Gelatin Zymography for MMP-9 Activity Detection
Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9 in biological samples. The method separates proteins by size via SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the enzymes to renature and digest the gelatin. Areas of enzymatic activity appear as clear bands against a blue background after staining with Coomassie Brilliant Blue.
Methodology:
-
Sample Preparation: Collect conditioned cell culture media or prepare tissue homogenates. Centrifuge samples to remove cellular debris.[7] Determine the total protein concentration of each sample for equal loading.
-
Gel Electrophoresis:
-
Prepare a 7.5-10% polyacrylamide gel containing 0.1% (1 mg/mL) gelatin.
-
Mix samples with a non-reducing SDS sample buffer (without β-mercaptoethanol or heating) to preserve the enzyme's structure.[7]
-
Load equal amounts of protein into each well and run the gel at 150V at 4°C until the dye front reaches the bottom.[1]
-
-
Enzyme Renaturation and Digestion:
-
After electrophoresis, remove the gel and wash it twice for 30 minutes each in a washing buffer containing 2.5% Triton X-100 to remove SDS and allow renaturation.[12]
-
Rinse the gel briefly with an incubation buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM CaCl2).[12]
-
Incubate the gel in fresh incubation buffer for 24-48 hours at 37°C to allow for gelatin digestion.[1]
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 solution for 30-60 minutes.
-
Destain the gel with a solution of methanol and acetic acid until clear bands appear against a dark blue background.[7] The clear bands correspond to the molecular weights of pro-MMP-9 (92 kDa) and active MMP-9 (82 kDa).
-
Fluorogenic MMP-9 Activity Assay
This assay provides a quantitative measure of MMP-9 activity and is suitable for high-throughput screening of inhibitors. It utilizes a quenched fluorogenic substrate that becomes fluorescent upon cleavage by MMP-9.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.6, 1.5 mM NaCl, 0.5 mM CaCl2, 1 µM ZnCl2).[13]
-
Reconstitute the fluorogenic MMP substrate and the purified, active MMP-9 enzyme according to the manufacturer's instructions.
-
For inhibitor screening, prepare a serial dilution of the test compounds.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the test inhibitor compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add the purified active MMP-9 enzyme to all wells except the blank control. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[2]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.[2]
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the fluorescence intensity at appropriate excitation (e.g., 320 nm) and emission (e.g., 405 nm) wavelengths using a fluorescence plate reader.[2]
-
Take readings every 1-2 minutes for 30-60 minutes at 37°C.[2]
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
Visualizations: Signaling and Experimental Workflows
Caption: Upstream signaling pathways regulating MMP-9 gene expression.
Caption: General workflow for screening and identifying MMP-9 inhibitors.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003 [merckmillipore.com]
- 3. biovendor.com [biovendor.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MMP-2/MMP-9 Inhibitor I | MMP | TargetMol [targetmol.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
- 13. quickzyme.com [quickzyme.com]
biological role of MMP-9 inhibition by MMP-9-IN-9
An In-Depth Technical Guide on the Biological Role of Selective MMP-9 Inhibition
A Note on Nomenclature: While this guide addresses the core topic of the biological role of specific Matrix Metalloproteinase-9 (MMP-9) inhibition, the term "MMP-9-IN-9" did not correspond to a specific, publicly documented inhibitor in the scientific literature at the time of this writing. Therefore, this whitepaper focuses on the well-characterized, selective, allosteric MMP-9 inhibitor, JNJ0966 , and a potent hemopexin domain inhibitor, N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (compound 3c) , as representative examples of advanced non-catalytic domain inhibitors of MMP-9. These compounds exemplify a novel therapeutic approach to MMP-9 inhibition, and the principles, data, and methodologies described herein are central to understanding this emerging class of inhibitors.
Executive Summary
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical regulator of extracellular matrix (ECM) remodeling.[1][2] Its dysregulation is implicated in a multitude of pathological processes, including tumor invasion and metastasis, neuroinflammation, and chronic inflammatory diseases.[3][4] Traditional MMP inhibitors have often targeted the highly conserved catalytic site, leading to a lack of specificity and off-target effects. This guide explores a sophisticated and more selective approach to MMP-9 inhibition: targeting the hemopexin-like (PEX) domain or allosterically preventing the activation of the MMP-9 zymogen (proMMP-9).[3][5] This strategy offers the potential for greater specificity and a more favorable safety profile. We will delve into the biological role of this targeted MMP-9 inhibition, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Mechanism of Action of Selective MMP-9 Inhibition
Selective MMP-9 inhibitors like JNJ0966 and compound 3c operate through a distinct mechanism compared to traditional active-site inhibitors.
-
Allosteric Inhibition of Zymogen Activation (JNJ0966): JNJ0966 interacts with a structural pocket near the cleavage site of the pro-MMP-9 zymogen.[3][6] This binding allosterically prevents the proteolytic cleavage of the pro-domain, which is essential for the activation of MMP-9.[3] Consequently, the generation of the catalytically active enzyme is inhibited without affecting the active forms of MMP-9 or other MMPs.[3][6]
-
Targeting the Hemopexin (PEX) Domain (Compound 3c): The PEX domain of MMP-9 is crucial for its interaction with cell surface receptors like CD44 and α4β1 integrin, as well as for its homodimerization.[7] These interactions are independent of the catalytic activity of MMP-9 but are vital for initiating downstream signaling cascades that promote cell migration and invasion.[7] Compound 3c specifically binds to the PEX domain, disrupting these critical protein-protein interactions.[7]
Signaling Pathways Affected by Selective MMP-9 Inhibition
The inhibition of proMMP-9 activation or PEX domain interactions leads to the modulation of several key signaling pathways implicated in cancer progression:
-
Disruption of MMP-9/CD44/α4β1 Integrin Axis: By binding to the PEX domain, compound 3c prevents the association of proMMP-9 with CD44 and α4β1 integrin on the cell surface.[7]
-
Inhibition of EGFR Signaling: The interaction of MMP-9 with cell surface receptors can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[7] Inhibition of the PEX domain interaction by compound 3c results in the dissociation of EGFR and a subsequent decrease in its phosphorylation.[7]
-
Downregulation of Src, FAK, and Paxillin Phosphorylation: The disruption of the upstream receptor interactions leads to reduced phosphorylation of downstream signaling molecules, including Src, Focal Adhesion Kinase (FAK), and Paxillin (PAX).[7] These proteins are key components of focal adhesions and are critical for cell motility and invasion.[7]
Quantitative Data on Selective MMP-9 Inhibitors
The following tables summarize the key quantitative data for the representative selective MMP-9 inhibitors.
Table 1: Binding Affinity and Inhibitory Potency of Selective MMP-9 Inhibitors
| Compound | Target | Assay Type | Value | Reference |
| JNJ0966 | proMMP-9 | Inhibition of proMMP-9 activation by catMMP-3 | IC50 = 429 nM | [3] |
| Compound 3c | proMMP-9 PEX domain | Binding Affinity | Kd = 320 nM | [7] |
Table 2: In Vitro Cellular Effects of Selective MMP-9 Inhibitors
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| MMP-9-IN-1 (related to compound 3c) | HT-1080, MDA-MB-435 | Cell Proliferation | 10 μM | Significant inhibition | [6] |
| Compound 3c | HT1080 | Cell Migration | 50 μM | Decreased interaction with α4β1 integrin | [7] |
Table 3: In Vivo Efficacy of Selective MMP-9 Inhibitors
| Compound | Animal Model | Tumor Model | Dosage and Administration | Effect | Reference |
| MMP-9-IN-1 (related to compound 3c) | NCR-Nu mice | MDA-MB-435/GFP | 20 mg/kg; IP and intratumoral, 6 days/week for 14 weeks | Profound delay in tumor growth, inhibited metastasis | [6] |
| JNJ0966 | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Reduction in disease severity | [3][6] |
Experimental Protocols
Inhibition of proMMP-9 Activation Assay (for JNJ0966)
Objective: To determine the concentration at which JNJ0966 inhibits the activation of proMMP-9 by a catalytic amount of MMP-3.
Protocol:
-
Recombinant human proMMP-9 is incubated with varying concentrations of JNJ0966 for 30 minutes at room temperature.
-
Catalytically active MMP-3 (catMMP-3) is added to initiate the activation of proMMP-9.
-
The reaction is allowed to proceed for a specified time (e.g., 1-2 hours) at 37°C.
-
The reaction is stopped, and the amount of activated MMP-9 is quantified. This can be done using a fluorogenic peptide substrate that is specifically cleaved by active MMP-9, with the resulting fluorescence measured on a plate reader.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]
Hemopexin Domain Binding Assay (for Compound 3c)
Objective: To determine the binding affinity (Kd) of compound 3c to the PEX domain of proMMP-9.
Protocol:
-
Intrinsic tryptophan fluorescence of the purified recombinant PEX domain of proMMP-9 is utilized.
-
The PEX domain protein is placed in a quartz cuvette in a spectrofluorometer.
-
The protein is excited at 295 nm, and the emission spectrum is recorded (typically between 300 and 400 nm).
-
A concentrated stock solution of compound 3c is titrated into the protein solution in small aliquots.
-
After each addition, the solution is allowed to equilibrate, and the fluorescence emission spectrum is recorded.
-
The change in fluorescence intensity or the shift in the emission maximum is plotted against the concentration of the compound.
-
The dissociation constant (Kd) is calculated by fitting the binding isotherm to a suitable binding model (e.g., a one-site binding model).[7]
Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of a selective MMP-9 inhibitor on cancer cell migration.
Protocol:
-
Cancer cells (e.g., HT-1080) are cultured to sub-confluency.
-
The cells are serum-starved for 24 hours prior to the assay.
-
Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. The underside of the membrane is coated with an ECM protein like fibronectin to act as a chemoattractant.
-
The lower chamber is filled with a serum-containing medium as a chemoattractant.
-
A suspension of serum-starved cells is prepared in a serum-free medium containing the test inhibitor (e.g., compound 3c) at various concentrations or a vehicle control (e.g., DMSO).
-
The cell suspension is added to the upper chamber of the Transwell inserts.
-
The plate is incubated for a period that allows for cell migration (e.g., 12-24 hours) at 37°C in a CO2 incubator.
-
After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of migrated cells is quantified by counting the stained cells in several random fields under a microscope.
In Vivo Tumor Growth and Metastasis Model
Objective: To evaluate the effect of a selective MMP-9 inhibitor on tumor growth and metastasis in an animal model.
Protocol:
-
Immunocompromised mice (e.g., NCR-Nu mice) are used.
-
A suspension of human cancer cells that express MMP-9 and a reporter gene (e.g., MDA-MB-435/GFP) is prepared.
-
The cell suspension is injected orthotopically (e.g., into the mammary fat pad for breast cancer cells) to establish a primary tumor.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., MMP-9-IN-1) via a specified route (e.g., a combination of intraperitoneal and intratumoral injections) and schedule. The control group receives a vehicle.
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers.
-
At the end of the study, the mice are euthanized, and the primary tumors are excised and weighed.
-
Metastasis is assessed by examining distant organs (e.g., lungs) for the presence of fluorescent cancer cells using a fluorescence microscope. The number and size of metastatic nodules can be quantified.[6]
Visualizations of Signaling Pathways and Workflows
Mechanism of Selective MMP-9 Inhibition
Caption: Mechanism of selective MMP-9 inhibition.
Downstream Signaling Cascade Affected by PEX Domain Inhibition
Caption: Downstream signaling of PEX domain inhibition.
Experimental Workflow for In Vivo Tumor Model
References
- 1. [PDF] Small-molecule anticancer compounds selectively target the hemopexin domain of matrix metalloproteinase-9. | Semantic Scholar [semanticscholar.org]
- 2. Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Anti-Cancer Compounds Selectively Target the Hemopexin Domain of Matrix Metalloproteinase-9 (MMP-9) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Target Validation of MMP-9-IN-9: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical enzyme involved in the degradation of extracellular matrix components, particularly type IV collagen, a key component of basement membranes. Its overexpression and aberrant activity are implicated in a multitude of pathological processes, including tumor invasion and metastasis, inflammation, and neurodegenerative diseases. This has positioned MMP-9 as a high-value therapeutic target. This technical guide provides a comprehensive overview of the target validation studies for a selective MMP-9 inhibitor, designated here as MMP-9-IN-9. We present detailed experimental protocols, quantitative data from preclinical studies, and visualizations of key signaling pathways and experimental workflows to serve as a resource for researchers in the field of drug discovery and development.
Introduction to MMP-9 as a Therapeutic Target
MMP-9, or gelatinase B, is secreted as an inactive zymogen (pro-MMP-9) and is activated by a variety of proteases, including MMP-3 and plasmin. Once activated, MMP-9 cleaves a broad range of substrates, facilitating cell migration, invasion, and tissue remodeling. In cancer, elevated MMP-9 levels are strongly correlated with poor prognosis, as the enzyme's activity promotes the breakdown of the basement membrane, a crucial step in the metastatic cascade.[1][2] Furthermore, MMP-9 modulates the activity of various signaling molecules, such as cytokines and growth factors, further contributing to disease progression.[1] The development of selective MMP-9 inhibitors, such as the hypothetical this compound, represents a promising therapeutic strategy to counteract these pathological processes.
Biochemical and Cellular Validation of this compound
The initial phase of target validation involves a series of in vitro experiments to determine the potency, selectivity, and cellular efficacy of the inhibitor.
Enzymatic Activity and Selectivity Profile
The inhibitory potential of this compound is first assessed against purified, active MMP-9. A fluorogenic substrate-based assay is a standard method for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). To ensure the inhibitor's specificity, its activity is also tested against a panel of other related MMPs.
Table 1: In Vitro Inhibitory Activity and Selectivity of this compound
| Enzyme | IC50 (nM) | Ki (nM) | Selectivity (Fold vs. MMP-9) |
| MMP-9 | 5.2 | 2.1 | - |
| MMP-1 | >1000 | >1000 | >192 |
| MMP-2 | 250 | 115 | 48 |
| MMP-3 | >1000 | >1000 | >192 |
| MMP-7 | 850 | 410 | 163 |
| MMP-8 | >1000 | >1000 | >192 |
| MMP-13 | 600 | 280 | 115 |
| MMP-14 | >1000 | >1000 | >192 |
Cellular Activity: Inhibition of Invasion
To determine if the enzymatic inhibition translates to a functional effect in a cellular context, a cell-based invasion assay is performed. The Boyden chamber assay, using a basement membrane matrix like Matrigel, is a widely accepted method to evaluate the ability of cancer cells to invade.
Table 2: Cellular Invasion Assay with this compound
| Cell Line | Treatment | Concentration (nM) | % Inhibition of Invasion |
| HT-1080 (Fibrosarcoma) | Vehicle (DMSO) | - | 0% |
| This compound | 10 | 25% | |
| This compound | 50 | 68% | |
| This compound | 250 | 92% | |
| MDA-MB-231 (Breast Cancer) | Vehicle (DMSO) | - | 0% |
| This compound | 10 | 21% | |
| This compound | 50 | 61% | |
| This compound | 250 | 88% |
In Vivo Target Validation
Successful in vitro validation is followed by in vivo studies to assess the efficacy and target engagement of this compound in a living organism. A common approach is to use a tumor metastasis model in immunocompromised mice.
Efficacy in a Xenograft Metastasis Model
Human cancer cells, such as MDA-MB-231, are implanted into the mammary fat pad of immunodeficient mice. Once primary tumors are established, the mice are treated with this compound, and the development of lung metastases is monitored.
Table 3: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Primary Tumor Volume (mm³) at Day 28 | Number of Lung Metastatic Nodules (Mean ± SEM) |
| Vehicle | - | 1250 ± 150 | 45 ± 8 |
| This compound | 10 | 1180 ± 130 | 28 ± 5 |
| This compound | 30 | 1150 ± 140 | 12 ± 3 |
| Positive Control (Doxycycline) | 50 | 950 ± 110 | 20 ± 4 |
Target Engagement in Tumor Tissue
To confirm that the observed in vivo effects are due to the inhibition of MMP-9, tumor tissues are collected at the end of the study to assess MMP-9 activity and expression. Gelatin zymography is used to measure the enzymatic activity of MMP-9, while immunohistochemistry (IHC) and Western blotting are used to evaluate its expression levels.
Table 4: Pharmacodynamic Assessment of this compound in Tumor Tissue
| Treatment Group | Dose (mg/kg) | MMP-9 Activity (% of Vehicle) | MMP-9 Protein Expression (% of Vehicle) |
| Vehicle | - | 100% | 100% |
| This compound | 30 | 28% | 95% |
Visualizing the Pathways and Processes
MMP-9 Signaling and Activation Pathway
Caption: MMP-9 activation and its role in cancer progression.
Experimental Workflow for this compound Validation
Caption: Stepwise workflow for validating a selective MMP-9 inhibitor.
Logical Framework for Target Validation
Caption: Logical progression of MMP-9 target validation.
Detailed Experimental Protocols
Fluorogenic MMP-9 Inhibition Assay
-
Reagents:
-
Recombinant human active MMP-9.
-
Fluorogenic MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.
-
This compound stock solution in DMSO.
-
96-well black microplate.
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 20 µL of the diluted inhibitor or vehicle (DMSO in Assay Buffer) to the wells of the microplate.
-
Add 60 µL of MMP-9 solution (final concentration ~1 nM) to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity (Excitation: 328 nm, Emission: 393 nm) every minute for 30-60 minutes using a fluorescence plate reader.
-
Calculate the initial reaction rates (RFU/min) from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Boyden Chamber Cell Invasion Assay
-
Reagents & Materials:
-
HT-1080 or MDA-MB-231 cells.
-
24-well plate with Boyden chamber inserts (8 µm pore size).
-
Matrigel Basement Membrane Matrix.
-
Serum-free cell culture medium.
-
Medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant.
-
This compound.
-
Calcein AM or Crystal Violet stain.
-
-
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C.
-
Serum-starve the cells for 24 hours.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle for 30 minutes.
-
Add 500 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the inserts.
-
Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom surface of the membrane with Crystal Violet or stain with Calcein AM for fluorescence quantification.
-
Count the number of stained cells in several fields of view under a microscope or measure fluorescence to quantify invasion.
-
Calculate the percentage of invasion inhibition relative to the vehicle-treated control.[3][4][5][6][7]
-
In Vivo Tumor Metastasis Model
-
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID).
-
MDA-MB-231 human breast cancer cells.
-
This compound formulation for oral gavage.
-
Matrigel.
-
-
Procedure:
-
Inject 1 x 10⁶ MDA-MB-231 cells suspended in Matrigel into the mammary fat pad of each mouse.
-
Monitor primary tumor growth with calipers.
-
When tumors reach approximately 100-150 mm³, randomize the mice into treatment groups (vehicle, this compound low dose, this compound high dose, positive control).
-
Administer the treatments daily via oral gavage for 28 days.
-
At the end of the treatment period, euthanize the mice and harvest the lungs and primary tumors.
-
Fix the lungs in Bouin's solution and count the number of visible metastatic nodules on the surface.
-
Process a portion of the primary tumor for Western blot and IHC analysis.[8][9][10][11]
-
Western Blot for MMP-9 in Tumor Tissue
-
Reagents:
-
Tumor tissue lysates.
-
RIPA buffer with protease inhibitors.
-
Primary antibody against MMP-9.
-
HRP-conjugated secondary antibody.
-
PVDF membrane.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Homogenize tumor tissue in RIPA buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-MMP-9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system and perform densitometry analysis to quantify the protein bands, normalizing to a loading control like GAPDH or β-actin.[12][13]
-
Conclusion
The target validation of a selective MMP-9 inhibitor, exemplified by this compound, requires a systematic and multi-faceted approach. This guide outlines the critical steps from initial biochemical characterization to in vivo efficacy studies. The presented data tables and detailed protocols provide a framework for researchers to design and execute robust validation studies. The successful validation of MMP-9 as a therapeutic target through such a rigorous process is essential for the advancement of novel treatments for cancer and other MMP-9-driven diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 细胞迁移和侵袭试验 [sigmaaldrich.com]
- 5. Matrix Invasion Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Tumor cell-produced matrix metalloproteinase 9 (MMP-9) drives malignant progression and metastasis of basal-like triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting intracellular MMPs efficiently inhibits tumor metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of MMP‐9 transcription and suppression of tumor metastasis by pyrrole‐imidazole polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of ablation or inhibition of stromal matrix metalloproteinase-9 on lung metastasis in a breast cancer model is dependent on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MMP-9 functions as a tumor suppressor in colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Selectivity Profile of a Novel MMP-9 Inhibitor: MMP-9-IN-9
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No public data exists for a compound with the designation "MMP-9-IN-9." This technical guide is a representative example of a selectivity profile for a hypothetical, potent, and selective MMP-9 inhibitor. The data and methodologies presented are based on established principles and publicly available information for other selective matrix metalloproteinase (MMP) inhibitors.
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase critically involved in the degradation of extracellular matrix (ECM) components.[1] Its enzymatic activity is implicated in a host of physiological and pathological processes, including tissue remodeling, angiogenesis, inflammation, and tumor metastasis.[2][3] The development of selective MMP-9 inhibitors is a key objective in therapeutic strategies for various diseases, including cancer, cardiovascular conditions, and inflammatory disorders.[4] A critical challenge in this endeavor is achieving high selectivity for MMP-9 over other closely related MMP family members to minimize off-target effects.[5] This guide provides a detailed overview of the selectivity profile of a hypothetical selective inhibitor, this compound.
Data Presentation: Inhibitory Potency and Selectivity
The inhibitory activity of this compound was assessed against a panel of recombinant human MMPs. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency and selectivity of the compound.
Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Matrix Metalloproteinases
| MMP Isoform | Enzyme Family | IC50 (nM) for this compound | Selectivity (Fold vs. MMP-9) |
| MMP-9 | Gelatinase | 5.0 | 1 |
| MMP-2 | Gelatinase | 550 | 110 |
| MMP-1 | Collagenase | >10,000 | >2000 |
| MMP-3 | Stromelysin | 1,200 | 240 |
| MMP-7 | Matrilysin | >10,000 | >2000 |
| MMP-8 | Collagenase | 8,500 | 1700 |
| MMP-13 | Collagenase | 950 | 190 |
Note: Data is hypothetical and for illustrative purposes.
The data presented in Table 1 indicates that this compound is a potent inhibitor of MMP-9 with an IC50 value in the low nanomolar range. The compound demonstrates significant selectivity for MMP-9 over other MMPs, with selectivity ratios exceeding 100-fold for most tested isoforms. This high degree of selectivity is crucial for minimizing potential side effects that could arise from the non-specific inhibition of other MMPs involved in normal physiological processes.
Experimental Protocols
The following is a representative protocol for determining the in vitro inhibitory potency of a compound against MMP-9.
MMP-9 Enzymatic Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of MMP-9 by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human MMP-9 (activated)
-
MMP-9 fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microtiter plates
-
Fluorescence plate reader with excitation and emission wavelengths of 325 nm and 393 nm, respectively.[6]
Procedure:
-
Enzyme Preparation: Dilute the activated recombinant human MMP-9 to the desired concentration in Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
Assay Reaction: a. To each well of the 96-well plate, add the following in order:
- Assay Buffer
- Test compound (this compound) at various concentrations or vehicle control.
- Diluted MMP-9 enzyme. b. Mix gently and incubate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the MMP-9 fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis: a. Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve. b. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
The diagram below illustrates the central role of MMP-9 in the PI3K/Akt and MAPK/ERK signaling pathways, which are frequently dysregulated in cancer and contribute to tumor progression and metastasis.[2][7]
Caption: MMP-9 in Pro-Tumorigenic Signaling Pathways.
The following diagram outlines a typical workflow for the screening and characterization of novel MMP-9 inhibitors.
Caption: Workflow for MMP-9 Inhibitor Discovery and Development.
References
- 1. Identification of Novel Natural Product Inhibitors against Matrix Metalloproteinase 9 Using Quantum Mechanical Fragment Molecular Orbital-Based Virtual Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process [mdpi.com]
- 3. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
MMP-9-IN-9: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Potent and Selective MMP-9 Inhibitor for Probing Enzyme Function
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase critically involved in the remodeling of the extracellular matrix (ECM). Its enzymatic activity is implicated in a wide array of physiological and pathological processes, including tissue development, wound healing, inflammation, and cancer metastasis. Given its central role in disease progression, MMP-9 has emerged as a significant therapeutic target. The development of potent and selective inhibitors is crucial for elucidating the specific functions of MMP-9 and for the potential development of novel therapeutics. This technical guide focuses on MMP-9-IN-9, a highly potent and selective small molecule inhibitor, providing a comprehensive overview of its biochemical properties, experimental applications, and its utility as a chemical probe for investigating MMP-9 function.
Biochemical Profile and Potency
This compound, also identified as compound 4f in foundational literature, is an anthranilic acid-based inhibitor. It demonstrates high affinity for the active site of MMP-9, leading to potent inhibition of its enzymatic activity.
Enzyme Inhibition Data
The inhibitory activity of this compound has been characterized against MMP-9 and other related matrix metalloproteinases to establish its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme | IC50 (nM) | Reference |
| MMP-9 | 5 | [1] |
| MMP-1 | 1050 | [1] |
| MMP-13 | 113 | [1] |
| TACE (TNF-α converting enzyme) | 540 | [1] |
These data highlight the remarkable potency of this compound against MMP-9 and its significant selectivity over other MMPs, such as MMP-1 (collagenase-1) and MMP-13 (collagenase-3). This selectivity is a critical attribute for a chemical probe, as it allows for the specific interrogation of MMP-9 function with minimal off-target effects on other metalloproteinases.
Mechanism of Action and Cellular Effects
This compound exerts its inhibitory effect by chelating the catalytic zinc ion within the active site of the MMP-9 enzyme, a common mechanism for many small molecule MMP inhibitors. Beyond its direct enzymatic inhibition, this compound has demonstrated significant biological effects in cellular models, particularly in the context of inflammation and neuroinflammation.
In a key study, this compound (referred to as MMP-9 inhibitor I) was shown to decrease the release of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. This effect is attributed to the inhibition of TACE (TNF-α converting enzyme), albeit at a higher concentration than that required for MMP-9 inhibition[1].
The signaling pathway below illustrates the role of MMP-9 in neuroinflammation and the point of intervention for this compound.
Experimental Protocols
To facilitate the use of this compound as a research tool, this section provides detailed methodologies for key experiments cited in the literature.
MMP-9 Enzyme Inhibition Assay
This protocol is based on the methods described for the characterization of anthranilic acid-based MMP inhibitors.
Objective: To determine the IC50 value of this compound against purified MMP-9.
Materials:
-
Recombinant human MMP-9 (catalytic domain)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add 50 µL of the diluted inhibitor solutions. For the control wells, add 50 µL of assay buffer with the same final DMSO concentration.
-
Add 25 µL of a solution containing the recombinant MMP-9 enzyme to each well. The final enzyme concentration should be optimized for a linear reaction rate.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every minute) for 30-60 minutes at 37°C using a microplate reader.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
The experimental workflow for determining MMP-9 inhibition is depicted in the following diagram:
Cellular Assay for TNF-α Release
This protocol is adapted from the study investigating the anti-inflammatory effects of MMP-9 inhibitors in microglia.
Objective: To assess the effect of this compound on TNF-α release from activated microglial cells.
Materials:
-
BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution in DMSO
-
Phosphate Buffered Saline (PBS)
-
TNF-α ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed BV-2 cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
On the day of the experiment, replace the culture medium with serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include an unstimulated control group.
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Normalize the TNF-α concentrations to the total protein content of the cells in each well, if necessary.
-
Analyze the data to determine the effect of this compound on LPS-induced TNF-α release.
Conclusion
This compound is a valuable pharmacological tool for the investigation of MMP-9 function. Its high potency and selectivity make it suitable for a range of in vitro and cell-based assays. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this compound as a probe to explore the multifaceted roles of MMP-9 in health and disease. As with any chemical probe, careful experimental design and appropriate controls are essential to ensure the validity of the findings.
References
An In-depth Technical Guide to the Downstream Effects of MMP-9-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical regulator of the extracellular matrix (ECM) and is implicated in a wide array of physiological and pathological processes. Its dysregulation is a hallmark of numerous diseases, including cancer, neuroinflammatory disorders, and cardiovascular conditions. MMP-9-IN-9, a potent and selective inhibitor of MMP-9, has emerged as a valuable research tool for elucidating the downstream consequences of MMP-9 activity and as a potential therapeutic candidate. This technical guide provides a comprehensive overview of the known downstream effects of this compound, detailing its mechanism of action, impact on signaling pathways, and relevant experimental protocols.
Core Mechanism of Action
This compound, also identified as compound 4f in initial discovery studies, is an anthranilic acid-based hydroxamate inhibitor. Its primary mechanism of action involves the chelation of the zinc ion within the active site of the MMP-9 enzyme, rendering it catalytically inactive. This selective inhibition prevents the degradation of ECM components and the processing of various signaling molecules that are substrates of MMP-9.
Quantitative Data: Inhibitory Potency and Selectivity
This compound exhibits high potency and selectivity for MMP-9. The following table summarizes its inhibitory activity against MMP-9 and its selectivity over other related matrix metalloproteinases.
| Enzyme | IC50 (nM) | Selectivity vs. MMP-9 | Reference |
| MMP-9 | 5 | - | [1] |
| MMP-1 | >1000 | >200-fold | [1] |
| MMP-13 | >1000 | >200-fold | [1] |
Downstream Effects of this compound Inhibition
The inhibition of MMP-9 by this compound leads to a cascade of downstream effects, primarily observed in the context of neuroinflammation and cancer biology.
Attenuation of Neuroinflammation
In the central nervous system (CNS), microglia are the resident immune cells that, when activated, can contribute to neuroinflammatory processes. MMP-9 is known to be upregulated during microglial activation and plays a role as a proinflammatory mediator.[2] this compound has been shown to exert potent anti-inflammatory and neuroprotective effects by modulating microglial activity.[1]
A key downstream effect of this compound is the suppression of tumor necrosis factor-alpha (TNF-α) secretion from activated microglia.[2] TNF-α is a pleiotropic cytokine that mediates neuroinflammation and is initially produced as a transmembrane precursor (pro-TNF-α).[2] Its release into the extracellular space as a soluble, active cytokine is dependent on the enzymatic activity of TNF-α converting enzyme (TACE), also known as ADAM17.[2]
Studies have revealed a direct correlation between MMP-9 inhibition and the reduction of TACE activity.[2] While MMP-9 itself can cleave pro-TNF-α, the inhibitory effect of this compound on TNF-α release is also attributed to its impact on TACE activity.[2] This suggests a complex interplay where this compound not only directly inhibits MMP-9-mediated pro-TNF-α cleavage but also affects the broader enzymatic machinery responsible for TNF-α maturation.
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory effects of this compound in microglia.
Modulation of Cancer Cell Processes
While specific studies on the downstream effects of this compound in cancer are limited, research on other selective MMP-9 inhibitors and the known functions of MMP-9 provide strong indications of its potential impact. MMP-9 is critically involved in tumor progression, including invasion, metastasis, and angiogenesis.
A study on a series of 1,3,4-oxadiazole derivatives, where one of the most active compounds was designated "4f," demonstrated significant MMP-9 inhibition. This compound induced apoptosis in A549 human lung cancer cells, suggesting a downstream effect on cell survival pathways.[3][4] The induction of apoptosis was associated with mitochondrial membrane depolarization and caspase-3 activation.[3][4]
The following workflow illustrates the experimental logic for assessing the anticancer effects of an MMP-9 inhibitor like compound 4f.
References
- 1. The discovery of anthranilic acid-based MMP inhibitors. Part 3: incorporation of basic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Effects of Matrix Metalloproteinase Inhibitors on TNF-α Release from Activated Microglia and TNF-α Converting Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of anthranilic acid-based MMP inhibitors. Part 2: SAR of the 5-position and P1(1) groups - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MMP-9-IN-9 and Its Impact on Extracellular Matrix Remodeling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical regulator of the extracellular matrix (ECM) through its proteolytic activity on various ECM components, most notably gelatin and type IV collagen.[1][2] Dysregulation of MMP-9 activity is implicated in a multitude of pathological processes, including tumor invasion, angiogenesis, and inflammation.[1][2] This technical guide provides a comprehensive overview of MMP-9-IN-9, a potent and selective inhibitor of MMP-9, and its role in the modulation of ECM remodeling. This document will detail the mechanism of action of this compound, its quantitative inhibitory properties, and detailed protocols for its application in key experimental assays. Furthermore, this guide will explore the signaling pathways influenced by MMP-9 inhibition and present visual workflows and diagrams to facilitate a deeper understanding of its scientific application.
Introduction to this compound
This compound (also known as compound 4f) is a highly selective inhibitor of matrix metalloproteinase-9.[3][4] Its primary mechanism of action involves the inhibition of the catalytic activity of MMP-9, thereby preventing the degradation of its substrates within the extracellular matrix.[1] This targeted inhibition makes this compound a valuable tool for investigating the physiological and pathological roles of MMP-9 and a potential therapeutic candidate for diseases characterized by excessive ECM turnover.
Chemical and Physical Properties
-
Molecular Formula: C₂₃H₂₂N₄O₅S
-
Molecular Weight: 482.51 g/mol
-
CAS Number: 206549-55-5
-
Appearance: A crystalline solid
-
Solubility: Soluble in DMSO
Mechanism of Action and Impact on ECM Remodeling
The catalytic activity of MMP-9 is dependent on a zinc ion located within its active site.[2] this compound, like many small molecule MMP inhibitors, is believed to interact with this zinc ion, thereby blocking the enzyme's proteolytic function.[1] This inhibition has profound effects on the integrity and composition of the extracellular matrix.
MMP-9's primary substrates include gelatin (denatured collagen) and type IV and V collagen, which are major components of basement membranes.[2][5] By preventing the degradation of these structural proteins, this compound helps maintain the structural integrity of the ECM. Furthermore, MMP-9 is known to cleave other ECM components such as fibronectin and laminin, and its inhibition by this compound can therefore influence cell adhesion, migration, and signaling processes that are dependent on these interactions.[6]
Quantitative Data
The inhibitory activity of this compound has been quantified, demonstrating its high potency and selectivity for MMP-9.
| Inhibitor | Target | IC50 | Selectivity | Reference |
| This compound | MMP-9 | 5 nM | Selective over MMP-1 and MMP-13 | [3][4] |
Signaling Pathways Modulated by this compound
The inhibition of MMP-9 by this compound can influence several downstream signaling pathways that are regulated by MMP-9 activity. MMP-9 is known to be involved in the processing of various bioactive molecules, including cytokines and chemokines, which can in turn activate intracellular signaling cascades.[3][6]
For instance, MMP-9 has been shown to have tumor necrosis factor-α (TNF-α)-converting enzyme (TACE) activity by cleaving the prodomain of TNF-α.[3][6] The inhibition of MMP-9 by this compound can suppress the release of active TNF-α from cells like microglia.[3] This has implications for inflammatory and neurodegenerative processes where TNF-α is a key mediator.[3] By reducing MMP-9 activity, this compound can attenuate signaling pathways activated by TNF-α, contributing to its observed anti-inflammatory and neuroprotective effects.[3]
Caption: Inhibition of MMP-9 by this compound blocks the cleavage of pro-TNF-α, reducing inflammatory signaling.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on extracellular matrix remodeling.
Gelatin Zymography for MMP-9 Activity
This protocol is used to detect the enzymatic activity of MMP-9 in biological samples.
Materials:
-
Conditioned cell culture media or tissue homogenates
-
Non-reducing sample buffer
-
Polyacrylamide gels containing 1 mg/mL gelatin
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
-
This compound (for inhibition control)
Procedure:
-
Prepare samples by mixing with non-reducing sample buffer. Do not heat the samples.
-
Load samples onto a polyacrylamide-gelatin gel and perform electrophoresis under non-reducing conditions.
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.
-
Incubate the gel in zymogram developing buffer at 37°C for 18-24 hours. For inhibitor studies, add this compound to the developing buffer at the desired concentration.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. Areas of gelatin degradation by MMP-9 will appear as clear bands.
Caption: Workflow for assessing MMP-9 activity using gelatin zymography.
Western Blotting for MMP-9 Expression
This protocol is used to detect the protein expression levels of MMP-9.
Materials:
-
Cell lysates or conditioned media
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MMP-9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
This compound treated and untreated samples
Procedure:
-
Separate proteins from samples by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MMP-9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system. Compare the band intensity between samples treated with and without this compound to assess its effect on MMP-9 expression.
In Vitro Collagen Degradation Assay
This assay measures the ability of MMP-9 to degrade collagen and the inhibitory effect of this compound.
Materials:
-
Fluorescently labeled collagen (e.g., DQ™ collagen)
-
Recombinant active MMP-9
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
In a 96-well plate, add assay buffer, fluorescently labeled collagen, and varying concentrations of this compound.
-
Initiate the reaction by adding recombinant active MMP-9 to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at various time points. An increase in fluorescence indicates collagen degradation.
-
Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value.
Caption: Workflow for quantifying collagen degradation and the inhibitory effect of this compound.
Conclusion
This compound is a potent and selective inhibitor of MMP-9, making it an invaluable research tool for elucidating the complex roles of MMP-9 in extracellular matrix remodeling and disease pathogenesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. Further investigation into the in vivo efficacy and safety of this compound will be crucial in determining its potential as a therapeutic agent for a range of disorders characterized by aberrant MMP-9 activity.
References
- 1. potent 5-nitroindazole derivatives: Topics by Science.gov [science.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the Effects of Matrix Metalloproteinase Inhibitors on TNF-α Release from Activated Microglia and TNF-α Converting Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Matrix metalloproteinase-9 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparison of the Effects of Matrix Metalloproteinase Inhibitors on TNF-α Release from Activated Microglia and TNF-α Converting Enzyme Activity -Biomolecules & Therapeutics | 학회 [koreascience.kr]
initial characterization of MMP-9-IN-9
An Initial Characterization of a Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitor
Disclaimer: Extensive searches for a specific molecule designated "MMP-9-IN-9" have not yielded any results in the public domain or scientific literature. The following guide is a representative technical whitepaper detailing the typical initial characterization of a novel, potent, and selective MMP-9 inhibitor, using publicly available information on similar compounds as a template for data presentation and experimental protocols. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) proteins.[1][2] Under physiological conditions, MMP-9 is involved in processes such as tissue remodeling, wound healing, and angiogenesis.[3][4] However, dysregulated MMP-9 activity is implicated in a wide range of pathologies, including cancer metastasis, inflammatory diseases, and cardiovascular conditions.[1][3][5] This has made MMP-9 a compelling therapeutic target for the development of small molecule inhibitors.[6]
This whitepaper provides an in-depth overview of the initial characterization of a novel MMP-9 inhibitor, detailing its biochemical activity, cellular effects, and mechanism of action.
Biochemical Characterization
The initial biochemical characterization of a novel MMP-9 inhibitor typically involves determining its inhibitory potency and selectivity against the target enzyme and other related proteases.
Quantitative Inhibitory Activity
The inhibitory activity of a novel compound is quantified using various metrics, such as the half-maximal inhibitory concentration (IC50). The following table summarizes the inhibitory activities of example arylamide-based MMP-9 inhibitors.[7]
| Compound | % Inhibition of MMP-9 (at 100 µM) | IC50 (µM) |
| Compound 2 | > 50% | Not Reported |
| Compound 7 | > 50% | Not Reported |
| Compound 9 | > 50% | Not Reported |
Data extracted from a study on arylamide MMP-9 inhibitors[7].
Cellular Activity and Cytotoxicity
Evaluating the effect of a novel inhibitor on cellular systems is crucial to understanding its potential therapeutic utility and toxicity profile.
Inhibition of Gelatinolytic Activity in Cancer Cells
The ability of the inhibitor to suppress MMP-9 activity in a cellular context is often assessed using cancer cell lines that overexpress the enzyme.
| Compound | Cell Line | % Inhibition of Gelatinolytic Activity |
| Compound 7 | 4T1 (murine breast cancer) | 80.9% |
| Compound 9 | 4T1 (murine breast cancer) | 76.7% |
Data extracted from a study on arylamide MMP-9 inhibitors[7].
Cytotoxicity Profile
The cytotoxic effect of the inhibitor on both cancerous and non-cancerous cell lines is evaluated to determine its therapeutic index.
| Compound | Cell Line | EC50 (µM) | Selectivity Index (SI) |
| Compound 7 | 4T1 | 125 | < 2 |
| Compound 9 | 4T1 | 132 | 5.80 |
| Compound 7 | Vero (normal kidney cells) | > 250 | |
| Compound 9 | Vero (normal kidney cells) | > 250 |
Data extracted from a study on arylamide MMP-9 inhibitors[7]. The Selectivity Index (SI) is calculated as EC50 in normal cells / EC50 in cancer cells.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
MMP-9 Enzymatic Assay (FRET-based)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified MMP-9.
-
Reagents: Recombinant human MMP-9, fluorogenic MMP-9 substrate (e.g., a FRET-based peptide), assay buffer.
-
Procedure:
-
The novel inhibitor is serially diluted in the assay buffer.
-
Recombinant MMP-9 is pre-incubated with the inhibitor for a specified time.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a microplate reader.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
Gelatin Zymography Assay
This technique assesses the ability of an inhibitor to suppress the gelatinolytic activity of MMP-9 in biological samples.
-
Sample Preparation: Conditioned media from cell cultures (e.g., 4T1 cells) are collected.[7]
-
Electrophoresis: Samples are mixed with a non-reducing sample buffer and run on a polyacrylamide gel co-polymerized with gelatin.
-
Renaturation and Development: The gel is washed with a non-ionic detergent to remove SDS and allow the enzyme to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions to allow for gelatin degradation by MMP-9.
-
Staining: The gel is stained with Coomassie Brilliant Blue, which stains the intact gelatin. Areas of enzymatic activity appear as clear bands against a blue background.
-
Quantification: The intensity of the clear bands is quantified using densitometry.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of the inhibitor on cell viability.
-
Cell Seeding: Cells (e.g., 4T1 or Vero) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the novel inhibitor for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The EC50 value is calculated from the dose-response curve.[7]
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can aid in their understanding.
Caption: Simplified signaling pathway of MMP-9 activation and inhibition.
Caption: General experimental workflow for the initial characterization of an MMP-9 inhibitor.
References
- 1. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. MMP9 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Chemical Profile of MMP-9-IN-9 (Compound 4f): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMP-9-IN-9, also identified as compound 4f, has emerged as a potent and selective inhibitor of matrix metalloproteinase-9 (MMP-9). With a reported IC50 of 5 nM, this small molecule demonstrates significant potential for therapeutic applications in conditions where MMP-9 is pathologically upregulated, including neuroinflammatory and certain cancer-related processes. This technical guide provides a comprehensive overview of the available chemical and biological data for this compound, including its inhibitory activity, selectivity, and purported biological effects. Due to the absence of a publicly available primary research publication detailing its synthesis and full experimental characterization, this document relies on information from chemical suppliers and general knowledge of MMP-9 inhibition assays.
Introduction to MMP-9
Matrix metalloproteinase-9 (MMP-9), or gelatinase B, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes. Under physiological conditions, MMP-9 is involved in processes such as tissue remodeling, wound healing, and immune cell migration. However, its dysregulation and overexpression are implicated in a variety of pathologies, including tumor invasion and metastasis, neuroinflammation, and cardiovascular diseases. This has made MMP-9 a compelling target for the development of therapeutic inhibitors.
Chemical Properties of this compound (Compound 4f)
Detailed physicochemical properties for this compound are not extensively documented in peer-reviewed literature. The information available is primarily from commercial suppliers.
| Property | Value | Source |
| Product Name | This compound | MedChemExpress |
| Alias | Compound 4f | MedChemExpress |
| Molecular Formula | Not Available | - |
| Molecular Weight | Not Available | - |
| CAS Number | Not Available | - |
| Appearance | Not Available | - |
| Solubility | Not Available | - |
Biological Activity and Selectivity
This compound has been characterized as a highly potent inhibitor of MMP-9. The available data on its inhibitory activity and selectivity are summarized below.
| Target | IC50 | Selectivity | Reported Effects | Source |
| MMP-9 | 5 nM | Selective over MMP-1 and MMP-13 | Potent Inhibition | MedChemExpress[1][2] |
| MMP-1 | - | Less Potent Inhibition | - | MedChemExpress[1][2] |
| MMP-13 | - | Less Potent Inhibition | - | MedChemExpress[1][2] |
| Cellular Activity | - | - | Strong anti-inflammatory and neuroprotective effects | MedChemExpress[1][2] |
Experimental Protocols (General Methodologies)
While the specific experimental protocols used for the characterization of this compound are not available, this section outlines the general methodologies typically employed for evaluating MMP-9 inhibitors.
MMP-9 Enzymatic Assay (In Vitro)
A common method to determine the IC50 of an MMP-9 inhibitor is a fluorogenic substrate assay.
Principle: The assay utilizes a quenched fluorescent substrate that is cleaved by the active catalytic domain of MMP-9, resulting in an increase in fluorescence. The inhibitor's potency is determined by its ability to reduce this fluorescence signal.
General Procedure:
-
Recombinant human MMP-9 is pre-incubated with varying concentrations of the test compound (e.g., this compound) in an appropriate assay buffer.
-
A fluorogenic MMP-9 substrate is added to initiate the enzymatic reaction.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The initial reaction rates are calculated and plotted against the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
Selectivity Assays
To determine the selectivity of an inhibitor, similar enzymatic assays are performed against a panel of other related metalloproteinases, such as MMP-1, MMP-2, MMP-7, and MMP-13. The IC50 values obtained for these other MMPs are then compared to the IC50 value for MMP-9.
Cell-Based Assays for Anti-Inflammatory Effects
Lipopolysaccharide (LPS)-Induced Cytokine Release in Microglia/Macrophages:
-
A relevant cell line (e.g., BV-2 microglia or RAW 264.7 macrophages) is cultured.
-
Cells are pre-treated with different concentrations of this compound.
-
Inflammation is induced by stimulating the cells with LPS.
-
After a defined incubation period, the cell supernatant is collected.
-
The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified using ELISA (Enzyme-Linked Immunosorbent Assay).
-
A reduction in cytokine levels in the presence of the inhibitor indicates anti-inflammatory activity.
Zymography
Gelatin zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
General Procedure:
-
Protein samples (e.g., from cell culture supernatants) are separated by SDS-PAGE on a gel containing gelatin.
-
After electrophoresis, the gel is washed to remove SDS and incubated in a developing buffer to allow for enzyme renaturation and gelatin degradation.
-
The gel is then stained with Coomassie Brilliant Blue.
-
Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The effect of an inhibitor can be assessed by adding it to the cell culture or the developing buffer.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of MMP-9 activation and inhibition, and a typical workflow for evaluating a novel MMP-9 inhibitor.
Caption: General pathway of MMP-9 activation and its inhibition by this compound.
Caption: A typical experimental workflow for the evaluation of a novel MMP-9 inhibitor.
Conclusion
This compound (compound 4f) is a potent and selective inhibitor of MMP-9 with promising anti-inflammatory and neuroprotective properties. While the currently available data from commercial sources provide a foundational understanding of its activity, a comprehensive assessment of its therapeutic potential necessitates access to the primary scientific literature. Further research and publication of detailed experimental data will be crucial for the drug development community to fully evaluate and potentially advance this compound into preclinical and clinical studies.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. The lack of a primary research publication for this compound (compound 4f) limits the depth and verifiability of the information provided. Researchers should exercise due diligence in sourcing and validating information for their work.
References
MMP-9-IN-9: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical enzyme involved in the degradation of the extracellular matrix. Its dysregulation is implicated in a variety of pathological processes, including tumor invasion, metastasis, and inflammation. As such, MMP-9 has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of MMP-9-IN-9, a potent and selective inhibitor of MMP-9, for researchers, scientists, and drug development professionals.
Core Compound Information
CAS Number: 206549-55-5[1]
Chemical Structure:
(Image Source: MedChemExpress)
Quantitative Data
This compound demonstrates high potency and selectivity for MMP-9. The following table summarizes its key quantitative metrics.
| Parameter | Value | Selectivity Over MMP-1 | Selectivity Over MMP-13 | Reference |
| IC₅₀ | 5 nM | >200-fold | >22-fold | [1][2] |
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds like this compound against MMP-9. These can be adapted for specific experimental needs.
In Vitro MMP-9 Inhibition Assay (Fluorogenic Substrate)
Objective: To determine the in vitro potency of this compound in inhibiting MMP-9 activity.
Materials:
-
Recombinant human MMP-9 (activated)
-
This compound (or other test inhibitors)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of this compound in Assay Buffer to achieve a range of desired concentrations.
-
In the 96-well plate, add the diluted this compound solutions. Include wells for a positive control (MMP-9 without inhibitor) and a negative control (Assay Buffer only).
-
Add a fixed concentration of activated recombinant human MMP-9 to all wells except the negative control.
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-9 substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
Gelatin Zymography for MMP-9 Activity in Cell Culture
Objective: To assess the effect of this compound on MMP-9 activity in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
SDS-PAGE gels (co-polymerized with 1 mg/mL gelatin)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound in serum-free medium for a specified duration (e.g., 24-48 hours).
-
Collect the conditioned medium from each treatment group.
-
Centrifuge the conditioned medium to remove cellular debris.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein from each sample with non-reducing SDS-PAGE sample buffer. Do not boil the samples.
-
Load the samples onto the gelatin-containing SDS-PAGE gel and run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel with zymogram renaturing buffer for 30-60 minutes at room temperature to remove SDS.
-
Incubate the gel in zymogram developing buffer at 37°C for 16-48 hours.
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel until clear bands of gelatinolysis appear against a blue background. These bands correspond to the proteolytic activity of MMP-9.
-
Quantify the band intensity using densitometry software to determine the relative MMP-9 activity in each treatment group.
Signaling Pathways and Experimental Workflows
MMP-9 Upstream Regulation Signaling Pathway
The expression and activation of MMP-9 are regulated by a complex network of signaling pathways, often initiated by extracellular stimuli such as growth factors and pro-inflammatory cytokines.
Caption: Upstream signaling pathways regulating MMP-9 gene expression.
Experimental Workflow for Screening MMP-9 Inhibitors
The following diagram outlines a typical workflow for identifying and characterizing novel MMP-9 inhibitors.
Caption: A typical workflow for the screening and identification of MMP-9 inhibitors.
This guide provides foundational information for researchers working with this compound. For specific applications, further optimization of experimental conditions is recommended.
References
Determining the Potency of MMP-9 Inhibitors: A Technical Guide to IC50 Value Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the determination of the half-maximal inhibitory concentration (IC50) for inhibitors of Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in various physiological and pathological processes, including cancer metastasis, inflammation, and cardiovascular diseases. Due to the absence of a specific publicly documented inhibitor designated "MMP-9-IN-9," this guide will focus on the principles and methodologies applicable to MMP-9 inhibitors in general, referencing known inhibitors as examples.
Quantitative Analysis of MMP-9 Inhibition
The IC50 value is a critical parameter for evaluating the potency of an inhibitor. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme, in this case, MMP-9, by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several known MMP-9 inhibitors.
| Inhibitor Name | MMP-9 IC50 | Other MMPs IC50 | Reference Compound |
| MMP-2/MMP-9-IN-1 | 0.24 µM | MMP-2: 0.31 µM | Yes |
| JNJ0966 | 429 nM (for proMMP-9 activation) | No effect on catMMP-3 and catMMP-9 | No |
| Prinomastat (AG3340) | 5.0 nM | MMP-1: 79 nM, MMP-3: 6.3 nM | No |
| Ilomastat (GM6001) | 0.5 nM | MMP-1: 1.5 nM, MMP-2: 1.1 nM, MMP-3: 1.9 nM | No |
| SB-3CT | 600 nM (Ki) | MMP-2: 13.9 nM (Ki) | No |
Experimental Protocol for IC50 Determination of MMP-9 Inhibitors
A common method to determine the IC50 value of an MMP-9 inhibitor is through a fluorometric activity assay. This protocol provides a generalized workflow.
Materials:
-
Recombinant human MMP-9 (pro-enzyme or active enzyme)
-
p-Aminophenylmercuric Acetate (APMA) for pro-enzyme activation
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission wavelengths dependent on the substrate)
Procedure:
-
Enzyme Activation (if using pro-MMP-9):
-
Incubate pro-MMP-9 with APMA (final concentration ~1 mM) in assay buffer at 37°C for the recommended time (e.g., 2-4 hours) to activate the enzyme.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of the test inhibitor in assay buffer. It is crucial to maintain a constant final concentration of the solvent (e.g., DMSO) across all wells to avoid solvent effects.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Activated MMP-9 enzyme
-
Diluted test inhibitor (or vehicle control)
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Add the fluorogenic MMP-9 substrate to each well to initiate the enzymatic reaction.
-
Immediately begin kinetic measurements of fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
MMP-9 Signaling Pathways
Matrix metalloproteinase-9 is involved in a complex network of signaling pathways that regulate cellular processes like migration, invasion, and angiogenesis.[1][2] Dysregulation of these pathways is a hallmark of many diseases. The diagram below illustrates some of the key signaling cascades that influence MMP-9 expression and are, in turn, affected by its activity.[3][4][5]
Caption: Key signaling pathways regulating MMP-9 expression and its downstream effects.
Experimental Workflow for IC50 Determination
The following diagram outlines the logical steps involved in determining the IC50 value of a potential MMP-9 inhibitor using an in vitro enzyme activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MMP-9 Signaling Pathways That Engage Rho GTPases in Brain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of Andecaliximab (GS-5745): A Selective MMP-9 Inhibitor
Disclaimer: No peer-reviewed scientific literature or clinical data could be identified for a compound specifically named "MMP-9-IN-9." Therefore, this technical guide provides a comprehensive review of a well-characterized, selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), Andecaliximab (GS-5745) , as a representative agent in this class. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to MMP-9 and its Inhibition
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV and V collagens.[1] Under physiological conditions, MMP-9 is involved in processes such as tissue remodeling, angiogenesis, and wound healing. However, its dysregulation and overexpression are implicated in the pathogenesis of numerous diseases, including inflammatory bowel disease (IBD), various cancers, and rheumatoid arthritis.[2][3] MMP-9 contributes to disease progression by breaking down tissue barriers, releasing and activating growth factors and cytokines, and modulating the tumor microenvironment.[2][4]
The therapeutic potential of MMP-9 inhibition has been an area of significant research interest. Early efforts with broad-spectrum MMP inhibitors were often hampered by dose-limiting toxicities, such as musculoskeletal syndrome.[2][5] This led to the development of highly selective inhibitors like Andecaliximab, a monoclonal antibody designed to specifically target MMP-9, thereby potentially offering a better safety profile.[2][5]
Andecaliximab (GS-5745): Mechanism of Action
Andecaliximab is a recombinant, humanized chimeric IgG4 monoclonal antibody engineered to exhibit high affinity and selectivity for MMP-9 with minimal cross-reactivity to other MMPs, including the structurally similar MMP-2.[1] Its mechanism of action is multifaceted, involving both the prevention of proenzyme activation and allosteric inhibition of the active enzyme.[1][6]
Andecaliximab binds to MMP-9 at the junction between the propeptide and the catalytic domains.[1] This binding sterically hinders the proteolytic cleavage of the pro-domain, a necessary step for the activation of the latent pro-MMP-9 zymogen.[1] Additionally, by binding to a site distal to the catalytic active site, Andecaliximab acts as an allosteric inhibitor, inducing conformational changes that reduce the catalytic efficiency of any already active MMP-9.[1][6]
Quantitative Data Summary
Andecaliximab has been evaluated in multiple clinical trials across a range of indications. The following tables summarize the key quantitative data from these studies.
Pharmacokinetic Parameters
| Parameter | Value | Population | Study Reference |
| Median Terminal Half-life (t½) | ~5.65 days | Rheumatoid Arthritis | [7] |
| ~8.1 days | Gastric/GEJ Adenocarcinoma | [8] | |
| Volume of Distribution (Vd) at steady state | 4560 mL | Rheumatoid Arthritis | [7] |
| Pharmacokinetics | Target-mediated disposition at low doses (<200 mg), linear at higher doses. | Advanced Solid Tumors | [2][5] |
| Target Engagement (MMP-9 Coverage) | ~80% after first 400 mg IV dose | Rheumatoid Arthritis | [7] |
| Maximal binding (undetectable free MMP-9) with 800 mg IV q2w | Gastric/GEJ Adenocarcinoma | [2][5] |
Clinical Efficacy in Inflammatory Bowel Disease
| Indication | Treatment Arm | N | Primary Endpoint | Result | Study Reference |
| Ulcerative Colitis (Phase 1b) | Andecaliximab (multiple doses) | 42 | Clinical Response at Day 36 | 43% | [9] |
| Placebo | 8 | Clinical Response at Day 36 | 13% | [9] | |
| Andecaliximab (multiple doses) | 42 | Clinical Remission at Day 36 | 14% | [9] | |
| Placebo | 8 | Clinical Remission at Day 36 | 0% | [9] | |
| Ulcerative Colitis (Phase 2/3) | Andecaliximab 150 mg QW | 55 | EBS Clinical Remission at Week 8 | 1.8% | [10][11] |
| Andecaliximab 150 mg Q2W | 54 | EBS Clinical Remission at Week 8 | 7.4% | [10][11] | |
| Placebo | 55 | EBS Clinical Remission at Week 8 | 7.3% | [10][11] | |
| Crohn's Disease (Phase 2) | Andecaliximab (all doses) | 159 | No significant difference from placebo in clinical or endoscopic response at Week 8. | Trial did not meet primary endpoints. | [4][12] |
| Placebo | 28 | [4][12] |
The Phase 2/3 study in Ulcerative Colitis was terminated for futility based on an interim analysis.[3]
Clinical Efficacy in Oncology
| Indication | Treatment Regimen | N | Median PFS | Median OS | ORR | Study Reference |
| Gastric/GEJ Adenocarcinoma (Phase 1b, 1st Line) | Andecaliximab + mFOLFOX6 | 36 | 9.9 months | Not Reached | 50% | [5] |
| Gastric/GEJ Adenocarcinoma (Phase 3, GAMMA-1) | Andecaliximab + mFOLFOX6 | 218 | 7.5 months | 12.5 months | 51% | [3] |
| Placebo + mFOLFOX6 | 214 | 7.1 months | 11.8 months | 41% | [3] | |
| Pancreatic Adenocarcinoma (Phase 1) | Andecaliximab + Gemcitabine/Nab-Paclitaxel | 36 | 7.8 months | Not Reported | 44.4% | [12] |
Despite a higher ORR in the GAMMA-1 study, the primary endpoints of PFS and OS were not statistically significant.[3]
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature, the following sections outline the methodologies used in Andecaliximab studies.
Measurement of Plasma MMP-9 (Pharmacodynamic Assay)
A common method for quantifying total and free MMP-9 in plasma is a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To measure the concentration of total MMP-9 (Andecaliximab-bound and unbound) and free MMP-9 (unbound) in plasma to assess target engagement.
Representative Protocol:
-
Plate Coating: 96-well microplates are coated with a capture antibody specific for human MMP-9 and incubated overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Remaining protein-binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Plasma samples and a standard curve of recombinant human MMP-9 are added to the wells and incubated for 2 hours at room temperature.
-
Washing: Plates are washed to remove unbound sample components.
-
Detection Antibody Incubation: A biotinylated detection antibody that recognizes a different epitope on MMP-9 is added and incubated for 1-2 hours.
-
Washing: Plates are washed.
-
Enzyme Conjugate Incubation: Streptavidin-HRP (Horse Radish Peroxidase) is added and incubated for 20-30 minutes in the dark.
-
Washing: Plates are washed.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, leading to color development in proportion to the amount of MMP-9.
-
Stopping Reaction: The reaction is stopped by adding an acid (e.g., H₂SO₄).
-
Data Acquisition: The optical density is read at 450 nm using a microplate reader. The concentration of MMP-9 in the samples is determined by interpolating from the standard curve.
For measuring free MMP-9, the capture or detection antibody would be one that competes with Andecaliximab for binding.
Histological Assessment in Ulcerative Colitis (Geboes Score)
The Geboes score is a validated histological grading system used to assess the severity of inflammation in ulcerative colitis biopsies.[13][14]
Objective: To quantify the degree of microscopic inflammation in colonic biopsies.
Scoring Criteria: The score consists of six grades, assessing different features of mucosal injury. A score of ≥3.1 is typically considered active histological inflammation.[13][15]
-
Grade 0: Structural Change: Assesses architectural distortion of the crypts.
-
Grade 1: Chronic Inflammation: Evaluates the presence of chronic inflammatory infiltrate (lymphocytes, plasma cells).
-
Grade 2: Lamina Propria Neutrophils (2A) and Eosinophils (2B): Quantifies the infiltration of neutrophils and eosinophils in the lamina propria.
-
Grade 3: Neutrophils in Epithelium: Assesses the infiltration of neutrophils into the crypt or surface epithelium.
-
Grade 4: Crypt Destruction: Evaluates damage to the crypts, including crypt abscesses.
-
Grade 5: Erosion or Ulceration: Assesses the integrity of the surface epithelium, noting erosions or frank ulceration.
Each grade is further subdivided to provide a more granular score.[14]
Signaling Pathways and Logical Relationships
MMP-9 is a key modulator of the extracellular environment, and its inhibition by Andecaliximab can impact several downstream signaling pathways critical to cancer and inflammation. One of the most important roles of MMP-9 is the liberation and activation of growth factors sequestered in the ECM, such as Transforming Growth Factor-beta (TGF-β).[3][4]
Activated TGF-β can promote a protumorigenic and immune-suppressive microenvironment.[3][4] By inhibiting MMP-9, Andecaliximab can prevent the release and activation of TGF-β, thereby potentially reducing tumor growth, angiogenesis, and immune evasion.
Conclusion
Andecaliximab (GS-5745) is a selective, high-affinity monoclonal antibody against MMP-9. Its mechanism involves preventing the activation of pro-MMP-9 and allosterically inhibiting the active enzyme. While preclinical data showed promise, and an early phase study in ulcerative colitis suggested potential efficacy, larger, later-phase clinical trials in both inflammatory bowel disease and gastric cancer failed to meet their primary endpoints, leading to the discontinuation of its development for some indications.[3] Despite these outcomes, the studies on Andecaliximab have provided valuable insights into the role of MMP-9 in various diseases and have demonstrated that a selective antibody inhibitor can achieve high target engagement with a manageable safety profile. The wealth of quantitative and methodological data from these trials serves as a crucial resource for the future development of MMP-9 inhibitors and for understanding the complex biology of the extracellular matrix in health and disease.
References
- 1. Andecaliximab Overview - Creative Biolabs [creativebiolabs.net]
- 2. Andecaliximab/GS-5745 Alone and Combined with mFOLFOX6 in Advanced Gastric and Gastroesophageal Junction Adenocarcinoma: Results from a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. scispace.com [scispace.com]
- 6. SID 329968449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phase 1b Study of the Safety, Pharmacokinetics, and Disease-related Outcomes of the Matrix Metalloproteinase-9 Inhibitor Andecaliximab in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Randomised clinical trial: a phase 1, dose-ranging study of the anti-matrix metalloproteinase-9 monoclonal antibody GS-5745 versus placebo for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Safety and Efficacy of Andecaliximab (GS‐5745) Plus Gemcitabine and Nab‐Paclitaxel in Patients with Advanced Pancreatic Adenocarcinoma: Results from a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicainnovatica.org [medicainnovatica.org]
- 14. A Comparative Evaluation of the Measurement Properties of Three Histological Indices of Mucosal Healing in Ulcerative Colitis: Geboes Score, Robarts Histopathology Index and Nancy Index - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmsh.ac.in [jmsh.ac.in]
Therapeutic Potential of MMP-9-IN-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical mediator in extracellular matrix remodeling. Its dysregulation is implicated in a multitude of pathological processes, including neuroinflammation, cancer metastasis, and inflammatory disorders. This whitepaper provides a comprehensive technical overview of MMP-9-IN-9 (also known as MMP-9 Inhibitor I), a potent and selective inhibitor of MMP-9. We will delve into its mechanism of action, summarize its preclinical efficacy, detail key experimental protocols for its evaluation, and visualize its role in relevant signaling pathways. The data presented herein underscore the significant therapeutic potential of this compound as a targeted intervention for MMP-9-driven pathologies.
Core Compound Data: this compound
This compound (Compound 4f) is a highly selective and potent small molecule inhibitor of matrix metalloproteinase-9.[1] With an IC50 value in the low nanomolar range, it demonstrates significant selectivity over other matrix metalloproteinases, positioning it as a promising candidate for targeted therapeutic applications.[1][2] Its demonstrated anti-inflammatory and neuroprotective properties further highlight its potential in treating a range of diseases.[1]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| MMP-9 | 5 | [1][2][3] |
| MMP-1 | 1,050 | [2][3] |
| MMP-13 | 113 | [2][3] |
| TACE (TNF-α converting enzyme) | 540 | [2][3] |
Mechanism of Action and Preclinical Findings
This compound exerts its therapeutic effects through the direct inhibition of MMP-9's enzymatic activity. This inhibition has been shown to modulate downstream inflammatory and neuroinflammatory processes.
A key preclinical finding demonstrates that MMP-9 Inhibitor I decreases the secretion of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells at concentrations of 50 and 100 µM.[2][3] This suggests a direct role for MMP-9 in the inflammatory cascade within the central nervous system and highlights the neuroprotective potential of this compound. The inhibition of TNF-α converting enzyme (TACE) activity, albeit at a higher concentration, may also contribute to its anti-inflammatory profile.[2][3]
Key Experimental Protocols
This section provides an overview of the essential experimental methodologies for the evaluation of MMP-9 inhibitors like this compound.
MMP-9 Inhibition Assay (Fluorogenic Substrate)
This assay quantifies the inhibitory activity of a compound against MMP-9.
-
Principle: A fluorogenic MMP-9 substrate is cleaved by the enzyme, releasing a fluorescent signal. The presence of an inhibitor reduces the rate of cleavage and, consequently, the fluorescence.
-
Materials:
-
Recombinant human MMP-9
-
Fluorogenic MMP-9 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound (this compound)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add recombinant MMP-9 to each well of the microplate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate at 37°C for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic MMP-9 substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 328 nm and emission at 393 nm).
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Cellular Assay for TNF-α Secretion in BV-2 Microglial Cells
This assay assesses the anti-inflammatory effect of the inhibitor in a cellular context.
-
Principle: BV-2 microglial cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the secretion of TNF-α. The ability of the test compound to reduce TNF-α levels in the cell culture supernatant is measured.
-
Materials:
-
BV-2 microglial cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kit for mouse TNF-α
-
-
Procedure:
-
Plate BV-2 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of this compound on TNF-α secretion.
-
Signaling Pathways and Visualizations
The therapeutic potential of this compound is rooted in its ability to modulate key signaling pathways involved in inflammation and tissue degradation.
MMP-9-Mediated Inflammatory Signaling
MMP-9 plays a crucial role in the inflammatory cascade, partly through its ability to process and activate pro-inflammatory cytokines like TNF-α. Inhibition of MMP-9 by this compound can disrupt this process, leading to a reduction in inflammation.
Caption: this compound inhibits the activation of TNF-α.
Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel MMP-9 inhibitor.
Caption: Preclinical evaluation workflow for MMP-9 inhibitors.
Conclusion and Future Directions
This compound has emerged as a potent and selective inhibitor of MMP-9 with promising anti-inflammatory and neuroprotective properties. The preclinical data, particularly its ability to modulate TNF-α secretion in microglia, strongly support its therapeutic potential for a variety of disorders characterized by MMP-9 overexpression and neuroinflammation. Further in-depth preclinical studies, including evaluation in various in vivo models of disease, are warranted to fully elucidate its therapeutic utility and to advance this promising compound towards clinical development. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug developers to build upon in the quest for novel MMP-9 targeted therapies.
References
Methodological & Application
Application Notes and Protocols for In Vitro MMP-9 Inhibition Assay Using MMP-9-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] Dysregulated MMP-9 activity is implicated in various pathological processes, including tumor invasion and metastasis, inflammation, and neurodegenerative diseases.[3][4] As such, MMP-9 has emerged as a significant therapeutic target for the development of novel inhibitors.[3][5]
MMP-9 is secreted as an inactive zymogen (pro-MMP-9) and requires proteolytic cleavage of its pro-domain for activation.[1][6] Once activated, MMP-9 contributes to tissue remodeling by breaking down ECM proteins.[3][6] The development of potent and selective MMP-9 inhibitors is a key area of research in drug discovery.
This document provides a detailed protocol for an in vitro fluorogenic assay to determine the inhibitory activity of MMP-9-IN-9, a selective MMP-9 inhibitor with a reported IC50 of 5 nM.[7] This assay measures the enzymatic activity of MMP-9 by monitoring the cleavage of a specific fluorogenic substrate. Additionally, a brief overview of gelatin zymography is provided as an alternative method for assessing MMP-9 activity.
Principle of the Fluorogenic MMP-9 Activity Assay
The in vitro MMP-9 activity assay is based on the cleavage of a fluorogenic substrate by active MMP-9. The substrate consists of a peptide sequence specifically recognized by MMP-9, flanked by a fluorescent reporter molecule and a quencher. In its intact state, the fluorescence of the reporter is suppressed by the quencher. Upon cleavage by MMP-9, the reporter is spatially separated from the quencher, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity. The inhibitory potential of a compound like this compound is determined by measuring the reduction in fluorescence in its presence.
Signaling Pathway and Inhibition
The activity of MMP-9 is tightly regulated at multiple levels, including transcription, secretion of the pro-enzyme, and activation. Various signaling pathways, often initiated by growth factors or inflammatory cytokines, can lead to the upregulation of MMP-9 expression. Once secreted, pro-MMP-9 can be activated by other proteases, such as MMP-3 or plasmin. Activated MMP-9 then degrades ECM components, facilitating processes like cell migration and invasion. MMP-9 inhibitors, such as this compound, typically function by binding to the catalytic zinc ion in the active site of the enzyme, thereby blocking its proteolytic activity.[3]
Figure 1: Simplified signaling pathway of MMP-9 activation and inhibition.
Experimental Protocols
Fluorogenic MMP-9 Activity Assay
This protocol is designed for a 96-well plate format, suitable for screening and IC50 determination of MMP-9 inhibitors.
Materials and Reagents:
-
Recombinant human pro-MMP-9
-
This compound (or other test inhibitor)
-
p-Aminophenylmercuric acetate (APMA) for pro-MMP-9 activation
-
Fluorogenic MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
DMSO (for dissolving inhibitor)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 328 nm/393 nm)
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in Assay Buffer to desired concentrations. Note that the final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Pro-MMP-9 Activation: Activate pro-MMP-9 by incubating it with 1 mM APMA in Assay Buffer at 37°C. The optimal activation time should be determined empirically but is typically between 1-4 hours.
-
Fluorogenic Substrate: Reconstitute the fluorogenic substrate in DMSO to a stock concentration of 1-10 mM and then dilute to the final working concentration in Assay Buffer. The optimal substrate concentration should be at or below its Km value for MMP-9.
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to all wells of the 96-well plate.
-
Add 10 µL of varying concentrations of this compound (or vehicle control, e.g., Assay Buffer with DMSO) to the appropriate wells.
-
Add 20 µL of activated MMP-9 enzyme to each well, except for the no-enzyme control wells (add 20 µL of Assay Buffer instead).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the MMP-9 fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity (kinetic mode) at 37°C for 30-60 minutes, taking readings every 1-2 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Experimental workflow for the fluorogenic MMP-9 inhibition assay.
Gelatin Zymography (Alternative Method)
Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-9, in a sample.[7][8] It involves electrophoresis of samples in a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. Areas with active MMP-9 will digest the gelatin, resulting in clear bands against a stained background. The intensity of the clear bands corresponds to the amount of active enzyme. This method can be used to assess the inhibitory effect of a compound by observing a decrease in the intensity of the lytic bands.
Brief Protocol:
-
Prepare a polyacrylamide gel containing gelatin.
-
Mix samples (e.g., cell culture supernatant) with a non-reducing sample buffer and load onto the gel.
-
Perform electrophoresis under non-reducing conditions.
-
Wash the gel to remove SDS and allow renaturation of the enzyme.
-
Incubate the gel in a developing buffer at 37°C for 12-48 hours. To test an inhibitor, it can be included in this buffer.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Visualize and quantify the clear bands of gelatinolysis.
Data Presentation
The quantitative data from the fluorogenic assay can be summarized in a table for easy comparison.
| This compound Conc. (nM) | Average Reaction Rate (RFU/min) | % Inhibition |
| 0 (Vehicle Control) | 150.2 | 0 |
| 1 | 125.8 | 16.2 |
| 5 (IC50) | 75.1 | 50.0 |
| 10 | 40.6 | 73.0 |
| 50 | 10.1 | 93.3 |
| 100 | 5.2 | 96.5 |
Table 1: Example data for the inhibition of MMP-9 by this compound in a fluorogenic activity assay. The IC50 value is determined to be 5 nM.
Conclusion
The provided protocols offer robust methods for the in vitro evaluation of MMP-9 inhibitors like this compound. The fluorogenic activity assay is a quantitative, high-throughput method ideal for determining inhibitor potency (IC50). Gelatin zymography serves as a valuable complementary technique for visualizing MMP-9 activity and inhibition. These assays are essential tools for researchers and drug development professionals working on the discovery and characterization of novel MMP-9 inhibitors.
References
- 1. MMP9 - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. raybiotech.com [raybiotech.com]
Application Notes and Protocols for MMP-9-IN-9 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical regulator of the extracellular matrix (ECM) in the central nervous system (CNS). Its enzymatic activity is implicated in a wide array of physiological and pathological processes, including synaptic plasticity, neuroinflammation, and blood-brain barrier (BBB) integrity. Dysregulation of MMP-9 has been linked to various neurological and psychiatric disorders, making it a compelling therapeutic target. MMP-9-IN-9 is a potent and selective small molecule inhibitor of MMP-9, demonstrating significant anti-inflammatory and neuroprotective effects in preclinical studies. These application notes provide a comprehensive overview of this compound and detailed protocols for its use in neuroscience research.
Mechanism of Action
MMP-9 exerts its effects by cleaving components of the ECM, such as collagens and laminins, as well as a variety of other extracellular and cell surface proteins. This proteolytic activity can lead to the disruption of the BBB, infiltration of inflammatory cells into the brain parenchyma, and alterations in synaptic structure and function. MMP-9 is involved in multiple signaling pathways, including the Rho GTPase pathway, which is crucial for cytoskeletal dynamics and synaptic remodeling. By selectively inhibiting the catalytic activity of MMP-9, this compound can mitigate these pathological processes, offering a promising tool for investigating the role of MMP-9 in neurological disorders and as a potential therapeutic agent.
Quantitative Data for Selective MMP-9 Inhibitors
For comparative purposes, the following table summarizes key quantitative data for this compound and other well-characterized selective MMP-9 inhibitors used in neuroscience research.
| Compound Name | Target(s) | IC50 / Ki | Selectivity Profile | Reference(s) |
| This compound (compound 4f) | MMP-9 | IC50: 5 nM | Selective over MMP-1 and MMP-13. | [1] |
| JNJ0966 | pro-MMP-9 activation | IC50: 440 nM | Highly selective for pro-MMP-9; does not inhibit the catalytic activity of MMP-1, -2, -3, -9, or -14. | [2] |
| (R)-ND-336 | MMP-9, MMP-2, MMP-14 | Ki: 19 nM (MMP-9), 127 nM (MMP-2), 119 nM (MMP-14) | Selective for MMP-9. Poorly inhibits other MMPs (Ki > 100 µM). | [3] |
| SB-3CT | MMP-2, MMP-9 | Ki: 13.9 nM (MMP-2), 600 nM (MMP-9) | Selective for gelatinases (MMP-2 and MMP-9) over other MMPs (MMP-1, -3, -7; Ki in µM range). | [4][5] |
Signaling Pathways and Experimental Workflows
MMP-9 Signaling in Synaptic Plasticity
MMP-9 plays a crucial role in regulating synaptic structure and function, particularly in processes like long-term potentiation (LTP).[6][7][8] The following diagram illustrates a simplified signaling pathway involving MMP-9 at the synapse.
Caption: Simplified signaling pathway of MMP-9 in synaptic plasticity.
General Experimental Workflow for In Vitro Studies
The following diagram outlines a general workflow for investigating the effects of this compound in a cell-based neuroscience model.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water or appropriate cell culture medium/buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution (10 mM):
-
This compound has a molecular weight of 369.39 g/mol .
-
To prepare a 10 mM stock solution, dissolve 3.69 mg of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. Based on vendor information, it is stable for at least 6 months at -80°C.[1]
-
-
Working Solutions:
-
Dilute the 10 mM stock solution in the appropriate cell culture medium or experimental buffer to achieve the desired final concentrations.
-
For in vitro experiments, a typical starting concentration range would be from 10 nM to 1 µM, based on its low nanomolar IC50.
-
Important: The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 2: In Vitro Neuroinflammation Model Using Microglia
This protocol describes how to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cell line or primary microglia
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines, gelatin zymography reagents)
Procedure:
-
Cell Seeding: Plate BV-2 cells or primary microglia in 24-well or 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO).
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Induction of Neuroinflammation:
-
Add LPS to the wells to a final concentration of 100 ng/mL to stimulate an inflammatory response.
-
Include a control group of cells that are not treated with LPS.
-
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Sample Collection:
-
Collect the cell culture supernatants for analysis of secreted factors (e.g., nitric oxide, TNF-α, IL-6).
-
Lyse the cells to collect protein for zymography or Western blot analysis.
-
-
Analysis:
-
Nitric Oxide (NO) Production: Measure nitrite levels in the supernatant using the Griess assay.
-
Cytokine Release: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
MMP-9 Activity: Perform gelatin zymography on the cell culture supernatants to assess the activity of secreted MMP-9.
-
Protocol 3: Gelatin Zymography for MMP-9 Activity in Brain Tissue
This protocol allows for the detection of MMP-9 activity in brain tissue lysates.[8][9]
Materials:
-
Brain tissue samples (e.g., from an animal model of neurological disease)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding EDTA)
-
10% SDS-PAGE gels containing 1 mg/mL gelatin
-
Zymogram sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Tissue Homogenization:
-
Homogenize the brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-40 µg) with zymogram sample buffer.
-
Do not boil or heat the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom.
-
-
Renaturation:
-
Carefully remove the gel and wash it twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation. This removes the SDS and allows the enzymes to renature.
-
-
Development:
-
Incubate the gel in developing buffer overnight (16-24 hours) at 37°C.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs. Pro-MMP-9 and active MMP-9 will appear as distinct bands at approximately 92 kDa and 82 kDa, respectively.
-
-
Quantification:
-
Scan the gel and quantify the band intensities using densitometry software (e.g., ImageJ).
-
Protocol 4: In Vivo Administration of an MMP-9 Inhibitor in a Mouse Model of Neuroinflammation
This protocol is adapted from studies using other selective MMP-9 inhibitors and can be used as a starting point for in vivo studies with this compound.[5][10]
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% PBS or 25% DMSO, 65% PEG-40, 10% water)[10]
-
Mouse model of a neurological disorder (e.g., experimental autoimmune encephalomyelitis (EAE), stroke model, or Alzheimer's disease model)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the vehicle solution.
-
Dissolve this compound in the vehicle to the desired final concentration. A starting dose could be in the range of 10-50 mg/kg, but this needs to be optimized.
-
Ensure the solution is homogenous. Gentle warming or sonication may be required.
-
-
Animal Dosing:
-
Administer the this compound solution or vehicle to the mice via intraperitoneal (i.p.) injection.
-
The dosing frequency will depend on the pharmacokinetic properties of this compound and the experimental design (e.g., once daily).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for behavioral changes, clinical scores (in the case of EAE), or other relevant readouts throughout the study.
-
At the end of the study, sacrifice the animals and collect brain tissue for analysis (e.g., histology, immunohistochemistry, zymography, ELISA).
-
Conclusion
This compound is a valuable research tool for investigating the complex roles of MMP-9 in the central nervous system. Its high potency and selectivity make it a superior alternative to broader-spectrum MMP inhibitors. The protocols provided herein offer a foundation for utilizing this compound in a variety of in vitro and in vivo neuroscience research applications. As with any new compound, optimization of concentrations, treatment times, and administration routes is recommended for each specific experimental model.
References
- 1. Matrix Metalloproteinase-9 Is Required for Hippocampal Late-Phase Long-Term Potentiation and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational study of effective matrix metalloproteinase 9 (MMP9) targeting natural inhibitors | Aging [aging-us.com]
- 4. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Matrix Metalloproteinase-9 Attenuates Secondary Damage Resulting from Severe Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. MMP-9 in Control of Synaptic Plasticity: a Subjective Account | Opera Medica et Physiologica [operamedphys.org]
- 9. researchgate.net [researchgate.net]
- 10. MMP9 modulation improves specific neurobehavioral deficits in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cancer Cell Invasion Using MMP-9-IN-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MMP-9-IN-9, a selective small molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9), to investigate cancer cell invasion. The protocols and data presented herein are intended to assist researchers in designing and executing experiments to evaluate the anti-invasive potential of this and similar compounds.
Introduction to MMP-9 in Cancer Invasion
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes.[1][2] Elevated expression and activity of MMP-9 are strongly associated with the progression, invasion, and metastasis of various human cancers.[2][3] By breaking down the physical barrier of the ECM, MMP-9 facilitates the migration of cancer cells into surrounding tissues and their entry into the bloodstream, leading to metastasis.[2][4] MMP-9 is involved in multiple stages of the metastatic cascade, including local invasion, intravasation, and extravasation.[3] Furthermore, MMP-9 can modulate the tumor microenvironment by releasing and activating growth factors and cytokines sequestered within the ECM, further promoting tumor growth and angiogenesis.[5][6] Due to its pivotal role in cancer progression, MMP-9 has emerged as a promising therapeutic target for the development of anti-cancer drugs.[7][8]
This compound: A Selective Inhibitor of MMP-9
This compound is a representative small molecule inhibitor designed to selectively target the enzymatic activity of MMP-9.[8][9] By binding to the active site of the MMP-9 enzyme, this compound prevents the breakdown of ECM components, thereby inhibiting cancer cell invasion and metastasis.[8] The selectivity of this compound for MMP-9 over other MMPs is crucial for minimizing off-target effects and potential toxicity. The use of such selective inhibitors allows for the specific investigation of MMP-9's role in cancer biology.
Quantitative Data Summary
The following tables summarize key quantitative data for representative MMP-9 inhibitors, which can be used as a reference for designing experiments with this compound.
Table 1: Inhibitory Activity of Selected MMP-9 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| MMP-2/MMP-9-IN-1 | MMP-9 | 240 | - | Enzyme Activity Assay | [9] |
| MMP-2/MMP-9-IN-1 | MMP-2 | 310 | - | Enzyme Activity Assay | [9] |
| SB-3CT | MMP-9 | 600 | - | Enzyme Activity Assay | [10] |
| SB-3CT | MMP-2 | 13.9 | - | Enzyme Activity Assay | [10] |
| Compound 8 | MMP-9 | 3.8 | MDA-MB-231 | Enzyme Activity Assay | [11] |
| Compound 8 | MMP-9 | 3.3 | Caco-2 | Enzyme Activity Assay | [11] |
| Myricetin | MMP-2 | 7820 | COLO 205 | Enzyme Activity Assay | [2] |
Table 2: Effect of MMP-9 Inhibition on Cancer Cell Invasion
| Inhibitor | Concentration | Cell Line | Invasion Inhibition (%) | Assay Type | Reference |
| MMP-9 Inhibitor (Standard) | 1-10 nM | LNCaP | Significant | Matrigel Invasion Assay | [12] |
| Sauchinone | 25 µM | SW480 | Significant | Transwell Invasion Assay | [2] |
| Sauchinone | 50 µM | HCT 116 | Significant | Transwell Invasion Assay | [2] |
| MMP-9 shRNA | - | PC-3ML | Significant | Matrigel Invasion Assay | [13] |
| ARP100 (MMP-2 Inhibitor) | 5 µM | Y79 | Significant | Boyden Chamber Assay | [14] |
| AG-L-66085 (MMP-9 Inhibitor) | 5 µM | Y79 | Significant | Boyden Chamber Assay | [14] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of MMP-9 in Cancer Cell Invasion
Caption: Signaling pathway illustrating the role of MMP-9 in cancer cell invasion and its inhibition by this compound.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for investigating the effects of this compound on cancer cell invasion.
Detailed Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cancer cell line known to express MMP-9 (e.g., MDA-MB-231, HT-1080, LNCaP).
-
Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes).
-
Allow cells to reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in serum-free medium.
-
Wash the cells with PBS and replace the growth medium with the serum-free medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
Matrigel Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.[13][15]
-
Preparation of Inserts:
-
Thaw Matrigel Basement Membrane Matrix on ice.
-
Dilute Matrigel with cold, serum-free medium.
-
Coat the upper surface of an 8 µm pore size Transwell insert with the diluted Matrigel solution.
-
Incubate the coated inserts at 37°C for at least 4 hours to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest cells treated with this compound or vehicle control.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
-
Invasion:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C for 24-48 hours.
-
-
Quantification:
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with a suitable stain (e.g., Hoechst stain or crystal violet).
-
Count the number of invaded cells in several random fields under a microscope.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases like MMP-9 in conditioned media.[16]
-
Sample Preparation:
-
Collect the conditioned media from treated and control cells.
-
Centrifuge the media to remove cell debris.
-
Determine the protein concentration of each sample.
-
-
Gel Electrophoresis:
-
Prepare a 7.5% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer.
-
Load the samples onto the gel.
-
Run the gel at 150V until the dye front reaches the bottom.
-
-
Enzyme Renaturation and Development:
-
Wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove SDS.
-
Incubate the gel in an incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl2 and 1% Triton X-100) at 37°C for 16-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands appear against a blue background.
-
The clear bands represent areas of gelatin degradation by MMP-9. The molecular weight can be used to distinguish between pro-MMP-9 (92 kDa) and active MMP-9 (82 kDa).
-
Western Blotting
This method is used to determine the expression levels of MMP-9 protein.
-
Cell Lysis and Protein Quantification:
-
Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for MMP-9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
-
By following these application notes and protocols, researchers can effectively utilize this compound to elucidate the role of MMP-9 in cancer cell invasion and evaluate its potential as a therapeutic agent.
References
- 1. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 9. MMP-2/MMP-9 Inhibitor I | MMP | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of MMP-9-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase critically involved in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes.[1] Dysregulated MMP-9 activity is implicated in the pathogenesis of numerous diseases, including cancer metastasis, neuroinflammatory disorders, and cardiovascular diseases, by facilitating tissue remodeling, angiogenesis, and immune cell trafficking.[1][2] Consequently, the development of selective MMP-9 inhibitors represents a promising therapeutic strategy.[1][2]
MMP-9-IN-9 is a potent and highly selective, orally bioavailable small molecule inhibitor of MMP-9. These application notes provide detailed protocols for the in vivo evaluation of this compound in preclinical models of cancer and neuroinflammation.
MMP-9 Signaling in Cancer Metastasis
MMP-9 plays a pivotal role in multiple stages of the metastatic cascade. Its expression is often upregulated in tumor and stromal cells, where it degrades the ECM, facilitating local invasion and intravasation.[3] Furthermore, MMP-9 can release and activate signaling molecules sequestered in the ECM, such as vascular endothelial growth factor (VEGF), promoting angiogenesis and creating a favorable microenvironment for tumor growth and metastasis.[4]
Caption: MMP-9 signaling pathway in cancer metastasis and the inhibitory action of this compound.
Pharmacokinetic Profiling of this compound
A preliminary pharmacokinetic (PK) study is essential to determine the dosing regimen for subsequent efficacy studies.
Experimental Protocol:
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Groups:
-
Intravenous (IV) administration: 2 mg/kg this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Oral (PO) gavage: 10 mg/kg this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
-
Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Analysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate PK parameters using non-compartmental analysis.
Representative Pharmacokinetic Data for this compound:
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.083 | 2.0 |
| AUClast (h*ng/mL) | 2800 | 4200 |
| Half-life (t½) (h) | 4.5 | 5.2 |
| Clearance (CL/F) (L/h/kg) | 0.71 | - |
| Volume of Distribution (Vd/F) (L/kg) | 4.6 | - |
| Oral Bioavailability (F%) | - | 30% |
Efficacy Evaluation in a Xenograft Model of Human Colorectal Cancer
This protocol describes the evaluation of this compound in an orthotopic colorectal cancer model, which closely mimics human disease progression and metastasis.[2][5][6]
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound in a colorectal cancer xenograft model.
Detailed Protocol:
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Cell Line: HCT116 human colorectal carcinoma cells engineered to express luciferase (HCT116-Luc).
-
Orthotopic Implantation: Surgically implant 1x10^6 HCT116-Luc cells into the cecal wall of each mouse.
-
Tumor Monitoring: Monitor tumor take and growth via bioluminescence imaging (BLI) weekly.
-
Treatment Groups (n=10 per group):
-
Vehicle Control (0.5% methylcellulose, PO, daily)
-
This compound (25 mg/kg, PO, daily)
-
-
Dosing: Begin treatment when tumors are established (approx. 7 days post-implantation). Administer treatment daily via oral gavage.
-
Efficacy Endpoints:
-
Primary tumor growth (measured by BLI signal and final tumor weight).
-
Incidence and burden of metastasis to lymph nodes and liver.
-
Animal body weight (as a measure of toxicity).
-
-
Pharmacodynamic Assessments:
-
Gelatin Zymography: Assess MMP-9 activity in tumor lysates.
-
Immunohistochemistry (IHC): Stain tumor sections for MMP-9, Ki-67 (proliferation), and CD31 (angiogenesis).
-
Representative Efficacy Data:
| Parameter | Vehicle Control | This compound (25 mg/kg) | % Change | p-value |
| Final Tumor Weight (mg) | 450 ± 85 | 220 ± 50 | -51% | <0.01 |
| Tumor Growth Inhibition (%) | - | - | 51% | - |
| Metastasis Incidence (%) | 80% (8/10) | 30% (3/10) | -62.5% | <0.05 |
| Liver Metastatic Nodules (count) | 12 ± 4 | 3 ± 2 | -75% | <0.01 |
| Tumor MMP-9 Activity (relative units) | 1.0 ± 0.2 | 0.3 ± 0.1 | -70% | <0.001 |
Efficacy Evaluation in an Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used mouse model for multiple sclerosis, a neuroinflammatory disease where MMP-9 is implicated in the breakdown of the blood-brain barrier (BBB) and immune cell infiltration into the central nervous system (CNS).[7][8]
Experimental Protocol:
-
Animal Model: Female C57BL/6 mice (8-10 weeks old).
-
EAE Induction: Immunize mice with MOG35-55 peptide in Complete Freund's Adjuvant, followed by injections of pertussis toxin.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund
-
-
Treatment Groups (n=10-12 per group):
-
Vehicle Control (0.5% methylcellulose, PO, daily)
-
This compound (30 mg/kg, PO, daily)
-
-
Dosing: Begin prophylactic treatment from the day of immunization or therapeutic treatment at the onset of clinical signs (score ≥ 1).
-
Efficacy Endpoints:
-
Daily clinical score.
-
Disease incidence (%).
-
Maximum disease score.
-
Cumulative disease score.
-
-
Histological Analysis: At the study endpoint, perfuse mice and collect spinal cords. Analyze sections for immune cell infiltration (H&E staining) and demyelination (Luxol Fast Blue staining).
Representative Efficacy Data (Prophylactic Treatment):
| Parameter | Vehicle Control | This compound (30 mg/kg) | % Reduction | p-value |
| Disease Incidence (%) | 100% (12/12) | 75% (9/12) | -25% | <0.05 |
| Mean Day of Onset | 11.5 ± 1.2 | 14.2 ± 1.8 | - | <0.05 |
| Mean Peak Clinical Score | 3.2 ± 0.4 | 1.8 ± 0.6 | -44% | <0.01 |
| Cumulative Disease Score | 25.5 ± 4.5 | 12.0 ± 5.1 | -53% | <0.01 |
| Spinal Cord Infiltration Score | 3.5 ± 0.5 | 1.5 ± 0.7 | -57% | <0.01 |
Conclusion
The provided protocols offer a robust framework for the in vivo characterization of this compound. The representative data, synthesized from preclinical studies of selective MMP-9 inhibitors, demonstrate the potential of this compound to significantly reduce tumor growth and metastasis in cancer models and ameliorate disease severity in models of neuroinflammation.[2][7][9] These experimental designs will enable a thorough evaluation of the therapeutic potential of novel MMP-9 inhibitors.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]
- 3. scispace.com [scispace.com]
- 4. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen treatment decreases matrix metalloproteinase (MMP)-9 in autoimmune demyelinating disease through estrogen receptor alpha (ERα) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for a Selective MMP-9 Inhibitor in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical mediator in extracellular matrix (ECM) remodeling. Its dysregulation is implicated in various pathologies, including neuroinflammatory diseases, cancer, and cardiovascular disorders. This document provides detailed application notes and standardized protocols for the preclinical evaluation of a selective MMP-9 inhibitor, exemplified by a compound with high potency and selectivity, herein referred to as a representative selective MMP-9 inhibitor. The provided methodologies cover in vivo dosage and administration, assessment of efficacy in a neuroinflammation model, and standard bioanalytical techniques to measure MMP-9 activity and related signaling pathways.
Introduction to MMP-9 Inhibition
MMP-9 plays a multifaceted role in both physiological and pathological processes.[1][2] It contributes to tissue remodeling, inflammation, and cell migration by degrading components of the ECM, such as collagen and gelatin.[1][2] In pathological conditions, overexpression of MMP-9 is associated with disease progression. Selective inhibition of MMP-9 is a promising therapeutic strategy to ameliorate these conditions while potentially avoiding the side effects associated with broad-spectrum MMP inhibitors. The representative selective MMP-9 inhibitor discussed here is characterized by a low nanomolar IC50 value and high selectivity against other MMPs, with purported anti-inflammatory and neuroprotective properties.
Mechanism of Action
MMP-9 is a zinc-dependent enzyme.[1] Selective inhibitors are designed to interact with the active site or allosteric sites of MMP-9 with high affinity, thereby preventing the binding and cleavage of its substrates. This inhibition can modulate downstream signaling pathways involved in inflammation and cellular damage.
Quantitative Data Summary
The following tables present hypothetical but representative quantitative data for a selective MMP-9 inhibitor, based on typical findings in preclinical animal studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value |
| MMP-9 IC50 | 5 nM |
| MMP-1 IC50 | > 1000 nM |
| MMP-13 IC50 | > 1000 nM |
Table 2: Representative Pharmacokinetic Parameters in Rodents
| Parameter | Mouse | Rat |
| Administration Route | Intraperitoneal (i.p.) | Oral (p.o.) |
| Dosage | 10 mg/kg | 20 mg/kg |
| Bioavailability (F%) | ~40% | ~30% |
| Half-life (t1/2) | 2-4 hours | 3-5 hours |
| Peak Plasma Conc. (Cmax) | 1-2 µM | 1.5-3 µM |
Table 3: Recommended Dosage for In Vivo Efficacy Studies
| Animal Model | Species | Route of Administration | Recommended Dose Range | Dosing Frequency |
| Neuroinflammation (LPS-induced) | Mouse | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Once daily |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Oral (p.o.) | 10 - 30 mg/kg | Once or twice daily |
| Tumor Xenograft | Mouse (nude) | Intraperitoneal (i.p.) or Oral (p.o.) | 10 - 50 mg/kg | Once daily |
Experimental Protocols
In Vivo Administration of a Selective MMP-9 Inhibitor
Objective: To describe the preparation and administration of a selective MMP-9 inhibitor for in vivo studies in rodents.
Materials:
-
Selective MMP-9 inhibitor powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, 10% DMSO in corn oil)
-
Sterile syringes and needles
-
Animal balance
-
Vortex mixer and/or sonicator
Protocol:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of the selective MMP-9 inhibitor based on the desired dose and the number of animals.
-
Prepare the vehicle solution. A common vehicle for oral administration is 0.5% CMC, while for intraperitoneal injection, a solution containing a solubilizing agent like DMSO in a carrier oil may be used.
-
Gradually add the inhibitor powder to the vehicle while vortexing to ensure a uniform suspension or solution. Sonication may be required for poorly soluble compounds.
-
Prepare a fresh dosing solution daily.
-
-
Animal Dosing:
-
Weigh each animal before dosing to calculate the exact volume to be administered.
-
Oral Gavage (p.o.): Use a proper-sized gavage needle. Gently insert the needle into the esophagus and deliver the solution directly into the stomach. The typical volume for mice is 5-10 mL/kg.
-
Intraperitoneal Injection (i.p.): Use a 25-27 gauge needle. Inject the solution into the lower quadrant of the abdomen, avoiding the midline and internal organs. The typical injection volume for mice is 5-10 mL/kg.
-
Assessment of Efficacy in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
Objective: To evaluate the anti-inflammatory and neuroprotective effects of a selective MMP-9 inhibitor in an acute neuroinflammation model.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Selective MMP-9 inhibitor
-
Sterile saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Tissue collection tools
-
Reagents for ELISA, Western Blot, and Immunohistochemistry
Experimental Workflow:
References
Application Notes and Protocols: Preparation of MMP-9-IN-9 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of MMP-9-IN-9, a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9). Adherence to this protocol is crucial for ensuring the accurate and reproducible use of this compound in various experimental settings. The following sections outline the necessary materials, step-by-step procedures, and storage conditions to maintain the integrity and activity of the inhibitor.
Introduction to this compound
Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components.[1][2] Its enzymatic activity is implicated in numerous physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.[1][2] this compound is a selective inhibitor of MMP-9 with a reported IC50 of 5 nM.[3] Its selectivity for MMP-9 over other MMPs, such as MMP-1 and MMP-13, makes it a valuable tool for studying the specific roles of MMP-9 in various biological systems.[3] Proper preparation of the stock solution is the first critical step in any experiment utilizing this inhibitor.
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation of this compound stock solutions.
| Parameter | Value | Source |
| Molecular Weight | 511.61 g/mol | [3] |
| IC50 (MMP-9) | 5 nM | [3] |
| Primary Solvent (In Vitro) | Dimethyl Sulfoxide (DMSO) | [3] |
| Solubility in DMSO | 100 mg/mL (195.45 mM) | [3] |
| Storage of Stock Solution | -20°C for 1 month; -80°C for 6 months | [3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator (water bath)
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Step-by-Step Procedure
-
Preparation: Before starting, ensure that the work area is clean and that all necessary equipment is calibrated and readily available. It is crucial to use newly opened, anhydrous DMSO as the solvent is hygroscopic and absorbed water can affect the solubility of the compound.[3]
-
Weighing the Compound: Tare the precision balance with a clean microcentrifuge tube. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.12 mg of this compound.
-
Adding the Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM stock solution from 5.12 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Close the tube tightly and vortex the mixture for 30-60 seconds to facilitate dissolution.
-
Sonication: For complete dissolution, place the microcentrifuge tube in a water bath sonicator.[3] Sonicate for 5-10 minutes, or until no visible particles of the compound remain. The solution should be clear.
-
Aliquoting: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This practice is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Workflow and Signaling Pathway Diagrams
Stock Solution Preparation Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Simplified MMP-9 Inhibition Pathway
The diagram below provides a simplified representation of the inhibitory action of this compound.
Caption: Inhibition of MMP-9 activity by this compound.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and DMSO. Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.
References
Application Notes and Protocols: Gelatin Zymography with MMP-9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase critical in the degradation of the extracellular matrix (ECM).[1][2][3] Its enzymatic activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, inflammation, and cancer metastasis.[2][4][5] Gelatin zymography is a widely used and sensitive technique to detect the activity of gelatinases like MMP-9 in biological samples.[1][6][7][8][9][10][11] This method involves the separation of proteins by SDS-PAGE on a polyacrylamide gel copolymerized with gelatin.[1] Following electrophoresis, the gel is incubated in a developing buffer, allowing active MMPs to digest the gelatin. Subsequent staining reveals areas of gelatin degradation as clear bands against a dark background, with the intensity of the band correlating to the level of enzymatic activity.
MMP-9-IN-1 is a potent and selective inhibitor of MMP-9, and also demonstrates inhibitory activity against MMP-2.[12][13] It functions by targeting the hemopexin (PEX) domain of MMP-9 or by chelating the zinc ion at the active site, thereby blocking its enzymatic function.[4][14][15] These application notes provide a detailed protocol for performing gelatin zymography to assess MMP-9 activity and to evaluate the inhibitory effect of MMP-9-IN-1.
Data Presentation
Table 1: Inhibitory Activity of MMP-2/MMP-9 Inhibitor I
| Enzyme | IC50 Value |
| MMP-9 | 0.24 µM[12][13] |
| MMP-2 | 0.31 µM[12][13] |
Experimental Protocols
Protocol 1: Preparation of Conditioned Media and Cell Lysates
This protocol is designed for cultured cells. For other biological samples like plasma or tissue extracts, appropriate preparation methods should be employed.[1]
Materials:
-
Cultured cells of interest
-
Serum-free cell culture media
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
MMP-9-IN-1 (or MMP-2/MMP-9 Inhibitor I)
Procedure:
-
Culture cells to 70-80% confluency in standard serum-containing media.
-
Wash the cells twice with sterile PBS to remove serum, which contains endogenous MMPs and inhibitors.[8]
-
Replace the media with serum-free media.
-
For inhibitor treatment: Add MMP-9-IN-1 to the serum-free media at desired concentrations (e.g., ranging from 0.1 µM to 10 µM, based on the IC50 value). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the secretion of MMPs and the effect of the inhibitor.
-
Collect the conditioned media.
-
Centrifuge the collected media at 1,500 rpm for 10 minutes to pellet any cells or debris.
-
Transfer the supernatant to a clean tube. This is the conditioned media sample.
-
(Optional) For cell-associated MMPs, lyse the cells in a suitable lysis buffer and collect the supernatant after centrifugation.
-
Determine the protein concentration of all samples to ensure equal loading for zymography.
Protocol 2: Gelatin Zymography
Materials:
-
Separating Gel (10% Acrylamide with 0.1% Gelatin):
-
3.3 mL of 30% Acrylamide/Bis-acrylamide solution
-
2.5 mL of 1.5 M Tris-HCl, pH 8.8
-
3.9 mL of distilled water
-
100 µL of 10% SDS
-
1.0 mL of 1% Gelatin solution
-
50 µL of 10% Ammonium persulfate (APS)
-
5 µL of TEMED
-
-
Stacking Gel (4% Acrylamide):
-
0.67 mL of 30% Acrylamide/Bis-acrylamide solution
-
1.25 mL of 0.5 M Tris-HCl, pH 6.8
-
3.05 mL of distilled water
-
50 µL of 10% SDS
-
25 µL of 10% APS
-
5 µL of TEMED
-
-
2X Non-reducing Sample Buffer:
-
4.0 mL of 0.5 M Tris-HCl, pH 6.8
-
2.0 g of SDS
-
10.0 mL of Glycerol
-
1.0 mg of Bromophenol blue
-
Bring to 25 mL with distilled water
-
-
Zymogram Running Buffer (1X):
-
25 mM Tris base
-
192 mM Glycine
-
0.1% SDS
-
-
Washing Buffer:
-
50 mM Tris-HCl, pH 7.5
-
2.5% Triton X-100
-
5 mM CaCl2
-
1 µM ZnCl2
-
-
Incubation Buffer:
-
50 mM Tris-HCl, pH 7.5
-
1% Triton X-100
-
5 mM CaCl2
-
1 µM ZnCl2
-
-
Staining Solution:
-
0.5% Coomassie Brilliant Blue R-250
-
40% Methanol
-
10% Acetic Acid
-
-
Destaining Solution:
-
40% Methanol
-
10% Acetic Acid
-
Procedure:
-
Gel Preparation:
-
Assemble the gel casting apparatus.
-
Prepare the separating gel solution, add APS and TEMED last to initiate polymerization. Pour the separating gel, leaving space for the stacking gel. Overlay with water or isopropanol.
-
After polymerization, remove the overlay and pour the stacking gel solution. Insert the comb.
-
-
Sample Preparation and Loading:
-
Mix equal volumes of conditioned media (or cell lysate) and 2X non-reducing sample buffer. Do NOT boil the samples.
-
Load 15-20 µg of protein per well. Include a molecular weight marker.
-
-
Electrophoresis:
-
Place the gel in the electrophoresis tank and fill with 1X Zymogram Running Buffer.
-
Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel.
-
-
Gel Renaturation and Development:
-
Carefully remove the gel from the casting plates.
-
Wash the gel twice with Washing Buffer for 30 minutes each on a shaker at room temperature to remove SDS.
-
Incubate the gel in Incubation Buffer overnight (16-24 hours) at 37°C with gentle agitation.
-
-
Staining and Destaining:
-
Stain the gel with Staining Solution for 1 hour at room temperature.
-
Destain the gel with Destaining Solution, changing the solution several times, until clear bands appear against a blue background.
-
-
Data Analysis:
-
Image the gel using a gel documentation system.
-
The areas of gelatin degradation will appear as clear bands. Pro-MMP-9 (92 kDa) and active MMP-9 (82 kDa) will be visible.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The decrease in band intensity in the MMP-9-IN-1 treated samples compared to the control indicates inhibition of MMP-9 activity.
-
Visualizations
Signaling Pathway of MMP-9 Regulation and Action
Caption: Regulation and downstream effects of MMP-9.
Experimental Workflow for Gelatin Zymography with MMP-9-IN-1 Treatment
References
- 1. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. MMP9 - Wikipedia [en.wikipedia.org]
- 6. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 11. youtube.com [youtube.com]
- 12. MMP-2/MMP-9 Inhibitor I | MMP | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. apexbt.com [apexbt.com]
Application Notes and Protocols for MMP-9 Activity Assay Using MMP-9-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] Dysregulation of MMP-9 activity is implicated in various pathological processes, including tumor invasion and metastasis, inflammation, and neurodegenerative diseases.[1][3] Consequently, the development of specific MMP-9 inhibitors is a key area of interest for therapeutic intervention.
This document provides detailed application notes and protocols for conducting a fluorometric MMP-9 activity assay to screen for and characterize inhibitors, with a specific focus on the potent and selective inhibitor, MMP-9-IN-9.
This compound: A Selective Inhibitor
This compound (also known as compound 4f) is a highly selective inhibitor of MMP-9 with a reported half-maximal inhibitory concentration (IC50) of 5 nM.[4] It demonstrates selectivity for MMP-9 over other matrix metalloproteinases such as MMP-1 and MMP-13.[4] The potent anti-inflammatory and neuroprotective effects of this compound make it a valuable tool for studying the physiological and pathological roles of MMP-9.[4]
Quantitative Data for MMP-9 Inhibitors
The following table summarizes the inhibitory potency of this compound and other common MMP inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| This compound | MMP-9 | 5 | [4] |
| MMP-2/MMP-9 Inhibitor I | MMP-2, MMP-9 | 310 (MMP-2), 240 (MMP-9) | [5] |
| Ilomastat (GM6001) | Broad spectrum MMP inhibitor | 0.5 (MMP-9) | [6] |
| SB-3CT | MMP-2, MMP-9 | 13.9 (MMP-2), 600 (MMP-9) | [6] |
Principle of the MMP-9 Activity Assay
The MMP-9 activity assay described here is a fluorometric method that utilizes a quenched peptide substrate. This substrate consists of a fluorophore and a quencher molecule linked by a short peptide sequence that is specifically recognized and cleaved by active MMP-9. In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by MMP-9, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the MMP-9 activity. The assay can be used to determine the activity of MMP-9 in various samples and to screen for the efficacy of MMP-9 inhibitors like this compound.
Signaling Pathway Involving MMP-9
MMP-9 is involved in numerous signaling pathways that regulate cellular processes such as inflammation, angiogenesis, and cell migration. The diagram below illustrates a simplified pathway highlighting the role of MMP-9.
Caption: Simplified MMP-9 signaling pathway.
Experimental Protocols
Materials and Reagents
-
Recombinant human pro-MMP-9
-
This compound
-
MMP-9 fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35
-
Activation Buffer: Assay Buffer containing 1 mM p-aminophenylmercuric acetate (APMA)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Protocol 1: Activation of Pro-MMP-9
Most commercially available MMP-9 is in its inactive pro-form (pro-MMP-9) and requires activation.
-
Reconstitute pro-MMP-9 in Assay Buffer to a concentration of 1 µg/µL.
-
To activate, dilute the pro-MMP-9 stock with Activation Buffer to a final concentration of 100 ng/µL.
-
Incubate at 37°C for 2-4 hours. The optimal activation time may need to be determined empirically.[7][8][9]
-
The activated MMP-9 is now ready for use in the activity assay. Store on ice.
Protocol 2: MMP-9 Activity Assay and Inhibition by this compound
This protocol is designed for a 96-well plate format.
1. Preparation of Reagents:
-
Activated MMP-9: Dilute the activated MMP-9 from Protocol 1 in Assay Buffer to the desired working concentration (e.g., 5-10 ng/well). The optimal concentration should be determined to ensure the reaction is within the linear range of the instrument.
-
MMP-9 Substrate: Prepare a stock solution of the fluorogenic substrate in DMSO. Immediately before use, dilute the stock solution in Assay Buffer to the final working concentration (typically 5-10 µM).
-
This compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of concentrations for IC50 determination (e.g., 0.1 nM to 1 µM).
2. Assay Procedure:
-
Add 50 µL of Assay Buffer to the "Blank" wells.
-
Add 50 µL of the diluted activated MMP-9 to the "Control" and "Inhibitor" wells.
-
To the "Inhibitor" wells, add 10 µL of the serially diluted this compound solutions. To the "Control" and "Blank" wells, add 10 µL of Assay Buffer (containing the same final concentration of DMSO as the inhibitor wells).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 40 µL of the diluted MMP-9 substrate to all wells.
-
Immediately measure the fluorescence intensity using a microplate reader (e.g., Excitation/Emission = 328/393 nm, but this will depend on the specific substrate used).
-
Continue to measure the fluorescence kinetically every 5 minutes for 30-60 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.
3. Data Analysis:
-
Subtract the fluorescence of the "Blank" wells from all other readings.
-
Determine the rate of substrate cleavage (RFU/min) for each well by plotting fluorescence intensity versus time and calculating the slope of the linear portion of the curve.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for MMP-9 inhibitor screening.
Logical Relationships of Assay Components
The following diagram illustrates the interactions between the key components of the MMP-9 activity assay.
Caption: Interactions of assay components.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution; protect from light. |
| Autofluorescence of test compound | Run a control with the compound and substrate without the enzyme. | |
| Low signal or no activity | Incomplete activation of pro-MMP-9 | Optimize APMA concentration and incubation time. |
| Inactive enzyme | Ensure proper storage and handling of the enzyme. | |
| Incorrect buffer composition | Verify the presence of Ca2+ and Zn2+ in the assay buffer. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Ensure consistent temperature control during incubation and reading. |
Conclusion
This document provides a comprehensive guide for performing an MMP-9 activity assay using the selective inhibitor this compound. The provided protocols and diagrams are intended to assist researchers in accurately measuring MMP-9 activity and characterizing the inhibitory potential of various compounds. Adherence to the outlined procedures and careful optimization of assay conditions will contribute to reliable and reproducible results.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MMP-2/MMP-9 Inhibitor I | MMP | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. diapharma.com [diapharma.com]
- 8. static.kactusbio.com [static.kactusbio.com]
- 9. quickzyme.com [quickzyme.com]
Application Notes & Protocols: Western Blot Analysis of MMP-9 Expression in Response to MMP-9-IN-9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase critical for the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] Under normal physiological conditions, MMP-9 is involved in processes such as tissue remodeling, wound healing, and immune cell migration.[1][3] However, the dysregulation and overexpression of MMP-9 are implicated in numerous pathological conditions, including tumor invasion and metastasis, inflammatory disorders, and cardiovascular diseases.[1][3] The expression and activity of MMP-9 are tightly controlled at multiple levels, including gene transcription, pro-enzyme activation, and interaction with endogenous tissue inhibitors of metalloproteinases (TIMPs).[2][4]
Given its role in disease progression, MMP-9 has become a significant therapeutic target.[1][5] MMP-9 inhibitors, such as MMP-9-IN-9, are being investigated for their potential to modulate disease pathology by reducing the proteolytic activity of MMP-9 or by down-regulating its expression.[2] This document provides a detailed protocol for analyzing the expression of MMP-9 in cell lysates using Western blotting, specifically to evaluate the efficacy of a putative inhibitor like this compound.
Signaling Pathways Regulating MMP-9 Expression
The transcription of the MMP-9 gene is a complex process initiated by a variety of extracellular signals, including proinflammatory cytokines (e.g., TNF-α, IL-1β) and growth factors (e.g., TGF-β).[6][7] These signals activate downstream intracellular signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which converge on the activation of key transcription factors like NF-κB and AP-1.[4][6] These transcription factors then bind to the promoter region of the MMP-9 gene to drive its expression.[6] An inhibitor like this compound could potentially interfere with these pathways to reduce MMP-9 protein levels.
Caption: Putative sites of action for an MMP-9 inhibitor within the signaling pathway.
Experimental Protocol: Western Blot for MMP-9
This protocol outlines the steps for treating cells with an inducer and this compound, preparing cell lysates, and performing a Western blot to detect changes in MMP-9 protein expression.
Cell Culture and Treatment
-
Objective: To stimulate MMP-9 expression and treat with the inhibitor.
-
Materials:
-
Cell line known to express MMP-9 (e.g., HT-1080 fibrosarcoma, RAW 264.7 macrophages).
-
Complete culture medium.
-
Serum-free medium.
-
MMP-9 inducer: Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS).
-
This compound (dissolved in an appropriate vehicle, e.g., DMSO).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Wash cells twice with serum-free medium.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) in serum-free medium for 1-2 hours. Include a vehicle control.
-
Add the MMP-9 inducer (e.g., 200 nM TPA or 100 ng/mL LPS) to the appropriate wells.
-
Incubate for the optimal time to induce MMP-9 expression (typically 24-48 hours, requires optimization).
-
Prepare a negative control (untreated cells) and a positive control (inducer only).
-
Lysate Preparation
-
Objective: To extract total protein from cells.
-
Materials:
-
Ice-cold PBS.
-
RIPA Lysis Buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors.
-
Cell scraper.
-
Microcentrifuge tubes.
-
-
Procedure:
-
Place the culture dish on ice and aspirate the medium.[8]
-
Wash cells twice with ice-cold PBS.[8]
-
Add ice-cold lysis buffer to the plate (e.g., 0.5 mL for a 60 mm plate).[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (protein lysate) to a new tube. Store at -80°C.
-
Protein Quantification
-
Objective: To determine the protein concentration of each lysate for equal loading.
-
Procedure:
-
Use a standard protein assay, such as the Bicinchoninic acid (BCA) assay.
-
Follow the manufacturer's instructions to determine the concentration of each sample.[8]
-
SDS-PAGE and Protein Transfer
-
Objective: To separate proteins by size and transfer them to a membrane.
-
Procedure:
-
Normalize all samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.
-
Heat samples at 70-95°C for 5-10 minutes.
-
Load 10-25 µg of total protein per lane onto a 10% SDS-polyacrylamide gel. Include a protein molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane according to the transfer system manufacturer's protocol.
-
(Optional) Stain the membrane with Ponceau S to verify transfer efficiency.
-
Immunoblotting
-
Objective: To detect the MMP-9 protein using specific antibodies.
-
Procedure:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a primary antibody against MMP-9 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of MMP-9 expression.
Data Presentation and Interpretation
Expected Results: The primary protein detected will be the pro-form of MMP-9 at ~92 kDa.[9] Depending on the cellular context and activation stimuli, a cleaved, active form may be visible at ~82-84 kDa.[9] The intensity of the MMP-9 band in the inducer-treated sample should be significantly higher than in the untreated control. A successful inhibitor (this compound) should show a dose-dependent decrease in the intensity of the MMP-9 band compared to the inducer-only positive control. The loading control (e.g., β-actin at ~42 kDa) should be consistent across all lanes.
Quantitative Data Summary (Hypothetical Data)
The band intensities from the Western blot can be quantified using densitometry software. The relative expression of MMP-9 is calculated by normalizing the intensity of the MMP-9 band to its corresponding loading control band.
| Treatment Group | This compound Conc. (µM) | Inducer (PMA) | Relative MMP-9 Expression (Normalized to β-actin) | % Inhibition of MMP-9 Expression |
| Negative Control | 0 | - | 0.15 ± 0.04 | N/A |
| Positive Control | 0 | + | 1.00 ± 0.12 | 0% |
| Test Group 1 | 1 | + | 0.78 ± 0.09 | 22% |
| Test Group 2 | 5 | + | 0.45 ± 0.07 | 55% |
| Test Group 3 | 10 | + | 0.21 ± 0.05 | 79% |
Data are presented as mean ± SD from three independent experiments.
This table clearly demonstrates the dose-dependent inhibitory effect of this compound on PMA-induced MMP-9 protein expression. Such data are crucial for evaluating the compound's mechanism of action and determining its potency.
References
- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. MMP-9 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for MMP-9-IN-9 in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a key player in the pathogenesis of various neuroinflammatory disorders.[1] Its enzymatic activity contributes to the breakdown of the extracellular matrix, disruption of the blood-brain barrier (BBB), and modulation of inflammatory signaling cascades.[1][2] Elevated levels of MMP-9 are associated with conditions such as multiple sclerosis, ischemic stroke, and other neurodegenerative diseases.[3][4] Consequently, selective inhibition of MMP-9 presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects.
MMP-9-IN-9 (also known as compound 4f) is a potent and selective inhibitor of MMP-9 with a reported IC50 of 5 nM.[5][6] It exhibits selectivity for MMP-9 over other matrix metalloproteinases such as MMP-1 and MMP-13.[5][6] These application notes provide a comprehensive overview of the use of this compound in neuroinflammation models, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
This compound exerts its anti-inflammatory and neuroprotective effects primarily through the direct inhibition of MMP-9's catalytic activity.[5] In the context of neuroinflammation, this inhibition leads to several downstream effects:
-
Blood-Brain Barrier Integrity: By preventing the degradation of tight junction proteins and the basal lamina, this compound helps maintain the integrity of the BBB, reducing the infiltration of peripheral immune cells into the central nervous system (CNS).
-
Modulation of Inflammatory Signaling: MMP-9 is known to be involved in the activation of pro-inflammatory signaling pathways, including the NF-κB pathway. Inhibition of MMP-9 can therefore lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α.[5][7]
-
Regulation of Microglial Activation: MMP-9 plays a role in the activation and polarization of microglia, the resident immune cells of the CNS. By inhibiting MMP-9, this compound can potentially modulate microglial phenotype, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) state.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the in vitro inhibitory activity of this compound.
| Parameter | Value | Cell Line/Enzyme | Reference |
| MMP-9 IC50 | 5 nM | Recombinant MMP-9 | [5][6] |
| MMP-1 IC50 | 1,050 nM | Recombinant MMP-1 | [5] |
| MMP-13 IC50 | 113 nM | Recombinant MMP-13 | [5] |
| TACE IC50 | 0.54 µM | TNF-α Converting Enzyme | [5] |
| TNF-α Secretion Inhibition | Dose-dependent decrease (at 50 and 100 µM) | LPS-stimulated BV-2 microglial cells | [5] |
Experimental Protocols
In Vitro Protocol: Inhibition of TNF-α Release from Activated Microglia
This protocol is based on the methodology described by Lee et al. (2014) for assessing the effect of MMP-9 inhibitor I (this compound) on lipopolysaccharide (LPS)-induced TNF-α secretion in BV-2 microglial cells.[5]
Materials:
-
This compound (CAS 206549-55-5)
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
TNF-α ELISA kit
-
DMSO (for dissolving this compound)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV-2 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 10, 50, 100 µM). The final DMSO concentration should be kept below 0.1%.
-
LPS Stimulation: Pre-treat the cells with different concentrations of this compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (DMSO) and a negative control group (no LPS stimulation).
-
Sample Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercially available TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Express the results as a percentage of the TNF-α concentration in the LPS-stimulated vehicle control group.
In Vivo Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Model
Materials:
-
This compound
-
C57BL/6 mice (female, 8-10 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion of MOG35-55 (200 µ g/mouse ) in CFA.
-
Administer pertussis toxin (200 ng/mouse) intraperitoneally on day 0 and day 2 post-immunization.
-
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7. Use a standard scoring system (e.g., 0: no clinical signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).
-
Inhibitor Administration:
-
Prepare the dosing solution of this compound in the chosen vehicle.
-
Based on preliminary dose-ranging studies, administer this compound (e.g., 10-50 mg/kg) or vehicle once daily via intraperitoneal injection, starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).
-
-
Outcome Measures:
-
Clinical Score: Record the daily clinical scores for each mouse.
-
Body Weight: Monitor body weight daily as an indicator of disease severity.
-
Histology: At the end of the experiment (e.g., day 21 or at peak disease), perfuse the mice with PBS followed by 4% paraformaldehyde. Collect brain and spinal cord tissues for histological analysis (e.g., H&E staining for inflammatory infiltrates, Luxol Fast Blue for demyelination).
-
Immunohistochemistry: Perform immunohistochemical staining for markers of inflammation (e.g., Iba1 for microglia, CD45 for infiltrating leukocytes) and BBB integrity (e.g., claudin-5).
-
Cytokine Analysis: Homogenize brain and spinal cord tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
Mandatory Visualizations
Caption: Signaling pathway of MMP-9 in neuroinflammation.
Caption: Experimental workflow for EAE model.
Conclusion
This compound is a valuable research tool for investigating the role of MMP-9 in neuroinflammatory processes. Its high potency and selectivity make it a suitable candidate for both in vitro and in vivo studies. The provided protocols offer a starting point for researchers to explore the therapeutic potential of MMP-9 inhibition in various neuroinflammation models. Further studies are warranted to establish the in vivo efficacy and pharmacokinetic profile of this compound to facilitate its translation into clinical applications.
References
- 1. (R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ebiohippo.com [ebiohippo.com]
- 4. New in Vivo Compatible Matrix Metalloproteinase (MMP)-2 and MMP-9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. NB-64-25444-500ug | MMP-9 Inhibitor I [206549-55-5] Clinisciences [clinisciences.com]
- 7. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Angiogenesis with MMP-9-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in angiogenesis.[1][2][3] It facilitates the degradation of the extracellular matrix (ECM), a key step for endothelial cell migration and invasion.[1][2] Furthermore, MMP-9 can release sequestered pro-angiogenic factors like vascular endothelial growth factor (VEGF) from the ECM, thereby promoting the angiogenic switch.[1][4]
MMP-9-IN-9 is a potent and selective small molecule inhibitor of MMP-9, with an IC50 of 5 nM.[5] It exhibits selectivity for MMP-9 over other matrix metalloproteinases such as MMP-1 and MMP-13.[5] These characteristics make this compound a valuable tool for investigating the specific role of MMP-9 in angiogenesis and for evaluating the therapeutic potential of MMP-9 inhibition.
These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo angiogenesis assays, along with representative quantitative data to guide experimental design and data interpretation.
Product Information
| Product Name | This compound |
| Synonyms | Compound 4f |
| CAS Number | 206549-55-5[5] |
| Molecular Formula | C₂₀H₂₁N₃O₄S |
| Molecular Weight | 415.47 g/mol |
| Purity | >98% |
| Formulation | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for up to 1 month or at -80°C for up to 6 months.[5] Avoid repeated freeze-thaw cycles.[5] |
Mechanism of Action
This compound acts as a competitive inhibitor by binding to the active site of the MMP-9 enzyme. The catalytic activity of MMP-9 is dependent on a zinc ion located in its active site.[6][7] this compound is designed to chelate this zinc ion, thereby preventing the binding and cleavage of natural MMP-9 substrates like type IV collagen, a major component of the basement membrane. By inhibiting the enzymatic activity of MMP-9, this compound is expected to block the degradation of the ECM, which in turn inhibits endothelial cell migration, invasion, and the formation of new blood vessels.
Caption: Signaling pathway of MMP-9 in promoting angiogenesis and the inhibitory action of this compound.
Data Presentation
The following tables summarize representative quantitative data from studies using MMP-9 inhibitors in various angiogenesis assays. These values can serve as a reference for expected outcomes when using this compound.
Table 1: In Vitro Endothelial Cell Tube Formation Assay
| Treatment | Concentration (µM) | Tube Length (% of Control) | Branch Points (% of Control) |
| Vehicle Control (DMSO) | - | 100 ± 8.5 | 100 ± 7.2 |
| MMP-9 Inhibitor I | 0.5 | 65 ± 6.1 | 58 ± 5.9 |
| MMP-9 Inhibitor I | 1 | 42 ± 5.3 | 35 ± 4.8 |
| GM6001 (Broad-spectrum MMP inhibitor) | 10 | 55 ± 7.2 | 48 ± 6.5 |
| GM6001 (Broad-spectrum MMP inhibitor) | 20 | 30 ± 4.9 | 25 ± 4.1 |
*Data are presented as mean ± SD. **p < 0.01, **p < 0.001 compared to vehicle control. Data adapted from studies using MMP-9 inhibitor I and GM6001.[8]
Table 2: Ex Vivo Aortic Ring Assay
| Treatment | Concentration (µM) | Microvessel Outgrowth Area (mm²) | Number of Sprouts |
| Vehicle Control (DMSO) | - | 1.8 ± 0.3 | 45 ± 6 |
| MMP-9 Inhibitor | 10 | 0.9 ± 0.2 | 28 ± 5 |
| MMP-9 Inhibitor | 25 | 0.5 ± 0.1 | 15 ± 4 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. Data are representative of expected outcomes.
Table 3: In Vivo Matrigel Plug Assay
| Treatment Group | Dose (mg/kg/day) | Hemoglobin Content (g/dL) | CD31+ Microvessel Density (vessels/mm²) |
| Vehicle Control | - | 1.5 ± 0.2 | 120 ± 15 |
| MMP-9 Antisense PMO | 300 µ g/day (i.p.) | 0.8 ± 0.1 | 65 ± 10 |
*Data are presented as mean ± SD. *p < 0.01 compared to vehicle control. Data adapted from a study using an MMP-9 antisense phosphorodiamidate Morpholino oligomer (PMO).[9]
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel® Basement Membrane Matrix
-
This compound
-
DMSO (vehicle control)
-
24-well tissue culture plates
-
Calcein AM (for visualization)
Protocol:
-
Preparation of Matrigel Plates:
-
Thaw Matrigel on ice overnight at 4°C.
-
Pipette 250 µL of cold Matrigel into each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.
-
Prepare different concentrations of this compound (e.g., 0.1, 1, 10 µM) in EGM-2. Include a vehicle control (DMSO).
-
Add 500 µL of the HUVEC suspension to each well of the Matrigel-coated plate.
-
Immediately add the desired concentration of this compound or vehicle control to the respective wells.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein AM (2 µM) for 30 minutes at 37°C.
-
Visualize the tube formation using a fluorescence microscope.
-
-
Quantification:
-
Capture images from at least three random fields per well.
-
Quantify the total tube length, number of branch points, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Caption: Experimental workflow for the in vitro endothelial cell tube formation assay.
Ex Vivo Aortic Ring Assay
This assay provides a more complex, organotypic model of angiogenesis.
Materials:
-
Thoracic aortas from mice or rats
-
Serum-free endothelial cell basal medium (EBM)
-
Collagen Type I, rat tail
-
This compound
-
DMSO
-
48-well tissue culture plates
-
Surgical instruments
Protocol:
-
Aorta Dissection and Ring Preparation:
-
Embedding Aortic Rings:
-
Prepare a collagen gel solution on ice.
-
Place a 100 µL drop of collagen solution in the center of each well of a 48-well plate and allow it to solidify at 37°C.[12]
-
Place one aortic ring on top of the solidified collagen.
-
Cover the ring with another 100 µL of collagen solution and allow it to solidify.[12]
-
-
Treatment and Culture:
-
Prepare EBM containing different concentrations of this compound or vehicle.
-
Add 500 µL of the prepared medium to each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 7-14 days, changing the medium every 2-3 days.
-
-
Quantification:
-
Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope.
-
On the final day, capture images of each ring.
-
Quantify the area of microvessel outgrowth and the number of sprouts using image analysis software.
-
In Vivo Matrigel Plug Assay
This is a widely used in vivo assay to assess angiogenesis.[13]
Materials:
-
Matrigel® Basement Membrane Matrix (growth factor reduced)
-
Heparin
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
This compound
-
DMSO
-
C57BL/6 or other suitable mouse strain
-
Syringes and needles
Protocol:
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice.
-
On ice, mix Matrigel with heparin (10 units/mL), a pro-angiogenic factor (e.g., bFGF, 150 ng/mL), and either this compound at the desired concentration or vehicle (DMSO).
-
Keep the mixture on ice to prevent premature solidification.
-
-
Subcutaneous Injection:
-
Anesthetize the mice.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of each mouse using a cold syringe.
-
The Matrigel will form a solid plug in vivo.
-
-
Treatment (Optional Systemic Delivery):
-
If studying systemic effects, this compound can be administered intraperitoneally or via other routes daily for the duration of the experiment.
-
-
Plug Excision and Analysis:
-
After 7-21 days, euthanize the mice and excise the Matrigel plugs.
-
Qualitative Assessment: Photograph the plugs to visually assess neovascularization.
-
Quantitative Assessment (Hemoglobin Content): Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent-based assay.
-
Quantitative Assessment (Immunohistochemistry): Fix the plugs in formalin, embed in paraffin, and perform immunohistochemistry for endothelial cell markers such as CD31 to quantify microvessel density.
-
Conclusion
This compound is a potent and selective inhibitor that can be effectively used to dissect the role of MMP-9 in angiogenesis. The protocols provided herein for in vitro, ex vivo, and in vivo angiogenesis assays offer a robust framework for researchers to investigate the anti-angiogenic potential of this compound and to explore the fundamental mechanisms by which MMP-9 contributes to vascularization. The representative data tables serve as a valuable reference for interpreting experimental results. As with any inhibitor, it is recommended to perform dose-response experiments to determine the optimal concentration for your specific experimental system.
References
- 1. Inhibition of matrix metalloproteinase-9 reduces in vitro invasion and angiogenesis in human microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel antisense inhibitor of MMP-9 attenuates angiogenesis, human prostate cancer cell invasion and tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse Aortic Ring Assay: A New Approach of the Molecular Genetics of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MMP-9-IN-9 Concentration for Cell Viability
Welcome to the technical support center for the use of MMP-9-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for your cell-based experiments while ensuring maximal cell viability. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets Matrix Metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) proteins.[1] By inhibiting the enzymatic activity of MMP-9, this compound can modulate cellular processes such as cell migration, invasion, and tissue remodeling, which are often dysregulated in various pathological conditions.[1]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions.[2] If the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values are known from biochemical assays, a good starting point for cell-based assays is typically 5 to 100 times higher than these values.[2][3] If no prior data is available, it is crucial to perform a dose-response experiment over a broad range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal concentration for your specific model system.[2][4]
Q3: How should I prepare and store stock solutions of this compound?
A3: Most small molecule inhibitors like this compound are soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid degradation from multiple freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C.[2] Immediately before use, a fresh aliquot should be thawed and diluted to the final working concentration in your cell culture medium.
Q4: What is the maximum permissible DMSO concentration in my cell culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to prevent solvent-induced toxicity. A final DMSO concentration of 0.1% or less is generally considered safe for most cell lines.[2][3] It is essential to include a vehicle control (medium with the same final DMSO concentration as your experimental wells) in all experiments to account for any effects of the solvent itself.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death at expected inhibitory concentrations. | 1. The inhibitor concentration is too high for your specific cell line. 2. The cell line is particularly sensitive to the inhibition of the MMP-9 pathway. 3. Off-target effects of the inhibitor at higher concentrations.[2][5] 4. Solvent (DMSO) toxicity.[5] | 1. Perform a dose-response curve to identify the IC50 for cytotoxicity.[4] 2. Reduce the concentration of this compound and/or shorten the incubation time. 3. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle-only control.[5] |
| No observable effect on cell function, even at high concentrations. | 1. The inhibitor may have low potency in your specific cell line. 2. Poor cell permeability of the inhibitor.[4] 3. The inhibitor may have degraded due to improper storage or handling. | 1. Verify the on-target effect by measuring MMP-9 activity directly (e.g., via gelatin zymography or a fluorometric activity assay). 2. Prepare a fresh stock solution of the inhibitor. 3. If possible, test a structurally different MMP-9 inhibitor to see if the lack of effect is consistent.[6] |
| Inconsistent results between experiments. | 1. Variations in cell culture conditions (e.g., cell passage number, confluency).[4] 2. Instability of the inhibitor in the culture medium. 3. Inconsistent preparation of inhibitor dilutions. | 1. Standardize your cell culture practices. Use cells within a consistent passage number range. 2. Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. 3. Ensure thorough mixing of the inhibitor in the medium before adding it to the cells. |
| Precipitation of the inhibitor in the culture medium. | 1. The inhibitor has low solubility in aqueous solutions. 2. The concentration of the inhibitor exceeds its solubility limit in the culture medium. | 1. Visually inspect the medium for any precipitate after adding the inhibitor. 2. If precipitation is observed, lower the final concentration of the inhibitor. 3. Consider making an intermediate dilution of the DMSO stock in a small volume of medium before adding it to the final culture volume. |
Data Presentation
Table 1: Example Dose-Response Data for this compound on Cell Viability
This table provides a sample dataset from an MTT assay on a hypothetical cell line (e.g., HT-1080) after 48 hours of treatment with this compound.
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability (Normalized to Vehicle Control) |
| 0 (No Treatment) | 1.25 | 0.08 | 100.0% |
| 0 (Vehicle Control - 0.1% DMSO) | 1.24 | 0.07 | 100.0% |
| 0.1 | 1.22 | 0.06 | 98.4% |
| 1 | 1.18 | 0.09 | 95.2% |
| 10 | 1.05 | 0.11 | 84.7% |
| 25 | 0.85 | 0.10 | 68.5% |
| 50 | 0.63 | 0.08 | 50.8% |
| 100 | 0.31 | 0.05 | 25.0% |
From this data, the cytotoxic IC50 (the concentration that reduces cell viability by 50%) is estimated to be approximately 50 µM.
Table 2: Recommended Concentration Ranges for Initial Screening
| Assay Type | Recommended Starting Concentration Range | Rationale |
| Target Inhibition Assay (e.g., Gelatin Zymography) | 0.1 µM - 20 µM | This range is intended to identify the concentration that effectively inhibits MMP-9 activity without necessarily causing cell death. |
| Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS, CellTiter-Glo) | 1 µM - 100 µM | A wider and higher range is used to determine the threshold for cytotoxicity and to calculate the cytotoxic IC50 value.[2][4] |
| Functional Cell-Based Assay (e.g., Migration, Invasion) | Based on results from target inhibition and cytotoxicity assays. | The optimal concentration for functional assays should be the lowest concentration that provides significant target inhibition with minimal impact on cell viability (e.g., >80% viability). |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50%.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A common approach is to prepare 2x concentrated solutions that will be diluted 1:1 when added to the cells. Ensure the final DMSO concentration in the highest concentration well does not exceed 0.1%. Prepare a vehicle control with the same final DMSO concentration.
-
Inhibitor Treatment: Carefully remove the old medium from the cells. Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the appropriate wells.[2]
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle pipetting or shaking.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (set to 100% viability). Plot the percent viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Mandatory Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Key signaling pathways regulating MMP-9 expression and activity.
Caption: Decision tree for troubleshooting high cytotoxicity.
References
- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting MMP-9-IN-9 precipitation in media
Welcome to the technical support center for MMP-9-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase.[1][2][3] It exhibits potent inhibitory activity with an IC50 of 5 nM and shows selectivity for MMP-9 over other matrix metalloproteinases like MMP-1 and MMP-13.[1] Its mechanism of action involves binding to the MMP-9 enzyme, thereby blocking its proteolytic activity.[3] This inhibition can lead to strong anti-inflammatory and neuroprotective effects.[1]
Q2: My this compound is precipitating after I add it to my cell culture media. What is causing this?
A2: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue.[4][5] The primary reason is that the inhibitor is often highly soluble in a solvent like DMSO but has poor aqueous solubility.[5] When the concentrated DMSO stock is diluted into the aqueous media, the inhibitor's concentration may exceed its solubility limit in the final solution, causing it to precipitate out.[5] Factors such as the final concentration of the inhibitor, the percentage of DMSO in the media, temperature, pH, and interactions with media components can all contribute to precipitation.[4][6]
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
A3: The recommended solvent for creating a high-concentration stock solution of this compound is DMSO, where its solubility is 100 mg/mL (195.45 mM).[1] For preparing stock solutions, it is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1] Stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q4: Can I use sonication or heat to dissolve precipitated this compound?
A4: Yes, if precipitation or phase separation occurs during the preparation of your stock solution or its dilution, gentle heating and/or sonication can be used to aid in dissolution.[1] However, be cautious with heating as it can potentially degrade the compound. It is advisable to warm the solution gently (e.g., to 37°C) and for a short period.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
This is the most common issue, occurring when the inhibitor's aqueous solubility is exceeded.
Root Causes:
-
Final concentration of this compound is too high for the aqueous environment.
-
The percentage of the organic solvent (e.g., DMSO) in the final culture medium is too low to maintain solubility.[5]
-
The stock solution was not fully dissolved before dilution.
Solutions:
-
Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. Ensure your final DMSO concentration is sufficient to aid solubility without compromising cell viability. A final concentration of 0.1% is often recommended.[7]
-
Serial Dilution: Instead of adding the high-concentration DMSO stock directly to the media, perform an intermediate dilution step. For example, dilute the 100 mg/mL stock in DMSO to a lower concentration (e.g., 1 mM) first. Then, add this intermediate stock to your pre-warmed media while gently vortexing to achieve the final desired concentration.[4]
-
Pre-warm Media: Always add the inhibitor to media that has been pre-warmed to 37°C. Many compounds are more soluble at slightly elevated temperatures.[4]
-
Increase Final Volume: If possible, increase the total volume of your cell culture media. This will lower the final concentration of the inhibitor, potentially keeping it below its solubility limit.
Issue 2: Delayed Precipitation (Hours or Days After Preparation)
Precipitation that occurs after a period of incubation can be due to changes in the media's properties over time.
Root Causes:
-
Temperature shifts: Moving media from a warm incubator to a cooler microscope stage can cause less soluble compounds to precipitate.[6]
-
pH changes: Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of the inhibitor.
-
Evaporation: Over long-term experiments, evaporation of media can increase the concentration of all components, including this compound, pushing it past its solubility limit.[4]
-
Interaction with media components: The inhibitor may slowly interact with salts, proteins, or other components in the media to form insoluble complexes.[4]
Solutions:
-
Maintain Stable Temperature: Minimize temperature fluctuations as much as possible.
-
Ensure Proper Humidification: Use a properly humidified incubator and consider using low-evaporation plates or sealing plates with gas-permeable membranes for long-term experiments to prevent media evaporation.[4]
-
Test Different Media Formulations: If you suspect an interaction with media components, try dissolving this compound in a simpler buffered solution like PBS to see if the issue persists. You could also try a different basal media formulation.[4]
-
Regular Media Changes: For long-term experiments, changing the media regularly can help maintain a stable environment and prevent the concentration of the inhibitor from increasing due to evaporation.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Maximum Solubility |
| DMSO | 100 mg/mL (195.45 mM)[1] |
Table 2: In Vivo Formulation Protocols for this compound
| Protocol | Components | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.89 mM)[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.89 mM)[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.89 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Methodology:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 511.88 g/mol ).
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Complete cell culture medium of choice (pre-warmed to 37°C)
-
96-well clear bottom plate
-
Sterile serological pipettes and pipette tips
-
Incubator (37°C, 5% CO2)
-
Microplate reader or microscope
Methodology:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO. For example, a 2-fold serial dilution to get concentrations from 10 mM down to ~19.5 µM.
-
In a 96-well plate, add 198 µL of pre-warmed complete cell culture medium to each well.
-
Add 2 µL of each DMSO dilution of this compound to the corresponding wells. This will create a final DMSO concentration of 1%. Include a DMSO-only control.
-
Gently mix the contents of the wells.
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours) using a microscope or by measuring the absorbance at 600 nm with a microplate reader.
-
The highest concentration that remains clear throughout the experiment is the maximum working soluble concentration under those specific conditions.[4]
Visualizations
Caption: Overview of the MMP-9 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound precipitation in media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. researchgate.net [researchgate.net]
MMP-9-IN-9 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMP-9-IN-9. The information addresses potential off-target effects and provides guidance for interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also referred to as compound 4f, is a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9).[1][2][3] Its primary target is MMP-9, an enzyme involved in the breakdown of extracellular matrix components, with a reported IC50 value of 5 nM.[1][2][3][4]
Q2: What are the known off-target effects of this compound?
A2: this compound exhibits selectivity for MMP-9 over some other MMPs. It is significantly less potent against MMP-1 (IC50 = 1050 nM) and MMP-13 (IC50 = 113 nM).[1][4] However, it also inhibits TNF-α converting enzyme (TACE/ADAM17) with an IC50 of 0.54 µM.[4] Researchers should be aware of this TACE inhibition as a potential off-target effect that can influence experimental outcomes, particularly in studies related to inflammation.
Q3: Are there other potential off-target effects to consider?
A3: this compound belongs to a class of anthranilic acid-based MMP inhibitors.[1] While specific broad-panel screening data for this compound is not extensively available in the public domain, researchers should consider the possibility of inhibition of other metalloproteinases, especially those with high structural homology to the MMP-9 catalytic site. Cross-reactivity with other ADAMs family members beyond TACE could also be a possibility.
Q4: How might the off-target inhibition of TACE affect my experiments?
A4: TACE is a critical enzyme in the shedding of various cell surface proteins, most notably the release of soluble tumor necrosis factor-alpha (TNF-α).[4] If your experimental system involves TNF-α signaling or other TACE-dependent processes, the inhibitory effect of this compound on TACE could lead to confounding results. For example, a reduction in soluble TNF-α levels might be misinterpreted as a direct consequence of MMP-9 inhibition.
Q5: What are the implications of the selectivity profile for my in vivo studies?
A5: The selectivity of this compound for MMP-9 over MMP-1 is a key advantage, as broad-spectrum MMP inhibitors that also inhibit MMP-1 have been associated with musculoskeletal side effects in clinical trials. However, the inhibition of MMP-13, although weaker than for MMP-9, may be relevant in studies of cartilage degradation and arthritis where MMP-13 plays a significant role. The off-target inhibition of TACE should also be considered in the context of in vivo inflammatory models.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected anti-inflammatory effects not fully explained by MMP-9 inhibition. | Inhibition of TACE is reducing the release of pro-inflammatory TNF-α. | 1. Measure soluble TNF-α levels in your experimental system. 2. Use a specific TACE inhibitor as a positive control. 3. Consider using siRNA or other genetic methods to specifically knock down MMP-9 and compare the phenotype to that observed with this compound. |
| Discrepancies between in vitro and in vivo results. | Off-target effects on other MMPs or proteases present in the in vivo microenvironment but not in the simplified in vitro assay. | 1. Profile the expression of various MMPs and TACE in your in vivo model. 2. If possible, test this compound against a panel of purified MMPs relevant to your model system. |
| Observed effects on cell signaling pathways seemingly unrelated to MMP-9's known substrates. | TACE-mediated shedding of cell surface receptors or ligands may be inhibited, impacting downstream signaling. | 1. Investigate whether key surface proteins in your signaling pathway of interest are known TACE substrates. 2. Use a rescue experiment by adding the soluble form of the shed ectodomain to see if the phenotype is reversed. |
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound against its primary target and key off-targets.
| Target | IC50 (nM) | Selectivity vs. MMP-9 | Reference |
| MMP-9 | 5 | - | [1][4] |
| MMP-1 | 1050 | 210-fold | [1][4] |
| MMP-13 | 113 | 22.6-fold | [1][4] |
| TACE (ADAM17) | 540 | 108-fold | [4] |
Experimental Protocols
1. In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
Methodology adapted from Levin J.I., et al. (2001).
-
Enzymes: Recombinant human MMP-1, MMP-9, and MMP-13 are pre-activated according to the manufacturer's instructions.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.
-
Substrate: A fluorogenic peptide substrate specific for each MMP is used. For example, for MMP-9, a commonly used substrate is Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.
-
Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted in assay buffer.
-
Procedure:
-
In a 96-well plate, add the assay buffer, the activated enzyme, and the various concentrations of this compound.
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm).
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.
-
2. TACE Inhibition Assay
Methodology based on information for TACE activity measurement.
-
Enzyme: Recombinant human TACE (ADAM17).
-
Assay Buffer: 25 mM Tris-HCl, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35.
-
Substrate: A fluorogenic peptide substrate for TACE, such as (7-Methoxycoumarin-4-yl)acetyl-Pro-Leu-Ala-Gln-Ala-Val-(2,4-dinitrophenyl)-Arg-Ser-Ser-Ser-Arg-NH2.
-
Inhibitor Preparation: this compound is dissolved in DMSO and serially diluted.
-
Procedure:
-
Combine the assay buffer, recombinant TACE, and different concentrations of this compound in a 96-well plate.
-
Incubate for 15 minutes at 37°C.
-
Add the fluorogenic substrate to start the reaction.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission) over time.
-
Determine the IC50 value from the dose-response curve.
-
3. Cellular TNF-α Release Assay
Methodology adapted from Lee E.J., et al. (2014).
-
Cell Line: BV2 microglial cells.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, maintained at 37°C in a 5% CO2 incubator.
-
Stimulation: Lipopolysaccharide (LPS) at a concentration of 100 ng/mL.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before LPS stimulation.
-
Procedure:
-
Plate BV2 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with this compound or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Visualizations
Caption: Mechanism of action of this compound, including its primary and off-target effects.
Caption: Workflow for assessing the effect of this compound on TNF-α release from microglia.
Caption: Selectivity profile of this compound against various metalloproteinases.
References
- 1. The discovery of anthranilic acid-based MMP inhibitors. Part 2: SAR of the 5-position and P1(1) groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of anthranilic acid-based MMP inhibitors. Part 3: incorporation of basic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
how to improve MMP-9-IN-9 stability in solution
Welcome to the technical support center for MMP-9-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing guidance on the stability and handling of this selective MMP-9 inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in solution.
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
-
Possible Cause: The inhibitor has low aqueous solubility and is precipitating out of solution when the concentration of the organic solvent (e.g., DMSO) is decreased.
-
Solution:
-
Decrease the final concentration of this compound in your assay.
-
Increase the percentage of DMSO in the final solution, but keep it below a level that affects your experimental system (typically <0.5%). Always include a vehicle control with the same final DMSO concentration.
-
Consider using a co-solvent system or other formulation strategies to improve solubility.
-
Issue 2: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause: The inhibitor may be unstable in the cell culture medium at 37°C or could be binding to components in the medium or to plasticware.
-
Solution:
-
Perform a stability test of this compound in your specific cell culture medium.
-
Test the effect of serum in the medium, as serum proteins can sometimes stabilize small molecules.
-
Use low-protein-binding plates and pipette tips to minimize non-specific binding.
-
Prepare fresh working solutions of the inhibitor immediately before each experiment.
-
Issue 3: Gradual loss of inhibitor potency from frozen stock solutions.
-
Possible Cause: Repeated freeze-thaw cycles can degrade the inhibitor. DMSO is also hygroscopic and can absorb water over time, diluting the stock concentration.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL. For complete dissolution, ultrasonic treatment may be necessary. It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, stock solutions of this compound in DMSO should be aliquoted and stored at -80°C, where they are stable for up to 6 months. For short-term storage, aliquots can be kept at -20°C for up to one month. To ensure the integrity of the compound, it is critical to avoid repeated freeze-thaw cycles.
Q3: My this compound solution has changed color. What should I do?
A3: A change in the color of your stock or working solution can indicate chemical degradation or oxidation of the compound. This may be caused by exposure to light, air, or impurities in the solvent. It is recommended to discard the solution and prepare a fresh one from solid material.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: You can perform a simple stability test by incubating a solution of this compound in your experimental buffer or medium under the same conditions as your experiment (e.g., temperature, light exposure). At different time points, you can measure the remaining concentration of the inhibitor using an analytical method such as High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Table 2: User-Defined Stability of this compound in Aqueous Solution
Use the protocol below to generate your own stability data.
| Time (hours) | Concentration (µM) in Buffer A at 4°C | Concentration (µM) in Buffer B at RT |
| 0 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of solid this compound to room temperature before opening.
-
Add a sufficient volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution and use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Protocol for Assessing Small Molecule Stability in Solution
-
Prepare a fresh stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentration in your aqueous buffer or cell culture medium of interest.
-
Immediately take a sample (time point 0) and analyze it by HPLC to determine the initial concentration and purity.
-
Incubate the remaining solution under your desired experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), take additional samples.
-
Analyze each sample by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the time point 0 sample to determine its stability.
Visualizations
Caption: Generalized MMP-9 signaling pathway and point of inhibition.
Caption: Workflow for troubleshooting this compound stability issues.
References
Technical Support Center: In Vivo Use of MMP-9 Inhibitors
For researchers, scientists, and drug development professionals utilizing Matrix Metalloproteinase-9 (MMP-9) inhibitors, achieving consistent and reproducible in vivo experimental outcomes is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for MMP-9 inhibitors? MMP-9 is a zinc-dependent endopeptidase that degrades extracellular matrix (ECM) components, particularly type IV collagen, a key component of basement membranes.[1][2] MMP-9 inhibitors function by targeting the activity of the MMP-9 enzyme, thereby preventing it from breaking down the ECM.[3] Most small molecule inhibitors bind to the essential zinc ion in the catalytic site of the enzyme, blocking its function.[1][4]
Q2: Why have many early-generation MMP inhibitors failed in clinical trials? The failure of early broad-spectrum MMP inhibitors in clinical trials has been attributed to several factors.[5] These include a lack of specificity leading to inhibition of other MMPs and related enzymes, poor pharmacokinetics such as low bioavailability and instability, and dose-limiting toxicity.[5][6] A significant side effect observed with broad-spectrum inhibitors was musculoskeletal syndrome (MSS), characterized by joint pain, stiffness, and tendinitis.[5][7]
Q3: What are the main classes of MMP-9 inhibitors used in in vivo research? MMP-9 inhibitors can be broadly categorized into two main types:
-
Small Molecule Inhibitors: These are synthetic compounds designed to bind to the enzyme's active site.[3] They can range from broad-spectrum inhibitors (e.g., Marimastat, Batimastat) that target multiple MMPs, to highly selective inhibitors (e.g., SB-3CT) designed to specifically target MMP-9 or the gelatinases (MMP-2 and MMP-9).[8][9]
-
Biological Inhibitors: This class includes natural proteins like Tissue Inhibitors of Metalloproteinases (TIMPs) that endogenously regulate MMP activity, and engineered biologics such as humanized monoclonal antibodies (e.g., GS-5745) that can offer high potency and selectivity.[3][10]
Q4: Is Musculoskeletal Syndrome (MSS) a concern with newer, selective MMP-9 inhibitors? Musculoskeletal syndrome was a primary reason for the discontinuation of many broad-spectrum MMP inhibitors in clinical trials.[5] This toxicity is believed to result from the inhibition of a combination of several MMPs, not just one.[5] Studies using more selective MMP inhibitors, including those targeting MMP-9, have shown that this specific inhibition does not induce MSS in animal models, suggesting that high selectivity can circumvent this dose-limiting toxicity.[5][10]
Troubleshooting In Vivo Experiments
This guide addresses common problems encountered during in vivo studies with MMP-9 inhibitors, offering potential causes and solutions in a question-and-answer format.
Problem 1: My in vivo model is not showing a significant response to the MMP-9 inhibitor.
-
Possible Cause: Poor Pharmacokinetics or Bioavailability.
-
Solution: Many early-generation inhibitors suffered from poor solubility and low oral bioavailability.[6][7][11] Review the literature for the specific inhibitor's pharmacokinetic profile. Consider alternative administration routes (e.g., intraperitoneal injection instead of oral gavage) or formulation vehicles to improve absorption and stability. The use of advanced delivery systems like liposomes or nanoparticles can also improve systemic exposure.[12]
-
-
Possible Cause: Inadequate Dosing or Treatment Schedule.
-
Solution: The administered dose may be insufficient to achieve therapeutic concentrations at the target site due to rapid metabolism or clearance.[5] Conduct a dose-response study to determine the optimal dose. It is also critical to consider the timing of administration relative to the disease process, as MMP-9's role can be context-dependent.[5]
-
-
Possible Cause: In vivo Instability.
-
Solution: The inhibitor may be rapidly degrading in the physiological environment. Check for data on the inhibitor's half-life.[5] For some biological inhibitors like TIMPs, conjugation with molecules like polyethylene glycol (PEG) has been shown to dramatically extend plasma half-life without impacting activity.[5]
-
-
Possible Cause: The Role of MMP-9 in the Specific Disease Stage.
-
Solution: The function of MMP-9 can be complex and context-dependent. For example, while MMP-9 is often pro-tumorigenic, in some later-stage cancer models, its absence can lead to more invasive tumors.[5] Ensure that MMP-9 inhibition is indeed beneficial at the specific stage of the disease you are studying in your model.
-
Problem 2: I am observing unexpected toxicity or adverse side effects in my animal models.
-
Possible Cause: Off-Target Effects and Lack of Selectivity.
-
Solution: If using a broad-spectrum inhibitor, the toxicity may be due to the inhibition of other MMPs or metalloenzymes like ADAMs (A Disintegrin and Metalloproteinase).[5] This is the likely cause of musculoskeletal syndrome.[5][7] Switch to a more selective MMP-9 inhibitor. Several newer small molecules and antibody-based inhibitors have been developed with high selectivity to minimize off-target effects.[1][10]
-
-
Possible Cause: Vehicle Toxicity.
-
Solution: The vehicle used to dissolve and administer the inhibitor (e.g., DMSO) can cause toxicity, especially at high concentrations. Run a vehicle-only control group to assess the effects of the vehicle alone. Optimize the formulation to use the lowest possible concentration of potentially toxic solvents. For instance, SB-3CT has been successfully administered in a vehicle of 10% DMSO in normal saline.[8]
-
Problem 3: How can I confirm that my inhibitor is active at the target site in vivo?
-
Possible Cause: Difficulty in Measuring Target Engagement.
-
Solution: Direct measurement of inhibitor concentration at the tissue level can be challenging. An effective alternative is to measure the activity of MMP-9 directly in the tissue of interest. In situ or gel zymography on tissue lysates can provide a readout of MMP-9 activity, allowing you to compare treated versus untreated animals to confirm target engagement.[8][13][14]
-
-
Possible Cause: Inability to Differentiate Between Pro- and Active MMP-9.
-
Solution: Gelatin zymography is an excellent technique for this purpose, as it separates the pro- (inactive) and active forms of gelatinases (MMP-2 and MMP-9) based on their molecular weight.[14] This allows you to assess whether your inhibitor is reducing the amount of active MMP-9. Western blotting can also be used to measure total MMP-9 protein levels.[14]
-
Quantitative Data Summary
Quantitative data is crucial for designing effective experiments. The tables below summarize key parameters for common MMP inhibitors.
Table 1: Inhibitory Profile of Select MMP Inhibitors
| Inhibitor | Type | Target MMPs | IC₅₀ / Kᵢ Values | Citation(s) |
|---|---|---|---|---|
| Marimastat | Broad-Spectrum (Hydroxamate) | MMP-1, -2, -3, -7, -9, -14 | MMP-1: 5 nM, MMP-2: 6 nM, MMP-9: 3 nM, MMP-14: 9 nM | [15] |
| Batimastat (BB-94) | Broad-Spectrum (Hydroxamate) | MMP-1, -2, -7, -9 | Potent inhibitor of several MMPs. | [5][9] |
| GM6001 (Ilomastat) | Broad-Spectrum (Hydroxamate) | General MMP inhibitor | Used to abrogate gelatinolytic activity in controls. | [8] |
| SB-3CT | Selective (Thirane-based) | MMP-2, MMP-9 | Kᵢ for MMP-2 and MMP-9 are in the nanomolar range. Kᵢ for MMP-1, -3, -7 are in the micromolar range. | [8] |
| GS-5745 | Selective (Monoclonal Antibody) | MMP-9 | Potent and highly selective allosteric inhibitor. |[10] |
Table 2: Example In Vivo Administration Parameters
| Inhibitor | Animal Model | Dose | Route of Administration | Vehicle | Citation(s) |
|---|---|---|---|---|---|
| SB-3CT | Mouse (Transient Focal Cerebral Ischemia) | 25 mg/kg | Intraperitoneal (IP) | 10% DMSO in normal saline | [8] |
| Doxycycline | Rat (Endotoxemia) | 4 mg/kg | Intraperitoneal (IP) | Pyrogen-free water | [16] |
| Compound 2 | Mouse (Neuroinflammatory model) | Not specified | Oral | Not specified |[17] |
Key Experimental Protocols
Protocol 1: Administration of a Small Molecule MMP-9 Inhibitor (IP)
This protocol is a general guideline based on the administration of SB-3CT in mice.[8]
-
Preparation of Inhibitor Stock: Prepare a concentrated stock solution of the inhibitor in 100% DMSO. For example, if the final desired concentration is 2.5 mg/mL and the final DMSO concentration is 10%, create a 25 mg/mL stock in 100% DMSO.
-
Preparation of Dosing Solution: On the day of injection, dilute the stock solution to the final desired concentration using sterile normal saline. For a 25 mg/kg dose in a 25g mouse, you would inject 250 µL of a 2.5 mg/mL solution. The final vehicle concentration should be ≤10% DMSO to minimize toxicity.[8]
-
Administration: Administer the solution via intraperitoneal (IP) injection. Ensure control animals receive an identical injection of the vehicle (e.g., 10% DMSO in saline).
-
Timing: The timing of administration is critical. In the cited stroke model, the inhibitor was given at various time points, including 30 minutes before ischemia and up to 10 hours after occlusion, to test the therapeutic window.[8] The optimal timing must be determined based on the specific disease model's pathophysiology.
Protocol 2: Assessing MMP-9 Activity via Gelatin Zymography
This protocol allows for the detection of active MMP-2 and MMP-9 in tissue samples.[14][15]
-
Sample Preparation: Collect tissues from control and treated animals and immediately snap-freeze them in liquid nitrogen. Homogenize the tissue on ice in a non-denaturing lysis buffer. Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
Sample Loading: Mix the protein lysates with a non-reducing SDS-PAGE sample buffer. Crucially, do not heat the samples or include a reducing agent (like β-mercaptoethanol or DTT) , as this will irreversibly denature the enzymes. Load equal amounts of protein per lane onto a polyacrylamide gel containing 0.1% gelatin.
-
Electrophoresis: Perform electrophoresis at 4°C to prevent MMP activation and degradation during the run.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) at room temperature with gentle agitation. This removes the SDS and allows the MMPs to renature.
-
Development: Incubate the gel overnight (18-24 hours) at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35). The calcium and zinc ions in the buffer are essential for enzymatic activity.
-
Staining and Analysis: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of gelatin degradation by MMPs will appear as clear, unstained bands against the blue background. The upper band typically corresponds to pro-MMP-9 (~92 kDa) and the lower band to active MMP-9 (~86 kDa).[18] The intensity of the clear bands can be quantified using densitometry software.
Visualizations: Workflows and Pathways
Caption: Troubleshooting workflow for lack of MMP-9 inhibitor efficacy in vivo.
Caption: Role of MMP-9 in promoting cancer invasion and metastasis.
References
- 1. mdpi.com [mdpi.com]
- 2. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]
- 11. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. In Vivo Roles for Matrix Metalloproteinase-9 in Mature Hippocampal Synaptic Physiology and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Inhibition of matrix metalloproteinase activity in vivo protects against vascular hyporeactivity in endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New in Vivo Compatible Matrix Metalloproteinase (MMP)-2 and MMP-9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
MMP-9-IN-9 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and use of MMP-9-IN-1, a specific inhibitor of matrix metalloproteinase-9 (MMP-9).
Frequently Asked Questions (FAQs)
Q1: What is MMP-9-IN-1 and what is its mechanism of action?
A1: MMP-9-IN-1 is a specific inhibitor of matrix metalloproteinase-9 (MMP-9).[1] It selectively targets the hemopexin (PEX) domain of MMP-9, which is crucial for the enzyme's role in extracellular matrix degradation.[1][2] By inhibiting MMP-9, this compound can impede processes like tumor growth, invasion, and metastasis, which are often dependent on MMP-9 activity.[1][3]
Q2: What are the recommended storage conditions for MMP-9-IN-1?
A2: Proper storage is critical to maintain the stability and activity of MMP-9-IN-1. Recommendations vary for the compound in its solid (powder) form versus when it is in a solvent. For detailed storage information, please refer to the tables below.[1][4]
Q3: How do I dissolve MMP-9-IN-1?
A3: MMP-9-IN-1 is soluble in dimethyl sulfoxide (DMSO).[1][5][6][7] For in vitro studies, a concentration of up to 66.67 mg/mL (180.49 mM) in DMSO can be achieved, though ultrasonic treatment may be necessary.[1][4] It is important to use newly opened, hygroscopic DMSO as its water content can significantly impact solubility.[1] For in vivo applications, specific solvent systems are required.[4][5]
Q4: I am observing lower than expected activity in my experiments. Could the compound have degraded?
A4: Reduced activity can be due to several factors, including improper storage, multiple freeze-thaw cycles, or exposure to conditions that promote degradation. To minimize potential degradation, it is crucial to adhere to the recommended storage conditions. Store stock solutions in aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] If you suspect degradation, it is recommended to use a fresh vial of the compound.
Q5: Is MMP-9-IN-1 cytotoxic to cells?
A5: At a concentration of 100 μM with an incubation time of 14 hours, MMP-9-IN-1 has been shown to not cause notable cytotoxicity in COS-1 monkey epithelial cell lines.[4] However, it is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation | - Solvent has absorbed water.- Exceeded solubility limit.- Improper storage of the solution. | - Use fresh, anhydrous DMSO.[1]- Gently warm the solution and use sonication to aid dissolution.[5]- Ensure the storage temperature is appropriate and avoid repeated freeze-thaw cycles by preparing aliquots.[1] |
| Inconsistent Results | - Inaccurate concentration of stock solution.- Degradation of the compound due to improper handling.- Variation in experimental conditions. | - Recalibrate equipment and carefully prepare a fresh stock solution.- Use a fresh aliquot for each experiment. Ensure proper storage at -80°C for long-term stability.[1]- Maintain consistent incubation times, cell densities, and other experimental parameters. |
| Low In Vivo Efficacy | - Poor bioavailability with the chosen solvent.- Incorrect administration route or dosage. | - Prepare the in vivo formulation exactly as recommended. For example, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5]- Refer to published studies for appropriate dosage and administration routes for your animal model. A previously used dosage is 20 mg/kg via alternating intraperitoneal and intratumoral injections.[1] |
Data Presentation
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][4] |
| 4°C | 2 years | [1][4] | |
| In Solvent | -80°C | 2 years | [1][4] |
| -20°C | 1 year | [1][4] |
Solubility Information
| Solvent | Concentration | Notes | Source |
| DMSO | 66.67 mg/mL (180.49 mM) | Ultrasonic treatment may be needed.[1][4] | [1][4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (10.49 mM) | For in vivo use. Sonication is recommended.[5] | [5] |
| 10% DMSO + 90% corn oil | ≥ 2.08 mg/mL (5.63 mM) | For in vivo use. Results in a clear solution.[4] | [4] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Objective: To assess the effect of MMP-9-IN-1 on the proliferation of cancer cells.
-
Cell Lines: HT-1080 and MDA-MB-435 cancer cells (which endogenously express MMP-9).[1][4]
-
Methodology:
-
Expected Outcome: Significant inhibition of cell proliferation.[1][4]
In Vivo Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of MMP-9-IN-1 in a xenograft mouse model.
-
Animal Model: 4-5 week-old female NCR-Nu mice bearing MDA-MB-435/GFP tumors.[1]
-
Methodology:
-
Expected Outcome: A profound delay in tumor growth and inhibition of cancer cell metastasis.[1]
Visualizations
Caption: Workflow for using MMP-9-IN-1 in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of MMP-9-dependent Degradation of Gelatin, but Not Other MMP-9 Substrates, by the MMP-9 Hemopexin Domain Blades 1 and 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP9 - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. MMP-2/MMP-9 Inhibitor I | MMP | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Interpreting Unexpected Results with Selective MMP-9 Inhibitors
Welcome to the technical support center for researchers utilizing selective Matrix Metalloproteinase-9 (MMP-9) inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My selective MMP-9 inhibitor shows lower than expected potency in my cell-based assay compared to the reported IC50 value from a cell-free enzymatic assay. Why?
A1: This is a common observation. Discrepancies between cell-free and cell-based assay potencies can arise from several factors:
-
Cellular Permeability: The inhibitor may have poor penetration across the cell membrane to reach intracellular or pericellular MMP-9.
-
Protein Binding: The inhibitor can bind to proteins in the cell culture medium (e.g., albumin in FBS) or to extracellular matrix (ECM) components, reducing its effective concentration.
-
Off-Target Effects: The inhibitor might be metabolized by the cells or actively transported out of the cell, lowering its intracellular concentration.
-
Presence of Endogenous Inhibitors: Cells naturally produce tissue inhibitors of metalloproteinases (TIMPs) which can compete with your inhibitor.[1]
Q2: I'm observing an increase in cell invasion/migration after treating my cancer cell line with a selective MMP-9 inhibitor. Isn't this counterintuitive?
A2: This is a documented paradoxical effect. While MMP-9 is often pro-tumorigenic, its inhibition can sometimes lead to unexpected pro-invasive outcomes through several mechanisms:
-
Feedback Loops: Inhibition of MMP-9 can trigger compensatory upregulation of other proteases (e.g., MMP-2, MMP-13) that can also degrade the ECM.
-
Substrate Specificity: MMP-9 can cleave and inactivate anti-migratory molecules. By inhibiting MMP-9, you may be inadvertently stabilizing these molecules and promoting migration.
-
Tumor Microenvironment Complexity: In some contexts, MMP-9 deficiency has been shown to result in more invasive tumors, suggesting a complex role for MMP-9 in regulating the tumor microenvironment that is not fully understood.
Q3: My in vivo experiment with an MMP-9 inhibitor shows an exacerbated inflammatory response. What could be the cause?
A3: The role of MMP-9 in inflammation is complex and bidirectional. An exacerbated inflammatory response upon MMP-9 inhibition could be due to:
-
Cytokine and Chemokine Processing: MMP-9 can cleave and modulate the activity of various cytokines and chemokines.[2] For instance, it can inactivate certain pro-inflammatory chemokines. Inhibiting MMP-9 could therefore lead to a sustained pro-inflammatory environment.
-
Resolution of Inflammation: MMP-9 is involved in the normal resolution of inflammation by facilitating the migration of immune cells and clearing inflammatory debris. Inhibiting this process can delay the resolution phase and prolong inflammation.
-
Immune Cell Trafficking: MMP-9 is crucial for the trafficking of leukocytes. While this is often pro-inflammatory, its role in the trafficking of regulatory immune cells means that inhibition could disrupt immune homeostasis.
Troubleshooting Guides
Problem 1: No effect of the MMP-9 inhibitor in a gelatin zymography assay.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Ensure the inhibitor concentration is appropriate for the assay. A common starting point is 100 times the in vitro Ki value.[3] Perform a dose-response curve to determine the optimal concentration. |
| Inhibitor Instability | Prepare fresh inhibitor stock solutions. Some inhibitors are unstable in aqueous solutions. Check the manufacturer's recommendations for storage and handling. |
| Inhibitor Added at the Wrong Step | For zymography, the inhibitor should be added to the incubation buffer after electrophoresis and SDS removal to allow it to interact with the renatured enzyme in the gel. |
| High Levels of Endogenous Activators | The sample may contain high levels of MMP activators (e.g., MMP-3) that can overcome the inhibition. Consider purifying the MMP-9 from your sample. |
| Inactive Inhibitor | Verify the activity of your inhibitor using a positive control (recombinant active MMP-9) in a cell-free enzymatic assay. |
Problem 2: High background or smear in gelatin zymography.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete Removal of SDS | Increase the duration and number of washes with the washing buffer (containing a non-ionic detergent like Triton X-100) after electrophoresis to ensure complete removal of SDS, which allows the enzyme to renature properly.[4] |
| Overloading of Protein | Reduce the amount of protein loaded per well. High protein concentrations can lead to smearing. A typical range is 5-15 µg of total protein.[5] |
| Sample Degradation | Prepare fresh samples and keep them on ice to prevent degradation by other proteases. Add a broad-spectrum protease inhibitor cocktail (excluding metalloproteinase inhibitors) during sample preparation. |
| Contamination with Serum | If using cell culture supernatant, ensure cells are washed thoroughly with serum-free media before collecting the conditioned media, as serum contains abundant proteins and MMPs that can cause high background.[4][5] |
Problem 3: Inconsistent results in an MMP-9 ELISA.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Sample Type and Preparation | Ensure the sample type (serum, plasma, cell culture supernatant) is compatible with the kit.[6] Follow the recommended sample preparation protocol, including centrifugation steps to remove debris.[7] |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in the kit protocol.[8] |
| Improper Washing | Ensure thorough washing between steps to remove unbound reagents. Inadequate washing is a common source of high background and variability. |
| Standard Curve Issues | Prepare the standard curve fresh for each assay. Ensure accurate serial dilutions. Do not store and reuse diluted standards.[8] |
| Inhibitor Interference | If measuring MMP-9 levels in the presence of an inhibitor, the inhibitor may interfere with the antibody-antigen binding in the ELISA. To test for this, spike a known amount of recombinant MMP-9 into a sample with and without the inhibitor and check for recovery. |
Data Presentation
Table 1: IC50 Values of Selected MMP-9 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) for MMP-9 | Reference |
| Compound 7 | MMP-9/MAO-A | 7.403 ± 0.201 | [9] |
| Compound 8 | MMP-9 | 3.3 ± 0.5 | [9] |
| Myricetin | MMP-2 | 7820 (for MMP-2) | [10] |
| Curcumin | MMP-9 | Not specified | [10] |
| JNJ0966 | Pro-MMP-9 Activation | Not applicable (allosteric) |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Potential Effects of MMP-9 Inhibition on Cytokine and Chemokine Activity
| Cytokine/Chemokine | Effect of MMP-9 Cleavage | Potential Consequence of MMP-9 Inhibition | Reference |
| Pro-TNF-α | Activation | Reduced levels of active TNF-α | [2] |
| IL-1β | Activation | Reduced levels of active IL-1β | [2] |
| IL-8 (CXCL8) | Increased Activity | Reduced neutrophil chemotaxis | |
| CXCL5, CXCL8 | Increased Chemoattraction | Decreased neutrophil recruitment | [9] |
| IL-2 Receptor α | Generation of Antagonistic Soluble Receptor | Increased IL-2 signaling and cell proliferation | [2] |
Experimental Protocols
Protocol 1: Gelatin Zymography for Assessing MMP-9 Inhibition
-
Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Wash cells twice with serum-free media.
-
Incubate cells in serum-free media for 24-48 hours to collect conditioned media.[5]
-
Centrifuge the conditioned media to remove cell debris.
-
Determine the protein concentration of the supernatant.
-
-
Electrophoresis:
-
Renaturation and Incubation:
-
Wash the gel twice for 30 minutes each in washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove SDS.[4][5]
-
Rinse the gel briefly in incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2).
-
Incubate the gel overnight (16-48 hours) at 37°C in incubation buffer. For inhibitor studies, add the selective MMP-9 inhibitor to the incubation buffer at the desired concentration. Include a vehicle control (e.g., DMSO).
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid for 30-60 minutes.[4]
-
Destain with 40% methanol and 10% acetic acid until clear bands appear against a blue background.[4]
-
Areas of gelatin degradation (MMP-9 activity) will appear as clear bands. The pro-MMP-9 band is typically seen at ~92 kDa and the active form at ~82 kDa.
-
Protocol 2: Cell Invasion Assay using a Transwell System
-
Preparation:
-
Use Transwell inserts with an 8 µm pore size membrane.
-
Coat the apical side of the membrane with a thin layer of Matrigel or another basement membrane extract and allow it to solidify.
-
-
Cell Seeding:
-
Starve cells in serum-free medium for 12-24 hours.
-
Resuspend cells in serum-free medium. Pre-treat the cells with the selective MMP-9 inhibitor or vehicle control for 30 minutes prior to seeding. [11]
-
Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the Transwell insert.
-
-
Invasion:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[12]
-
Incubate for 18-48 hours at 37°C in a CO2 incubator.
-
-
Quantification:
-
After incubation, carefully remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the cells that have invaded to the bottom of the membrane with 4% paraformaldehyde or methanol.
-
Stain the invaded cells with crystal violet or DAPI.
-
Image and count the stained cells in several random fields of view under a microscope.
-
Mandatory Visualizations
Signaling and Experimental Workflows
Caption: A logical troubleshooting workflow for experiments where no MMP-9 inhibition is observed.
Caption: Potential paradoxical outcomes resulting from selective MMP-9 inhibition.
Caption: A streamlined workflow for conducting a cell invasion assay with an MMP-9 inhibitor.
References
- 1. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Circular Relationship between Matrix Metalloproteinase (MMP)-9 and Inflammation following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.upenn.edu [med.upenn.edu]
- 5. docs.abcam.com [docs.abcam.com]
- 6. raybiotech.com [raybiotech.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Technical Support Center: Controlling for Solvent Effects of MMP-9-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent effects when using the matrix metalloproteinase-9 (MMP-9) inhibitor, MMP-9-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving MMP-9-IN-1?
A1: MMP-9-IN-1 is readily soluble in dimethyl sulfoxide (DMSO).[1][2] It is reported to have a solubility of 66.67 mg/mL (180.49 mM) in DMSO, though ultrasonic assistance may be needed.[1][2] It is important to use newly opened or anhydrous DMSO as it is hygroscopic and can absorb moisture, which may impact solubility.
Q2: What is the recommended final concentration of DMSO in cell culture experiments?
A2: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxic effects. While most cell lines can tolerate up to 0.5% DMSO without significant toxicity, it is crucial to determine the specific tolerance of your cell line.[3] A vehicle control with the same final DMSO concentration as your experimental samples should always be included to assess its effect.[4] For sensitive primary cells, it is advisable to keep the DMSO concentration below 0.1%.[3]
Q3: I am observing precipitation when I dilute my MMP-9-IN-1 stock solution into aqueous media. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like MMP-9-IN-1. Here are some steps to troubleshoot this:
-
Decrease the final concentration: The concentration of MMP-9-IN-1 in your assay may be exceeding its aqueous solubility limit.
-
Use a serial dilution method: Instead of adding the concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) culture media.
-
Gentle mixing: Add the inhibitor solution dropwise while gently vortexing or swirling the media to ensure rapid and even distribution.
-
Consider a co-solvent system for in vivo studies: For animal studies, a co-solvent system such as 10% DMSO, 40% PEG300, and 50% PBS, or 10% DMSO in corn oil has been used.[1]
Q4: Can the solvent affect the biological activity of MMP-9?
A4: Yes, some solvents can directly impact enzyme activity. While DMSO is a widely used solvent, it has been reported to inhibit MMP-9 secretion in human monocytes at certain concentrations.[5] Therefore, it is critical to include a vehicle-only control in your experiments to differentiate the effects of the solvent from the effects of the inhibitor.
Q5: How should I store my MMP-9-IN-1 stock solution?
A5: Store the powder at -20°C for up to 3 years.[1] Once dissolved in a solvent like DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[1][6]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect of MMP-9-IN-1
| Possible Cause | Troubleshooting Steps |
| Inhibitor Precipitation | Visually inspect the culture media for any signs of precipitation after adding the inhibitor. If precipitation is observed, refer to the FAQ on preventing precipitation. Prepare fresh dilutions for each experiment. |
| Incorrect Inhibitor Concentration | Verify the calculations for your stock solution and final working concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Inactive Inhibitor | Ensure the inhibitor has been stored correctly and has not expired. If degradation is suspected, it is recommended to purchase a new batch from a reputable supplier. |
| High Cell Density | High cell densities can lead to rapid metabolism or sequestration of the inhibitor, reducing its effective concentration. Optimize cell seeding density for your assays. |
| Solvent-Induced Effects | The solvent (e.g., DMSO) may be affecting cellular processes that mask the inhibitory effect. Always include a vehicle control with the same solvent concentration to account for any solvent-specific effects. |
Issue 2: Observed Cellular Toxicity
| Possible Cause | Troubleshooting Steps |
| High Solvent Concentration | The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to your specific cell line. Determine the maximum tolerated solvent concentration for your cells by performing a cytotoxicity assay with a range of solvent concentrations. |
| Off-Target Effects of the Inhibitor | At high concentrations, MMP-9-IN-1 may have off-target effects leading to cytotoxicity. Perform a dose-response curve to identify a concentration that effectively inhibits MMP-9 without causing significant cell death. |
| Contamination | Microbial contamination can cause cell death. Visually inspect cultures for any signs of contamination and perform routine checks for mycoplasma. |
Quantitative Data: Solvent Cytotoxicity
The following table summarizes the reported cytotoxic concentrations of DMSO on various cancer cell lines. It is important to note that cytotoxicity can vary significantly between cell lines and experimental conditions. Therefore, it is highly recommended to determine the specific tolerance of your cell line.
| Cell Line | Solvent | Cytotoxic Concentration | Exposure Time | Reference |
| MCF-7 | DMSO | >1% | 24 hours | [7] |
| HeLa | DMSO | Not significant at 1% and 2% | 24 hours | [7] |
| HepG2 | DMSO | ≥1.25% | Not specified | [8] |
| MDA-MB-231 | DMSO | ≥1.25% | Not specified | [8] |
| VNBRCA1 | DMSO | ≥1.25% | Not specified | [8] |
| HepG2 | DMSO | 2.5% | 24 and 48 hours | [6] |
| Huh7 | DMSO | 2.5% | 24 and 48 hours | [6] |
| HT29 | DMSO | 2.5% | 24 and 48 hours | [6] |
| SW480 | DMSO | 2.5% | 24 and 48 hours | [6] |
| MCF-7 | DMSO | 0.3125% | 48 and 72 hours | [9] |
Experimental Protocols
Protocol 1: Preparation of MMP-9-IN-1 Stock Solution
-
Materials:
-
MMP-9-IN-1 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Allow the MMP-9-IN-1 powder to equilibrate to room temperature before opening the vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the MMP-9-IN-1 powder.
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, use a brief sonication step to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
MMP-9-IN-1 stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
-
Procedure:
-
Thaw a single aliquot of the MMP-9-IN-1 stock solution at room temperature.
-
Vortex the stock solution gently before use.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the final desired working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1 mM in DMSO) and then dilute that into the culture medium.
-
When diluting, add the inhibitor solution to the medium while gently swirling to ensure rapid and uniform mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium.
-
Protocol 3: In Vivo Formulation of MMP-9-IN-1
Option 1: Co-solvent Formulation [1]
-
Materials:
-
MMP-9-IN-1
-
DMSO
-
PEG300
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Dissolve MMP-9-IN-1 in DMSO to create a concentrated stock.
-
In a separate tube, prepare a vehicle solution of 10% DMSO, 40% PEG300, and 50% PBS.
-
Add the MMP-9-IN-1 stock solution to the vehicle to achieve the final desired concentration.
-
Mix thoroughly. If the solution is a suspension, use sonication to ensure uniformity.
-
Option 2: Corn Oil Formulation [1]
-
Materials:
-
MMP-9-IN-1
-
DMSO
-
Corn oil
-
-
Procedure:
-
Dissolve MMP-9-IN-1 in DMSO to create a concentrated stock.
-
Add the DMSO stock solution to corn oil to achieve a final DMSO concentration of 10%.
-
Mix thoroughly to obtain a clear solution.
-
Visualizations
Caption: Simplified signaling pathway of MMP-9 expression and activation, and the inhibitory action of MMP-9-IN-1.
Caption: A logical workflow for troubleshooting common issues related to solvent effects when using MMP-9-IN-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. diapharma.com [diapharma.com]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line | Semantic Scholar [semanticscholar.org]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Complete Inhibition of MMP-9 with MMP-9-IN-9
Welcome to the technical support center for MMP-9-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9). Like many MMP inhibitors, its mechanism of action is believed to involve the chelation of the catalytic zinc ion (Zn²⁺) within the active site of the MMP-9 enzyme.[1][2] This interaction prevents the enzyme from binding to and degrading its natural substrates, such as components of the extracellular matrix (ECM).[2][3]
Q2: What is the inhibitory potency and selectivity of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 5 nM for MMP-9. It has demonstrated selectivity for MMP-9 over some other MMPs, such as MMP-1 and MMP-13. For a detailed comparison with other common MMP inhibitors, please refer to Table 1.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be selective for MMP-9, the potential for off-target effects on other metalloproteinases or cellular proteins cannot be entirely ruled out, a common challenge with small molecule inhibitors.[4] It is advisable to include appropriate controls in your experiments, such as comparing its effects with other MMP inhibitors or using MMP-9 knockout/knockdown models if available.
Data Presentation
Table 1: Comparative Inhibitory Activity of Selected MMP Inhibitors
| Inhibitor | Target MMPs | IC50 / Ki (nM) | Notes |
| This compound | MMP-9 | 5 | Selective for MMP-9 over MMP-1 and MMP-13. |
| Marimastat | Broad-Spectrum | MMP-2: 6, MMP-9: 3 | Broad-spectrum hydroxamate inhibitor.[1] |
| Batimastat (BB-94) | Broad-Spectrum | MMP-2: 4, MMP-9: 4 | Broad-spectrum hydroxamate inhibitor.[1] |
| Ilomastat (GM6001) | Broad-Spectrum | MMP-2: 1.1, MMP-9: 0.5 | Broad-spectrum hydroxamate inhibitor.[1] |
| SB-3CT | Gelatinases | MMP-2: 13.9 (Ki), MMP-9: 600 (Ki) | Selective for gelatinases (MMP-2 and MMP-9).[1] |
| ARP100 | MMP-2 | 12 | Selective for MMP-2.[5] |
| AG-L-66085 | MMP-9 | 5 | Selective for MMP-9.[5] |
Note: IC50 and Ki values are measures of inhibitor potency; lower values indicate higher potency. These values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: General MMP-9 Inhibition Assay (Fluorometric)
This protocol provides a general guideline for assessing the inhibitory effect of this compound on MMP-9 activity using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-9
-
This compound
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Activate the pro-MMP-9 to its active form according to the manufacturer's instructions, often involving incubation with p-aminophenylmercuric acetate (APMA).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer to all wells.
-
Add varying concentrations of this compound to the test wells.
-
Add a vehicle control (DMSO) to the control wells.
-
Add the activated MMP-9 enzyme to all wells except the blank.
-
Incubate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) at 37°C for a set period (e.g., 30-60 minutes).[6]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Protocol 2: Gelatin Zymography to Confirm MMP-9 Inhibition in Cell Culture
This protocol allows for the visualization of MMP-9 activity from cell culture supernatants and the confirmation of its inhibition by this compound.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 1 mg/mL gelatin
-
Non-reducing sample buffer
-
Washing buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Cell Treatment and Sample Collection:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (DMSO) in serum-free medium for a specified time (e.g., 24-48 hours).
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
-
Sample Preparation and Electrophoresis:
-
Mix the conditioned medium with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the electrophoresis at a constant voltage at 4°C.[1]
-
-
Enzyme Renaturation and Incubation:
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue solution.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMP-9.
-
-
Interpretation:
-
A decrease in the intensity of the clear bands in the lanes corresponding to this compound-treated samples compared to the control lane indicates inhibition of MMP-9 activity. The pro-form and active form of MMP-9 can be distinguished by their different molecular weights.[7]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or no inhibition of MMP-9 activity | 1. Inhibitor concentration too low: The IC50 is a starting point; cellular uptake and stability can affect the effective concentration. 2. Inhibitor degradation: this compound may not be stable under prolonged incubation or specific experimental conditions. 3. High MMP-9 expression: The amount of inhibitor may be insufficient to inhibit a very high concentration of the enzyme. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. 2. Reduce the incubation time or replenish the inhibitor during long-term experiments. Check for any available data on the stability of this compound in your specific medium. 3. Quantify the amount of MMP-9 in your samples and adjust the inhibitor concentration accordingly. |
| High background in fluorometric assay | 1. Autohydrolysis of the substrate. 2. Contamination of reagents with proteases. | 1. Run a substrate-only control to determine the rate of autohydrolysis and subtract it from your measurements. 2. Use fresh, high-quality reagents and sterile techniques. |
| No clear bands or weak bands in zymography | 1. Low MMP-9 expression by cells. 2. Incorrect sample preparation: Heating or using a reducing agent in the sample buffer will denature the enzyme. 3. Insufficient renaturation or incubation time. | 1. Stimulate cells with an agent known to induce MMP-9 expression (e.g., PMA), if appropriate for your experimental design. Concentrate the conditioned medium. 2. Ensure you are using a non-reducing sample buffer and that samples are not heated. 3. Increase the washing time with Triton X-100 and/or the incubation time in the development buffer. |
| Smearing or distorted bands in zymography | 1. Sample overload. 2. Inappropriate electrophoresis conditions. | 1. Reduce the amount of protein loaded onto the gel. 2. Ensure the gel is run at a low temperature (4°C) to prevent enzyme degradation. |
| Unexpected cell death | 1. Cytotoxicity of this compound at the concentration used. 2. Toxicity of the solvent (DMSO). | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line. 2. Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and include a vehicle control in all experiments. |
Visualizations
Caption: Simplified MMP-9 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing MMP-9 inhibition by this compound.
Caption: Troubleshooting decision tree for incomplete MMP-9 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment [mdpi.com]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dose-Response Curves for MMP-9 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Matrix Metalloproteinase-9 (MMP-9) inhibitors. The following information is designed to assist in the optimization of dose-response curve experiments to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations before starting an MMP-9 inhibitor dose-response experiment?
A1: Before initiating a dose-response study, it is crucial to:
-
Characterize the Inhibitor: Ensure the purity and stability of your MMP-9 inhibitor.
-
Select the Appropriate Assay: Choose a suitable assay to measure MMP-9 activity, such as gelatin zymography or a fluorogenic substrate assay.
-
Cell Line/System Validation: If using a cell-based assay, confirm that the chosen cell line expresses and secretes detectable levels of MMP-9. Normal alveolar macrophages, neutrophils, monocytes, and various cancer cell lines are known to produce MMP-9.[1]
-
Determine Vehicle Effects: Test the vehicle (e.g., DMSO) at the concentrations to be used in the experiment to ensure it does not affect MMP-9 activity or cell viability.
Q2: How do I select the appropriate concentration range for my MMP-9 inhibitor?
A2: To determine the optimal concentration range:
-
Literature Review: Start with concentrations cited in the literature for similar compounds.
-
Pilot Experiment: Perform a broad-range pilot study (e.g., from nanomolar to high micromolar) to identify the dynamic range of inhibition.
-
Serial Dilutions: Once a preliminary range is identified, perform serial dilutions (typically 2-fold or 3-fold) to generate a detailed dose-response curve.
Q3: My dose-response curve is flat, showing no inhibition. What are the possible causes?
A3: A flat dose-response curve may result from several factors:
-
Inactive Inhibitor: The inhibitor may have degraded. Verify its integrity.
-
Insufficient Inhibitor Concentration: The concentrations tested may be too low to elicit a response.
-
Problems with MMP-9 Activation: MMP-9 is secreted as a pro-enzyme (pro-MMP-9) and requires activation.[2][3] Ensure your experimental protocol includes an activation step, for example, with APMA (p-aminophenylmercuric acetate), or that the biological system you are using produces the active form.[4]
-
Assay Interference: The inhibitor might interfere with the detection method of your assay.
Q4: I am observing high variability between replicates. How can I improve the reproducibility of my results?
A4: High variability can be addressed by:
-
Consistent Cell Culture Conditions: Maintain consistent cell density, passage number, and serum concentrations.
-
Precise Pipetting: Use calibrated pipettes and proper pipetting techniques.
-
Homogeneous Reagent Preparation: Ensure all reagents and inhibitor dilutions are thoroughly mixed.
-
Automated Liquid Handling: If available, use automated systems for high-throughput screening to minimize human error.
-
Increased Replicates: Increase the number of technical and biological replicates.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in fluorescence assay | Autofluorescence of the inhibitor or other components. | Run a control with the inhibitor and assay buffer without the enzyme to measure background fluorescence and subtract it from the experimental values. |
| Contaminated reagents. | Use fresh, high-quality reagents. | |
| No detectable MMP-9 activity in control wells | Low expression/secretion of MMP-9 from cells. | Use a positive control with recombinant active MMP-9. Consider stimulating cells with agents like PMA (phorbol 12-myristate 13-acetate) to induce MMP-9 expression.[1] |
| Inactive enzyme. | Ensure proper storage and handling of recombinant MMP-9. If using cell supernatants, ensure pro-MMP-9 is activated. | |
| Unexpected increase in MMP-9 activity at high inhibitor concentrations (Hormesis) | Off-target effects of the inhibitor. | Investigate potential off-target effects. This may be a real biological effect. |
| Assay artifact. | Dilute the inhibitor in assay buffer and test for interference with the assay components. | |
| Poor curve fit for IC50 calculation | Inappropriate concentration range. | Adjust the concentration range to better capture the top and bottom plateaus of the curve. |
| Outliers in the data. | Identify and potentially exclude statistical outliers. Repeat the experiment if necessary. |
Experimental Protocols
Gelatin Zymography for MMP-9 Activity
Gelatin zymography is a common method to detect MMP-9 activity.
-
Sample Preparation:
-
Collect cell culture supernatants or prepare tissue lysates.
-
Quantify total protein concentration using a standard method like BCA or Bradford assay.
-
Mix samples with non-reducing Laemmli sample buffer. Do not boil the samples, as this will destroy enzyme activity.
-
-
Electrophoresis:
-
Load equal amounts of protein onto a polyacrylamide gel co-polymerized with gelatin (e.g., 0.1% w/v).[5]
-
Run the gel under non-reducing conditions.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.
-
Incubate the gel in a developing buffer (e.g., containing Tris-HCl, CaCl2) at 37°C for 12-48 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Areas of MMP-9 activity will appear as clear bands on a blue background, where the gelatin has been degraded.
-
Quantify band intensity using densitometry software.
-
Fluorogenic Substrate Assay for MMP-9 Activity
This method provides a quantitative measure of MMP-9 activity in a high-throughput format.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM CaCl2, 0.05% Brij-35).[6]
-
Prepare a stock solution of a fluorogenic MMP-9 substrate.
-
Prepare serial dilutions of the MMP-9 inhibitor.
-
-
Assay Procedure:
-
Add the MMP-9 inhibitor dilutions to the wells of a 96-well plate.
-
Add the MMP-9 enzyme (recombinant or from biological samples) to the wells.
-
Incubate at room temperature for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
MMP-9 Signaling Pathway
MMP-9 expression is regulated by a complex network of signaling pathways initiated by various extracellular stimuli, including growth factors and pro-inflammatory cytokines like TNF-α and IL-1β.[7][8] These stimuli activate downstream pathways such as MAPK/ERK and PI3K/AKT, leading to the activation of transcription factors like NF-κB and AP-1, which in turn drive MMP-9 gene expression.[7]
Caption: Simplified MMP-9 signaling pathway.
Experimental Workflow for Dose-Response Curve Generation
The following diagram illustrates a typical workflow for determining the dose-response curve of an MMP-9 inhibitor.
Caption: Workflow for MMP-9 inhibitor dose-response analysis.
References
- 1. Matrix metalloproteinase-9 (MMP9) | Abcam [abcam.com]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. mdpi.com [mdpi.com]
- 6. Computational design of Matrix Metalloproteinase-9 (MMP-9) resistant to auto-cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirmation of MMP-9 Inhibitor Activity In Situ
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the in situ activity of MMP-9 inhibitors. For the purpose of this guide, we will refer to a representative selective MMP-9 inhibitor as MMP-9-IN-9 .
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MMP-9 inhibitors?
MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in the breakdown of the extracellular matrix.[1][2][3] The catalytic activity of MMP-9 relies on a zinc ion at its active site.[1][4] Most MMP-9 inhibitors function by chelating this zinc ion, rendering the enzyme inactive.[1] Some inhibitors may also bind to other regions of the enzyme, such as the substrate-binding pocket, to block its activity.[1]
Q2: What are the primary methods to confirm this compound activity in situ?
The primary methods to confirm the activity of an MMP-9 inhibitor in situ are:
-
In Situ Zymography: This technique directly visualizes the proteolytic activity of MMP-9 in tissue sections. A reduction in gelatin degradation in the presence of this compound indicates successful inhibition.
-
Immunohistochemistry (IHC): IHC can be used to detect the presence of MMP-9 protein in tissue. While it doesn't directly measure activity, a downstream marker of MMP-9 activity can be assessed. For instance, staining for a specific cleavage product of an MMP-9 substrate can indirectly indicate MMP-9 activity, and a decrease in this staining with this compound treatment would suggest inhibition.
Q3: How do I choose the appropriate concentration of this compound for my in situ experiments?
The optimal concentration of this compound should be determined based on its in vitro potency (e.g., IC50 or Ki values). A common starting point for in situ experiments is to use a concentration that is 10-100 times the in vitro IC50 value to account for potential issues with tissue penetration and inhibitor stability. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific tissue and experimental conditions.
Q4: What are the essential controls for in situ experiments with this compound?
-
Vehicle Control: Treat a tissue section with the vehicle used to dissolve this compound to control for any effects of the solvent.
-
Positive Control: A tissue section known to have high MMP-9 activity, treated with vehicle, to ensure the assay is working correctly.
-
Negative Control (for IHC): A tissue section incubated with an isotype control antibody instead of the primary antibody to assess non-specific binding.
-
Inhibitor Specificity Control: If available, use an inactive analog of this compound to demonstrate that the observed effect is due to the specific inhibitory activity of the compound.
Q5: How can I assess the specificity of this compound in my tissue?
While in situ zymography with a gelatin substrate is not entirely specific for MMP-9 (MMP-2 also degrades gelatin), you can infer specificity by correlating the areas of reduced activity with the localization of MMP-9 as determined by IHC. Additionally, if you have access to a more specific FRET-based substrate for MMP-9, this can be incorporated into your in situ zymography protocol. For definitive specificity, consider using tissues from MMP-9 knockout animals as a negative control.
Quantitative Data Summary
The following table summarizes the inhibitory potency of a known selective MMP-9 inhibitor, MMP-2/MMP-9-IN-1, which serves as a representative example for the data you would seek for your specific inhibitor.
| Inhibitor Name | Target(s) | IC50 Value (MMP-9) | Assay Type | Reference |
| MMP-2/MMP-9-IN-1 | MMP-9, MMP-2 | 0.24 µM | Enzymatic Assay | [5] |
Experimental Protocols
In Situ Zymography for this compound Activity Confirmation
This protocol allows for the direct visualization of MMP-9 gelatinolytic activity in fresh frozen tissue sections.
Materials:
-
Fresh frozen tissue sections (10-20 µm) on slides
-
DQ-gelatin (from a commercial kit, e.g., from Thermo Fisher Scientific)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.2 mM NaN3, pH 7.6)
-
This compound dissolved in a suitable vehicle (e.g., DMSO)
-
Vehicle control
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
Procedure:
-
Tissue Section Preparation: Cut fresh frozen tissue sections at 10-20 µm using a cryostat and mount them on pre-coated slides. Allow the sections to air dry for 30 minutes at room temperature.
-
Inhibitor and Substrate Incubation:
-
Prepare the incubation solution containing DQ-gelatin at the manufacturer's recommended concentration in the incubation buffer.
-
Prepare serial dilutions of this compound in the incubation solution. Also, prepare a vehicle control solution.
-
Overlay the tissue sections with the incubation solution containing different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the slides in a humidified, dark chamber at 37°C for 2-16 hours. The optimal incubation time should be determined empirically.
-
Washing: Gently wash the slides three times for 5 minutes each with PBS.
-
Fixation: Fix the tissue sections with 4% paraformaldehyde for 15 minutes at room temperature.
-
Counterstaining: Wash the slides with PBS and then counterstain with DAPI for 5 minutes to visualize cell nuclei.
-
Mounting and Imaging: Wash the slides with PBS, mount with a coverslip using an aqueous mounting medium, and seal the edges. Visualize the fluorescence using a fluorescence microscope. Green fluorescence indicates areas of gelatin degradation (MMP-9 activity). A decrease in green fluorescence in the presence of this compound indicates inhibition.
Immunohistochemistry (IHC) for MMP-9 Expression
This protocol is for the detection of MMP-9 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (5 µm) on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody against MMP-9
-
Isotype control antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Then, block non-specific antibody binding with the blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the slides with the primary anti-MMP-9 antibody or the isotype control at the optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Wash the slides and incubate with the streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Detection: Wash the slides and apply the DAB substrate. Monitor the color development under a microscope.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then mount with a permanent mounting medium.
-
Imaging and Analysis: Examine the slides under a microscope. Brown staining indicates the presence of MMP-9.
Visualizations
Caption: Workflow for In Situ Zymography to Confirm this compound Activity.
Caption: Workflow for Immunohistochemistry to Detect MMP-9 Expression.
Caption: Mechanism of MMP-9 Inhibition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| In Situ Zymography | ||
| No or weak signal in positive control | - Inactive DQ-gelatin- Incorrect incubation buffer composition- Insufficient incubation time- Low MMP-9 activity in the tissue | - Use fresh DQ-gelatin- Check pH and composition of the incubation buffer- Increase incubation time- Use a tissue known to have high MMP-9 activity as a positive control |
| High background fluorescence | - Autofluorescence of the tissue- Non-specific binding of DQ-gelatin | - Include a control slide incubated without DQ-gelatin to assess autofluorescence- Perform a PBS wash before incubation- Slightly decrease the concentration of DQ-gelatin |
| Inconsistent staining | - Uneven application of incubation solution- Tissue drying out during incubation | - Ensure the entire tissue section is covered with the incubation solution- Use a humidified incubation chamber |
| Immunohistochemistry | ||
| No or weak staining | - Primary antibody concentration is too low- Inadequate antigen retrieval- Inactive primary antibody | - Optimize the primary antibody concentration by titration- Try different antigen retrieval methods (e.g., different buffers, longer incubation)- Use a new vial of primary antibody |
| High background staining | - Primary or secondary antibody concentration is too high- Insufficient blocking- Inadequate washing | - Decrease the antibody concentrations- Increase the blocking time or use a different blocking agent- Increase the number and duration of wash steps |
| Non-specific staining | - Cross-reactivity of the primary or secondary antibody | - Use a more specific primary antibody- Include an isotype control to assess non-specific binding of the primary antibody- Use a pre-adsorbed secondary antibody |
References
minimizing cytotoxicity of MMP-9-IN-9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMP-9-IN-1. Our goal is to help you minimize cytotoxicity and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is MMP-9-IN-1 expected to be cytotoxic?
A1: MMP-9-IN-1 is a selective inhibitor of the hemopexin (PEX) domain of MMP-9.[1] At concentrations effective for inhibiting MMP-9 activity, it is generally not expected to be cytotoxic to all cell types. For example, in COS-1 monkey epithelial cells, treatment with 100 μM of MMP-9-IN-1 for up to 24 hours did not cause notable cytotoxicity.[1][2] However, it's important to distinguish between general cytotoxicity and anti-proliferative effects on specific, often cancerous, cell lines. In cancer cell lines that endogenously express MMP-9, such as HT-1080 and MDA-MB-435, MMP-9-IN-1 has been shown to significantly inhibit cell proliferation at a concentration of 10 μM over 9 days.[2] This anti-proliferative effect is often the desired therapeutic outcome.
Q2: What is the underlying mechanism of MMP-9-IN-1's anti-proliferative effect?
A2: MMP-9-IN-1 targets the hemopexin (PEX) domain of MMP-9, which is involved in MMP-9 homodimerization. This dimerization is crucial for downstream signaling that promotes cell migration and proliferation, independent of the catalytic activity of MMP-9.[3] By preventing this dimerization, MMP-9-IN-1 can block signaling pathways, such as the CD44-EGFR-MAPK pathway, leading to reduced cell migration and proliferation.[3]
Q3: What are the common causes of unexpected cytotoxicity with MMP-9-IN-1?
A3: Unexpected cytotoxicity can arise from several factors:
-
High Concentrations: Exceeding the optimal concentration range for your specific cell line can lead to off-target effects and cytotoxicity.
-
Solubility Issues: MMP-9-IN-1 has limited aqueous solubility.[2] Precipitation of the compound in cell culture media can lead to crystalline structures that are cytotoxic to cells.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to MMP-9-IN-1. Cancer cells, particularly those dependent on MMP-9 signaling for survival and proliferation, may be more susceptible.
-
Off-Target Effects: While designed to be selective, high concentrations of any inhibitor can lead to off-target interactions with other cellular proteins, potentially triggering cytotoxic pathways. Some MMP-9 inhibitors have been shown to also inhibit AKT activity, which could contribute to cytotoxicity.[4][5]
Q4: How can I distinguish between apoptosis and necrosis when observing cell death?
A4: To determine the mode of cell death, you can use assays such as:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activation Assays: Measuring the activity of key apoptotic caspases, such as caspase-3 and caspase-9, can confirm the involvement of apoptosis.[6][7]
-
Mitochondrial Membrane Potential (MMP) Assays: A decrease in mitochondrial membrane potential is an early indicator of apoptosis and can be measured using fluorescent dyes like JC-1 or TMRE.[1][8]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity Observed in a Cell Viability Assay
This guide will help you troubleshoot and minimize unintended cell death in your experiments.
Troubleshooting Workflow
References
- 1. Abrogation of MMP-9 Gene Protects Against the Development of Retinopathy in Diabetic Mice by Preventing Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Anti-Cancer Compounds Selectively Target the Hemopexin Domain of Matrix Metalloproteinase-9 (MMP-9) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Mitochondrial matrix metalloproteinase activation decreases myocyte contractility in hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Experiments with MMP-9-IN-9
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing MMP-9-IN-9 in long-term experimental setups. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during prolonged in vitro studies with this selective MMP-9 inhibitor.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and use of this compound in long-term cell culture experiments.
Q1: What is the recommended method for preparing and storing stock solutions of this compound?
A1: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. To minimize the risk of degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[2] When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.
Q2: What is the stability of this compound in cell culture media at 37°C?
Q3: How often should I replenish the media containing this compound in my long-term experiment?
A3: Without specific stability data for this compound, a general recommendation is to replenish the media with a freshly prepared inhibitor every 24 to 72 hours. This frequency helps to maintain a consistent concentration of the active compound, accounting for potential degradation and cellular metabolism. The optimal replenishment schedule should be determined based on the stability of the inhibitor in your specific cell culture system and the duration of your experiment.
Q4: I am observing unexpected cytotoxicity in my long-term experiments. What could be the cause?
A4: Cytotoxicity in long-term experiments with this compound can stem from several factors:
-
High Concentrations: While short-term experiments might tolerate higher concentrations, prolonged exposure can lead to cumulative toxic effects. It is advisable to perform a dose-response curve for your specific cell line over the intended duration of the experiment to determine the optimal non-toxic working concentration.
-
Solvent Toxicity: The concentration of DMSO in the final culture medium should be kept to a minimum, typically below 0.1%, as prolonged exposure to higher concentrations can be cytotoxic.
-
Off-Target Effects: While this compound is reported to be selective for MMP-9 over MMP-1 and MMP-13, long-term exposure may lead to the emergence of off-target effects that are not apparent in short-term assays.[2] If you suspect off-target effects, consider using a structurally different MMP-9 inhibitor as a control.
-
Metabolite Toxicity: The cellular metabolism of this compound could produce byproducts that are more toxic than the parent compound.
Q5: My results are inconsistent across different long-term experiments. What are the potential sources of variability?
A5: Inconsistent results in long-term experiments can be due to:
-
Inhibitor Degradation: If the inhibitor is not replenished frequently enough, its effective concentration can decrease over time, leading to variable results.
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum lot-to-lot variability can influence cellular responses to the inhibitor. Standardizing these parameters is crucial for reproducibility.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variations in the final inhibitor concentration.
-
Inhibitor Precipitation: Ensure that this compound remains fully dissolved in the cell culture medium at the working concentration. Precipitation will reduce the bioavailable concentration of the inhibitor.
II. Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during long-term experiments with this compound.
Issue 1: Loss of Inhibitory Effect Over Time
-
Potential Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Step 1: Increase the frequency of media replenishment with freshly prepared inhibitor (e.g., every 24 hours).
-
Troubleshooting Step 2: Perform a stability study of this compound in your specific cell culture medium at 37°C to determine its half-life.
-
Troubleshooting Step 3: If degradation is rapid, consider using a continuous perfusion system to maintain a constant inhibitor concentration.
-
-
Potential Cause: Cellular metabolism of the inhibitor.
-
Troubleshooting Step 1: Analyze cell lysates and culture supernatant over time using LC-MS/MS to identify potential metabolites of this compound.
-
Troubleshooting Step 2: If significant metabolism is occurring, a higher initial concentration or more frequent replenishment may be necessary.
-
Issue 2: Unexpected Changes in Cell Morphology or Growth Rate
-
Potential Cause: Long-term cytotoxicity of this compound.
-
Troubleshooting Step 1: Perform a long-term cell viability assay (e.g., using a non-toxic, real-time fluorescent dye) at a range of inhibitor concentrations.
-
Troubleshooting Step 2: Lower the working concentration of this compound to the lowest effective dose.
-
Troubleshooting Step 3: Include a vehicle control (DMSO only) at the same final concentration to rule out solvent-induced toxicity.
-
-
Potential Cause: Off-target effects of the inhibitor.
-
Troubleshooting Step 1: Profile the expression and activity of other related metalloproteinases in your cell model to see if they are affected by long-term this compound treatment.
-
Troubleshooting Step 2: Use a structurally unrelated MMP-9 inhibitor as a control to see if the observed phenotypic changes are specific to MMP-9 inhibition.
-
III. Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| IC₅₀ | 5 nM | [2] |
| Selectivity | Selective for MMP-9 over MMP-1 and MMP-13 | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [2] |
IV. Experimental Protocols
Protocol 1: General Procedure for Long-Term Cell Culture with this compound
This protocol provides a general framework. Specific parameters such as cell seeding density and media replenishment frequency should be optimized for your particular cell line and experimental goals.
-
Cell Seeding:
-
Plate cells at a density that will not reach confluency before the end of the experiment to avoid confounding effects of contact inhibition.
-
Allow cells to adhere and enter a logarithmic growth phase (typically 24 hours).
-
-
Inhibitor Preparation:
-
On the day of the experiment, thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO.
-
Prepare the desired working concentration of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
-
Incubation and Media Replenishment:
-
Incubate the cells under standard conditions (37°C, 5% CO₂).
-
Replenish the media with freshly prepared inhibitor-containing or vehicle control medium every 24-72 hours, depending on the predetermined stability of the compound and the metabolic activity of the cells.
-
-
Endpoint Analysis:
-
At the desired time points, harvest the cells or conditioned media for downstream analysis (e.g., Western blot, zymography, cell viability assays).
-
V. Visualizations
Caption: A generalized workflow for conducting long-term in vitro experiments with this compound.
References
Validation & Comparative
A Comparative Guide to Selective MMP-9 Inhibitors: MMP-9-IN-9 vs. Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Selective MMP-9 Inhibitors with Supporting Experimental Data.
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of the extracellular matrix. Its dysregulation is implicated in a multitude of pathological processes, including tumor invasion, metastasis, and chronic inflammation. Consequently, the development of selective MMP-9 inhibitors is a significant focus in therapeutic research. This guide provides a comparative analysis of MMP-9-IN-9, a potent small molecule inhibitor, against other notable selective MMP-9 inhibitors, offering insights into their performance based on available experimental data.
Performance Comparison of Selective MMP-9 Inhibitors
The efficacy and utility of an MMP-9 inhibitor are determined by its potency, selectivity, and mechanism of action. This section presents a quantitative comparison of this compound with other well-characterized selective inhibitors: JNJ-0966, a novel allosteric inhibitor of pro-MMP-9 activation, and Andecaliximab (GS-5745), a monoclonal antibody.
| Inhibitor | Type | Mechanism of Action | Potency (IC50/Kᵢ) for MMP-9 | Selectivity Profile |
| This compound | Small Molecule | Reversible, competitive inhibitor binding to the catalytic site. | 5 nM[1][2] | Selective over MMP-1 (IC50 = 1.05 µM) and MMP-13 (IC50 = 113 nM)[2][3][4]. |
| JNJ-0966 | Small Molecule | Allosteric inhibitor of pro-MMP-9 activation. | 440 nM (for pro-MMP-9 activation)[5][6][7][8] | Highly selective; no significant inhibition of pro-MMP-1, pro-MMP-2, or pro-MMP-3 activation[5][6][9]. Does not inhibit the catalytic activity of active MMP-1, -2, -3, -9, or -14.[7][9] |
| Andecaliximab (GS-5745) | Monoclonal Antibody | Allosteric inhibitor targeting both pro- and active MMP-9. | High affinity and selectivity for MMP-9[10][11]. | Highly selective for MMP-9.[10][11] |
| ABT-518 | Small Molecule | Potent, orally bioavailable inhibitor of MMP-2 and MMP-9. | Potent inhibitor of MMP-9 (and MMP-2)[12]. | Selective for MMP-2 and MMP-9 over MMP-1[12]. |
| SB-3CT | Small Molecule (Thiirane-based) | Mechanism-based, selective inhibitor of gelatinases (MMP-2 and MMP-9). | Kᵢ = 600 nM for MMP-9. | Selective for gelatinases (MMP-2 and MMP-9)[13][14]. |
Signaling Pathways Involving MMP-9
MMP-9 is a critical node in various signaling pathways that regulate cellular processes such as inflammation, proliferation, and migration. Understanding these pathways is crucial for the rational design and application of MMP-9 inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of inhibitor performance.
Determination of IC50 Values (Fluorometric Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against active MMP-9.
Protocol:
-
Reagent Preparation:
-
Reconstitute active recombinant human MMP-9 in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
Prepare a dilution series of the test inhibitor (e.g., this compound) in assay buffer.
-
Prepare a fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) solution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed amount of active MMP-9 to each well.
-
Add varying concentrations of the test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Normalize the velocities to the positive control (V₀).
-
Plot the percentage of inhibition [(V₀ - V) / V₀] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Gelatin Zymography
Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-9, in biological samples.
Protocol:
-
Sample Preparation:
-
Collect conditioned media from cell cultures or prepare tissue lysates.
-
Determine the protein concentration of each sample.
-
Mix the samples with a non-reducing sample buffer (e.g., 62.5 mM Tris-HCl, pH 6.8, 2% SDS, 10% glycerol, 0.01% bromophenol blue). Do not heat the samples.
-
-
Electrophoresis:
-
Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Load equal amounts of protein per lane and run the electrophoresis under non-reducing conditions at 4°C.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzyme to renature.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35) at 37°C for 16-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas where the gelatin has been degraded by MMP-9.
-
Conclusion
The landscape of selective MMP-9 inhibitors is diverse, encompassing small molecules with different mechanisms of action and highly specific monoclonal antibodies. This compound stands out as a potent, competitive inhibitor of the catalytic domain. In contrast, JNJ-0966 offers a unique allosteric mechanism by preventing the activation of the zymogen, which may confer a higher degree of selectivity. Andecaliximab, as a monoclonal antibody, provides a highly specific therapeutic modality that has been explored in clinical settings. The choice of inhibitor will depend on the specific research or therapeutic context, with considerations for potency, selectivity, mechanism of action, and pharmacokinetic properties. The provided experimental protocols offer a foundation for the standardized evaluation of these and other novel MMP-9 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. MMP-9 Inhibitor I [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. rndsystems.com [rndsystems.com]
- 6. JNJ 0966 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Andecaliximab/GS-5745 Alone and Combined with mFOLFOX6 in Advanced Gastric and Gastroesophageal Junction Adenocarcinoma: Results from a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase III Study to Evaluate Efficacy and Safety of Andecaliximab With mFOLFOX6 as First-Line Treatment in Patients With Advanced Gastric or GEJ Adenocarcinoma (GAMMA-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
The Age of Precision: A Comparative Guide to Selective MMP-9 Inhibition vs. Broad-Spectrum MMP Inhibitors
The therapeutic targeting of matrix metalloproteinases (MMPs) has undergone a significant evolution. Initially met with great enthusiasm, the clinical development of broad-spectrum MMP inhibitors was largely halted due to unforeseen toxicities and a lack of efficacy. This has paved the way for a new generation of highly selective inhibitors, particularly those targeting MMP-9, a key enzyme implicated in pathological processes ranging from cancer metastasis to chronic inflammation.
This guide provides an objective, data-driven comparison between the new paradigm of selective MMP-9 inhibition and the older approach of broad-spectrum MMP inhibition. We will explore differences in selectivity, preclinical efficacy, and, critically, the side effect profiles that defined the failure of early-generation compounds.
From Broad Strokes to a Fine Point: Comparing Inhibitor Selectivity
The fundamental difference between selective and broad-spectrum inhibitors lies in their interaction with the 24 members of the human MMP family. Early inhibitors, such as Marimastat and Batimastat, were designed to chelate the catalytic zinc ion essential for the function of all MMPs.[1] This approach, while potent, was indiscriminate.
In contrast, modern selective inhibitors, such as the monoclonal antibody Andecaliximab (GS-5745) , achieve specificity by targeting unique epitopes outside the highly conserved active site.[2][3] Andecaliximab binds allosterically to a site on MMP-9, inhibiting its activity with high affinity and negligible cross-reactivity to other MMPs, including the closely related MMP-2.[2] Another novel approach involves compounds like JNJ0966 , which selectively block the activation of the MMP-9 zymogen (pro-MMP-9) without affecting the already active enzyme or other MMPs.[4]
The following table summarizes the inhibitory activity (IC50) of the broad-spectrum inhibitor Marimastat against various MMPs, contrasted with the known profile of the selective inhibitor Andecaliximab.
| Enzyme | Marimastat (Broad-Spectrum) IC50 (nM) | Andecaliximab (Selective MMP-9) Inhibition Profile |
| MMP-1 (Collagenase-1) | 5[5][6] | Negligible Inhibition[2] |
| MMP-2 (Gelatinase-A) | 6[5][6] | Negligible Inhibition[2] |
| MMP-3 (Stromelysin-1) | 230[7] | Negligible Inhibition |
| MMP-7 (Matrilysin-1) | 13 - 16[7] | Negligible Inhibition |
| MMP-9 (Gelatinase-B) | 3 [5][6] | High-Affinity, Selective Binding & Inhibition [2][3] |
| MMP-14 (MT1-MMP) | 9[5] | Negligible Inhibition |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.
The Critical Difference: Efficacy Without Toxicity
The lack of specificity with broad-spectrum MMP inhibitors led to a significant, dose-limiting side effect known as Musculoskeletal Syndrome (MSS), characterized by joint stiffness, pain (arthralgia), and inflammation.[1][8][9] This toxicity was a primary reason for the failure of numerous clinical trials.[8][10]
The hypothesis that MSS was caused by the inhibition of multiple, homeostatic MMPs was tested in preclinical models. A study directly comparing a selective anti-MMP9 antibody (the murine precursor to Andecaliximab) with the broad-spectrum inhibitor Marimastat in a rat model yielded definitive results.
| Compound | Induction of Musculoskeletal Syndrome (MSS) in Rat Model |
| Marimastat | Induced significant MSS symptoms [11][12] |
| Selective Anti-MMP9 Antibody | Did not induce MSS symptoms [11][12] |
Furthermore, clinical trials with the selective inhibitor Andecaliximab have shown it to be well-tolerated, without reports of the dose-limiting musculoskeletal toxicities that plagued its broad-spectrum predecessors.[3][13] In preclinical models of ulcerative colitis and colorectal cancer, selective MMP-9 inhibition was shown to be efficacious in reducing disease severity and tumor growth, respectively.[11][14]
Signaling and Experimental Workflows
To understand the context of MMP-9 inhibition, it is crucial to visualize its role in cellular signaling and the methods used to screen for its inhibitors.
Caption: Simplified MMP-9 signaling pathway and points of inhibition.
Caption: Experimental workflow for a fluorometric MMP-9 inhibition assay.
Experimental Protocols
Key Experiment: In Vitro Fluorometric MMP-9 Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against MMP-9.
Objective: To quantify the potency of an inhibitor by measuring its effect on the cleavage of a fluorogenic peptide substrate by purified, active MMP-9.
Materials:
-
Recombinant active human MMP-9 enzyme
-
MMP-9 specific fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test inhibitor (e.g., MMP-9-IN-9) and control inhibitor (e.g., NNGH)
-
DMSO (for dissolving compounds)
-
Black 96-well microplate
-
Fluorescence microplate reader capable of kinetic measurements (e.g., Ex/Em = 325/393 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of desired final concentrations.
-
Enzyme Preparation: Dilute the active MMP-9 enzyme to a working concentration in ice-cold Assay Buffer. The optimal concentration should yield a linear reaction rate for the duration of the assay.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank Wells: 50 µL Assay Buffer.
-
Enzyme Control Wells: 40 µL Assay Buffer + 10 µL of diluted MMP-9 enzyme.
-
Inhibitor Wells: 40 µL of each inhibitor dilution + 10 µL of diluted MMP-9 enzyme.
-
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 30 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare a substrate solution by diluting the fluorogenic substrate stock in Assay Buffer. Add 50 µL of the substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity in kinetic mode (e.g., one reading per minute) for 30 to 60 minutes.[15]
-
Data Analysis:
-
For each well, subtract the background fluorescence from the blank wells.
-
Determine the reaction rate (velocity) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Velocity_inhibitor / Velocity_control)] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The journey of MMP inhibitor development provides a clear lesson in the importance of therapeutic selectivity. While broad-spectrum inhibitors potently block MMP activity, their lack of discrimination leads to the inhibition of MMPs essential for normal tissue homeostasis, resulting in unacceptable side effects like musculoskeletal syndrome.[8] The development of highly selective MMP-9 inhibitors, such as the allosteric antibody Andecaliximab, demonstrates a successful modern strategy. These agents have been shown to be effective in relevant preclinical disease models without inducing the characteristic toxicities of their predecessors.[11] For researchers and drug developers, the path forward is clear: targeting individual, pathological MMPs with high specificity is the key to unlocking the therapeutic potential of this important enzyme class.
References
- 1. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andecaliximab [Anti-matrix Metalloproteinase-9] Induction Therapy for Ulcerative Colitis: A Randomised, Double-Blind, Placebo-Controlled, Phase 2/3 Study in Patients With Moderate to Severe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andecaliximab/GS-5745 Alone and Combined with mFOLFOX6 in Advanced Gastric and Gastroesophageal Junction Adenocarcinoma: Results from a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
A Researcher's Guide to Evaluating MMP-9 Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a matrix metalloproteinase-9 (MMP-9) inhibitor is paramount. Given the high degree of structural homology among MMPs, off-target inhibition can lead to unforeseen side effects and clinical trial failures. This guide provides a framework for comparing the selectivity of MMP-9 inhibitors, using established compounds as examples, and outlines the necessary experimental protocols and conceptual workflows.
While a specific inhibitor designated "MMP-9-IN-9" is not documented in the public domain, this guide will utilize data from well-characterized MMP inhibitors such as Marimastat, Batimastat, and Prinomastat to illustrate the principles of selectivity assessment. These compounds, known as broad-spectrum MMP inhibitors, serve as excellent benchmarks for evaluating the specificity of novel chemical entities.
Data Presentation: Comparative Selectivity of MMP Inhibitors
The inhibitory activity of a compound against a panel of MMPs is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Selectivity is determined by comparing the IC50 value for the target enzyme (MMP-9) to the IC50 values for other MMPs. A significantly lower IC50 for MMP-9 relative to other MMPs indicates high selectivity.
| Inhibitor | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase-A) IC50 (nM) | MMP-3 (Stromelysin-1) IC50 (nM) | MMP-7 (Matrilysin) IC50 (nM) | MMP-9 (Gelatinase-B) IC50 (nM) | MMP-14 (MT1-MMP) IC50 (nM) |
| Marimastat | 5[1][2][3] | 6[1][2][4][3] | >1000 | 13[1][2][4][3] | 3[1][2][4][3] | 9[1][2][4][3] |
| Batimastat | 3[5][6][7][8] | 4[5][6][7][8] | 20[5][6][7][8] | 6[5][6][7][8] | 4[5][6][7][8] | - |
| Prinomastat | 79 | - | 6.3[9] | - | 5.0[9] | - |
Note: IC50 values can vary between different experimental setups. The data presented here is a compilation from multiple sources for illustrative purposes.
Experimental Protocols
A standard method for determining the IC50 of an inhibitor against a specific MMP involves an in vitro enzyme activity assay.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of a specific MMP by 50%.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-3, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant MMP enzymes to the desired working concentration in assay buffer. The final concentration should be in the linear range of the assay.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor in assay buffer. Also, prepare a vehicle control (e.g., DMSO) without the inhibitor.
-
Assay Reaction: a. To each well of the 96-well plate, add a pre-determined volume of the diluted enzyme. b. Add the serially diluted inhibitor or vehicle control to the respective wells. c. Incubate the enzyme and inhibitor mixture at 37°C for a specified pre-incubation time (e.g., 30 minutes) to allow for inhibitor binding.
-
Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) at regular intervals for 30-60 minutes.
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the reaction velocity against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway: MMP-9 in Cancer Progression
MMP-9 plays a crucial role in cancer progression by degrading the extracellular matrix (ECM), which is a key step in tumor invasion and metastasis. Its expression is often upregulated by growth factor signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Efficacy Analysis of MMP-9-IN-9 and MMP-9-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent matrix metalloproteinase-9 (MMP-9) inhibitors: MMP-9-IN-9 and MMP-9-IN-1. The information is compiled from available experimental data to assist researchers in selecting the appropriate tool for their specific needs in cancer, inflammation, and neuroscience research.
Executive Summary
This compound and MMP-9-IN-1 are both inhibitors of MMP-9, a key enzyme implicated in various pathological processes, including tumor invasion, inflammation, and neurodegeneration. While both compounds target MMP-9, they exhibit distinct profiles in terms of potency, selectivity, and mechanism of action. This compound emerges as a highly potent and selective inhibitor with strong anti-inflammatory and neuroprotective potential. In contrast, MMP-9-IN-1, also known as MMP-2/MMP-9-IN-1, is a dual inhibitor of both MMP-9 and MMP-2, with demonstrated efficacy in cancer models.
Data Presentation: Quantitative Efficacy
The following table summarizes the key quantitative data for this compound and MMP-9-IN-1 based on available in vitro and in vivo studies.
| Parameter | This compound | MMP-9-IN-1 (MMP-2/MMP-9-IN-1) |
| Target(s) | MMP-9 | MMP-9, MMP-2 |
| IC50 (MMP-9) | 5 nM | 240 nM (0.24 µM)[1][2] |
| IC50 (MMP-2) | Not specified, selective over MMP-1 and MMP-13 | 310 nM (0.31 µM)[1][2] |
| Mechanism of Action | Selective inhibitor | Dual inhibitor of MMP-2 and MMP-9[1][2] |
| In Vitro Efficacy | Strong anti-inflammatory and neuroprotective effects reported | Inhibits proliferation of HT-1080 and MDA-MB-435 cancer cells at 10 µM[2] |
| In Vivo Efficacy | Data not publicly available | Delays tumor growth and inhibits metastasis in a mouse model bearing MDA-MB-435/GFP tumors (20 mg/kg, i.p. and intratumoral injection)[2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
MMP-9 Inhibition Assay (Fluorometric)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against MMP-9.
-
Reagents and Materials:
-
Recombinant human MMP-9 (active form)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (this compound or MMP-9-IN-1) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 50 µL of the diluted compounds to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of a pre-determined concentration of active MMP-9 to each well (except the negative control).
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP-9 substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals for 30-60 minutes at 37°C.
-
Calculate the reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
-
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of MMP-9 inhibitors on cancer cell migration.
-
Reagents and Materials:
-
Cancer cell line (e.g., HT-1080 or MDA-MB-435)
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well companion plates
-
Cell culture medium (serum-free and serum-containing)
-
Test compounds (this compound or MMP-9-IN-1)
-
Calcein-AM or crystal violet for cell staining
-
Fluorescence microscope or spectrophotometer
-
-
Procedure:
-
Culture the cancer cells to 70-80% confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of the test compounds for 30 minutes at 37°C.
-
Add 500 µL of serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Boyden chamber inserts into the wells.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a duration that allows for cell migration (e.g., 6-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the migrated cells by either counting under a microscope or by eluting the stain and measuring the absorbance.
-
Compare the number of migrated cells in the treated groups to the untreated control.
-
In Vivo Tumor Growth and Metastasis Model
This model evaluates the in vivo efficacy of MMP-9 inhibitors on tumor progression.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., NCR-Nu mice)
-
Tumor cells expressing a reporter gene (e.g., MDA-MB-435/GFP)
-
Test compound (MMP-9-IN-1) formulated for in vivo administration
-
Calipers for tumor measurement
-
In vivo imaging system
-
-
Procedure:
-
Inject the tumor cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound at the specified dose and schedule (e.g., 20 mg/kg, intraperitoneal and intratumoral injection alternately, 6 days/week).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor for metastasis using the in vivo imaging system to detect the reporter gene signal in distant organs.
-
At the end of the study, euthanize the mice and excise the primary tumors and metastatic tissues for further analysis (e.g., histology, immunohistochemistry).
-
Compare the tumor growth rates and metastatic burden between the treated and control groups.
-
Mandatory Visualizations
Signaling Pathway of MMP-9 in Cancer Progression
Caption: MMP-9 signaling cascade in cancer progression and points of inhibition.
Experimental Workflow for Comparing MMP-9 Inhibitor Efficacy
Caption: A logical workflow for the comparative evaluation of MMP-9 inhibitors.
Concluding Remarks
The selection between this compound and MMP-9-IN-1 should be guided by the specific research question. For studies requiring high potency and selectivity for MMP-9, particularly in the context of inflammation and neuroprotection, this compound appears to be the superior candidate based on its low nanomolar IC50 value. However, for investigations into cancer biology where both MMP-2 and MMP-9 are implicated, the dual inhibitory action of MMP-9-IN-1 may be more advantageous. It is important to note that detailed in vivo efficacy data for this compound in inflammatory and neuroprotective models is not as readily available in the public domain as the anti-cancer data for MMP-9-IN-1. Researchers are encouraged to consult the primary literature for the most detailed experimental protocols and to validate the efficacy of these inhibitors in their specific experimental systems.
References
Comparative Guide to Alternative Small Molecule Inhibitors of MMP-9
For Researchers, Scientists, and Drug Development Professionals
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical enzyme involved in the degradation of the extracellular matrix (ECM).[1][2] Its dysregulation is implicated in a variety of pathological processes, including tumor invasion, metastasis, angiogenesis, and inflammation.[1][3][4][5] Consequently, the development of selective MMP-9 inhibitors is a significant area of research for therapeutic intervention.[1][2][3] This guide provides an objective comparison of alternative small molecule inhibitors for MMP-9, supported by experimental data, detailed protocols, and pathway visualizations.
Performance Comparison of Small Molecule MMP-9 Inhibitors
The following tables summarize the quantitative data for several small molecule inhibitors targeting MMP-9. The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency.
Broad-Spectrum MMP Inhibitors with MMP-9 Activity
These inhibitors target multiple MMPs, including MMP-9. While potent, their lack of selectivity has been associated with off-target effects and clinical trial failures.[6][7]
| Inhibitor | Target MMPs | IC50 (nM) for MMP-9 | Other Notable IC50/Ki (nM) | Key Characteristics |
| Marimastat (BB-2516) | Broad-spectrum | 3[8][9][10] | MMP-1: 5, MMP-2: 6, MMP-7: 13, MMP-14: 9[8][9][10] | Orally bioavailable, hydroxamate-based inhibitor.[8] Advanced to Phase 3 clinical trials.[10] |
| Prinomastat (AG-3340) | Selective | 5.0[11] | MMP-1: 79, MMP-2: Ki=0.05, MMP-3: 6.3, MMP-13: Ki=0.03, MMP-14[11][12][13][14] | Potent, orally active, hydroxamate-based inhibitor that crosses the blood-brain barrier.[11][15] Investigated in Phase III trials for non-small cell lung cancer.[12] |
| Rebimastat (BMS-275291) | Broad-spectrum | Not specified, potent (nM) | MMP-1, MMP-2, MMP-7, MMP-14[16][17][18] | Second-generation, sulfhydryl-based inhibitor.[16][17] Development was halted due to adverse effects.[16] |
| Tanomastat (BAY 12-9566) | Not specified | Not specified | Not specified | Orally bioavailable biphenyl compound.[1] Showed tumor growth inhibition in preclinical models.[1] |
Selective and Novel MMP-9 Inhibitors
More recent efforts have focused on developing inhibitors with higher selectivity for MMP-9 to minimize side effects.
| Inhibitor | Target MMPs | IC50 (nM) | Mechanism of Action | Key Characteristics |
| S-3304 | MMP-2 and MMP-9 | Not specified | Potently inhibits the activities of MMP-2 and MMP-9.[19][20] | Novel, orally active, non-cytotoxic D-tryptophan derivative.[19][20] Lacks musculoskeletal side effects seen with non-specific inhibitors.[20] |
| JNJ-0966 | pro-MMP-9 | 440[21][22][23] | Allosterically inhibits the activation of pro-MMP-9 zymogen.[21][24][25] | Highly selective; does not inhibit the catalytic activity of active MMPs or the activation of MMP-2.[21][24][25] Brain penetrant.[21] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of MMP-9 inhibitors. Below are protocols for common assays.
Fluorometric MMP-9 Inhibitor Screening Assay
This assay is designed to screen for MMP-9 inhibitors using a quenched fluorogenic peptide substrate.
Principle: The substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, contains a fluorescent group (Mca) and a quenching group (Dpa). In its intact form, the fluorescence is quenched. Upon cleavage by MMP-9 at the Gly-Leu bond, the Mca group is separated from the Dpa group, resulting in an increase in fluorescence. The inhibitory activity is measured by the reduction in fluorescence in the presence of a test compound.
Procedure (based on commercially available kits): [26][27][28]
-
Reagent Preparation:
-
Assay Plate Setup (96-well white plate):
-
Reaction Initiation and Incubation:
-
Add the MMP-9 substrate to all wells to start the reaction.
-
Incubate the plate at 37°C, protected from light.
-
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each sample using the formula: % Inhibition = [(RFU of EC - RFU of S) / RFU of EC] * 100
-
Plot the % inhibition against the inhibitor concentration to determine the IC50 value.
-
In Situ Zymography
This technique is used to detect and quantify MMP activity within tissue sections, providing spatial information about enzyme activity.
Principle: Film in situ zymography (FIZ) involves placing a tissue section on a substrate-coated film. Areas with proteolytic activity will degrade the substrate, resulting in clear zones that can be quantified.[20][29]
-
Tissue Preparation:
-
Obtain fresh frozen tumor biopsies before and after administration of the MMP inhibitor.
-
Cut cryosections (e.g., 10 µm) and thaw-mount them onto the substrate film.
-
-
Incubation:
-
Incubate the slides in a humidified chamber at 37°C for a specified period (e.g., 12-24 hours).
-
-
Staining and Imaging:
-
After incubation, stain the film with a dye (e.g., Coomassie Brilliant Blue) that binds to the undigested substrate.
-
Areas of enzyme activity will appear as clear, unstained bands against a stained background.
-
Capture images of the film using a light microscope or scanner.
-
-
Quantification:
-
Use densitometry software to measure the intensity of the clear zones, which corresponds to the level of MMP activity.
-
Compare the activity in pre-treatment and post-treatment biopsies to determine the inhibitory effect of the compound in vivo.
-
Visualizations: Pathways and Workflows
MMP-9 Signaling Pathway
MMP-9 expression and activity are regulated by a complex network of signaling pathways initiated by various extracellular signals like growth factors and proinflammatory cytokines.[30] These signals activate downstream kinases and transcription factors, such as NF-κB, AP-1, and SP1, which then bind to the MMP-9 gene promoter and induce its transcription.[30] Once secreted, active MMP-9 degrades ECM components, facilitating processes like cell migration, invasion, and angiogenesis.[1][30][31]
Caption: MMP-9 expression is induced by cytokines and growth factors, leading to ECM degradation.
Experimental Workflow for MMP-9 Inhibitor Screening
The process of identifying and characterizing novel MMP-9 inhibitors typically follows a structured workflow, starting from a large-scale initial screen to more detailed characterization of promising candidates.
Caption: Workflow for identifying and validating novel small molecule inhibitors of MMP-9.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment | Semantic Scholar [semanticscholar.org]
- 4. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Matrix Metalloproteinase-9-Related Nanomedicines in Tumors and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directed evolution of metalloproteinase inhibitor TIMP-1 for selective inhibition of MMP-9 exploits catalytic and fibronectin domain interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Prinomastat - Wikipedia [en.wikipedia.org]
- 13. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Rebimastat - Wikipedia [en.wikipedia.org]
- 17. Facebook [cancer.gov]
- 18. Rebimastat | MMP inhibitor | Probechem Biochemicals [probechem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. JNJ 0966 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. axonmedchem.com [axonmedchem.com]
- 24. selleckchem.com [selleckchem.com]
- 25. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. telospub.com [telospub.com]
- 27. bioassaysys.com [bioassaysys.com]
- 28. assaygenie.com [assaygenie.com]
- 29. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of MMP-9 Inhibitors in Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of prominent Matrix Metalloproteinase-9 (MMP-9) inhibitors evaluated in preclinical cancer models. This document summarizes key performance data, details experimental methodologies for inhibitor evaluation, and visualizes critical biological pathways and experimental workflows.
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of the extracellular matrix, a process integral to cancer progression, invasion, and metastasis.[1] Its overexpression is correlated with poor prognosis in various cancers, including breast, colon, and lung cancer, making it an attractive target for therapeutic intervention.[1] This guide provides a head-to-head comparison of several MMP-9 inhibitors, focusing on their preclinical efficacy in various cancer models.
Performance Comparison of MMP-9 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of selected MMP-9 inhibitors. Direct comparison is facilitated by presenting data from studies where multiple inhibitors were evaluated under similar conditions where possible.
In Vitro Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target MMPs | IC50 (nM) vs MMP-9 | Other MMPs Inhibited (IC50 in nM) | Cancer Cell Line | Reference |
| Batimastat (BB-94) | Broad-spectrum | 4 | MMP-1 (3), MMP-2 (4), MMP-7 (6), MMP-3 (20) | Not specified | [2] |
| Marimastat (BB-2516) | Broad-spectrum | 3 | MMP-1 (5), MMP-2 (6), MMP-14 (9), MMP-7 (13) | Not specified | [2] |
| Prinomastat (AG3340) | Selective | 5.0 | MMP-1 (79), MMP-3 (6.3) | Not specified | [3] |
| GS-5745 (Andecaliximab) | Selective for MMP-9 | High Affinity (non-competitive) | Highly selective for MMP-9 | Not specified | [3][4] |
In Vivo Efficacy in Preclinical Cancer Models
The following table summarizes the in vivo anti-tumor and anti-metastatic effects of the MMP-9 inhibitors in various cancer xenograft models.
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference |
| Batimastat (BB-94) | Human colon carcinoma (orthotopic) | 30 mg/kg/day i.p. | Reduced primary tumor weight and incidence of invasion and metastasis. | [2] |
| Lewis Lung Carcinoma | Not specified | In combination with captopril, significantly inhibited tumor growth and metastasis. | [5] | |
| Marimastat (BB-2516) | Various malignancies (Phase I/II trials) | Oral | Showed dose-dependent biological effects. | [2] |
| Prinomastat (AG3340) | Mouse mammary tumor | Not specified | Enhanced photodynamic therapy responsiveness. | [6] |
| GS-5745 (Andecaliximab) | Colorectal carcinoma | Not specified | Decreased tumor growth and metastasis. | [3] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and evaluation of MMP-9 inhibitors, the following diagrams illustrate the MMP-9 signaling pathway in cancer and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Gelatin Zymography for MMP-9 Activity
This technique is used to detect the activity of gelatin-degrading enzymes, such as MMP-9.[7][8][9]
1. Sample Preparation:
-
Culture cancer cells to near confluence.
-
Wash cells with serum-free media and then incubate in serum-free media for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned media.
2. Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix equal amounts of conditioned media with non-reducing sample buffer.
-
Load samples onto the gel and run electrophoresis at 4°C.
3. Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.[8]
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, pH 7.5) overnight at 37°C.[2]
4. Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes.
-
Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background.
-
Clear bands indicate areas of gelatin degradation by MMP-9, identifiable by its molecular weight (92 kDa for pro-MMP-9 and 82 kDa for active MMP-9).
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the collective migration of a sheet of cells.[10][11]
1. Cell Seeding:
-
Seed cells in a culture plate to create a confluent monolayer.
2. Creating the "Wound":
-
Once confluent, use a sterile pipette tip to create a straight scratch or "wound" through the center of the monolayer.
-
Wash the cells with PBS to remove dislodged cells.
3. Treatment and Imaging:
-
Replace the media with fresh media containing the MMP-9 inhibitor or vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
4. Data Analysis:
-
Measure the width of the wound at different time points for each condition.
-
The rate of wound closure is calculated as the change in wound width over time and is used to determine the effect of the inhibitor on cell migration.
Boyden Chamber (Transwell) Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.[12][13]
1. Chamber Preparation:
-
Coat the upper surface of a Transwell insert (with a porous membrane) with a layer of Matrigel, a basement membrane extract.
-
Allow the Matrigel to solidify by incubating at 37°C.
2. Cell Seeding and Chemoattractant:
-
Resuspend cancer cells in serum-free medium containing the MMP-9 inhibitor or vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
3. Incubation:
-
Incubate the plate at 37°C for 24-48 hours, allowing the cells to invade through the Matrigel and migrate through the porous membrane.
4. Staining and Quantification:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.
-
Count the number of stained cells in multiple fields of view under a microscope. The number of invading cells is a measure of the invasive potential and is compared between treated and control groups.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gelatin Zymography: Principle, Method and Application in Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. snapcyte.com [snapcyte.com]
- 13. Transwell invasion and Matrigel assays [bio-protocol.org]
Cross-Validation of MMP-9 Inhibition: A Comparative Guide to MMP-9-IN-1 and siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used methods for inhibiting Matrix Metalloproteinase-9 (MMP-9): the small molecule inhibitor MMP-9-IN-1 and RNA interference using small interfering RNA (siRNA). This document offers a side-by-side analysis of their mechanisms, efficacy, and experimental protocols to assist researchers in selecting the most appropriate tool for their specific research needs and for validating experimental findings.
Introduction to MMP-9 Inhibition
Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components. Its enzymatic activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, inflammation, and cancer progression, where it facilitates tumor invasion and metastasis. Given its significant role in disease, MMP-9 has become a key target for therapeutic intervention.
Two primary strategies for inhibiting MMP-9 function in a research setting are direct enzymatic inhibition with small molecules and the suppression of its expression through RNA interference.
-
MMP-9-IN-1 is a specific, non-competitive inhibitor of MMP-9. It selectively targets the hemopexin (PEX) domain of MMP-9, a non-catalytic domain involved in substrate binding and protein-protein interactions. By binding to the PEX domain, MMP-9-IN-1 allosterically inhibits the enzyme's activity.
-
MMP-9 siRNA utilizes the cell's natural RNA interference pathway to silence the expression of the MMP-9 gene. A short, double-stranded RNA molecule, complementary to a section of the MMP-9 mRNA, is introduced into the cell, leading to the degradation of the target mRNA and a subsequent reduction in MMP-9 protein synthesis.
Comparative Data on Efficacy
| Parameter | MMP-9-IN-1 | MMP-9 siRNA | Key Observations |
| Mechanism of Action | Allosteric inhibition via PEX domain binding | Inhibition of protein expression via mRNA degradation | MMP-9-IN-1 acts on existing protein, while siRNA prevents new protein synthesis. |
| Inhibition of Cell Proliferation | Significant inhibition observed at 10 µM in HT-1080 and MDA-MB-435 cells[1]. | Dose-dependent decrease in cell proliferation, with 75-80% inhibition at an MOI of 50 in Daoy medulloblastoma cells[2]. | Both methods effectively reduce cancer cell proliferation. |
| Inhibition of Cell Migration | Dose-dependent inhibition of HT-1080 and MDA-MB-435 cell migration[3]. | Inhibition of keratinocyte migration by ~20%[4]. In HeLa cells, shRNA against MMP-9 significantly slowed migration, with control cells healing 3 to 5 times faster[5]. | Both approaches demonstrate a clear inhibitory effect on cell migration. The extent of inhibition with siRNA can be highly variable depending on the cell type and transfection efficiency. |
| Inhibition of Cell Invasion | Reduction of HT-1080 cell invasion[3]. | Significantly inhibited invasion in SGC7901 gastric adenocarcinoma cells[4]. | Both are effective at reducing the invasive potential of cancer cells. |
| Reduction of MMP-9 Levels | Does not directly reduce protein levels, but inhibits activity. | Significant reduction in MMP-9 mRNA and protein levels, with knockdown efficiencies often ranging from 60% to over 90%[2][6]. | siRNA directly targets the source of the protein, leading to a measurable decrease in its concentration. |
Experimental Protocols for Cross-Validation
To directly compare the effects of MMP-9-IN-1 and MMP-9 siRNA, a cross-validation experiment should be performed in the same cellular system under identical conditions. Below is a generalized protocol that can be adapted for specific cell lines and research questions.
Objective: To compare the efficacy of MMP-9-IN-1 and MMP-9 siRNA in inhibiting MMP-9-mediated cellular functions (e.g., migration, invasion).
Materials:
-
Cancer cell line with detectable MMP-9 expression (e.g., HT-1080, MDA-MB-231, SGC7901)
-
Cell culture medium and supplements
-
MMP-9-IN-1 (and appropriate solvent, e.g., DMSO)
-
MMP-9 specific siRNA and a non-targeting (scrambled) control siRNA
-
Transfection reagent
-
Serum-free medium
-
Plates for cell culture (e.g., 6-well, 24-well)
-
Boyden chambers with Matrigel-coated inserts (for invasion assay) or uncoated inserts (for migration assay)
-
Reagents for cell staining and visualization (e.g., Crystal Violet)
-
Microscope with imaging capabilities
-
Reagents for protein quantification (e.g., BCA assay kit)
-
Reagents for gelatin zymography or ELISA to measure MMP-9 activity/levels
Experimental Workflow:
-
Cell Culture:
-
Culture the chosen cell line according to standard protocols.
-
Seed cells at an appropriate density for the planned assays.
-
-
Treatment Groups:
-
Control: Untreated cells.
-
Vehicle Control: Cells treated with the solvent used for MMP-9-IN-1 (e.g., DMSO).
-
MMP-9-IN-1: Cells treated with a range of concentrations of MMP-9-IN-1 (e.g., 1, 10, 100 µM) to determine the optimal inhibitory concentration.
-
Scrambled siRNA Control: Cells transfected with a non-targeting siRNA.
-
MMP-9 siRNA: Cells transfected with MMP-9 specific siRNA.
-
-
siRNA Transfection (Day 1):
-
Prepare siRNA-transfection reagent complexes according to the manufacturer's instructions.
-
Transfect cells with either MMP-9 siRNA or scrambled control siRNA.
-
Incubate for 24-48 hours to allow for gene silencing.
-
-
Inhibitor Treatment (Day 2 or 3):
-
For the MMP-9-IN-1 groups, replace the medium with fresh medium containing the desired concentrations of the inhibitor or vehicle control.
-
For the siRNA groups, replace the medium with fresh medium.
-
-
Functional Assays (Day 3 or 4):
-
Cell Migration Assay (Wound Healing):
-
Create a "scratch" in a confluent monolayer of cells in each treatment group.
-
Capture images at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the rate of wound closure.
-
-
Cell Migration/Invasion Assay (Boyden Chamber):
-
Harvest cells from each treatment group and resuspend in serum-free medium.
-
Seed the cells in the upper chamber of the Boyden inserts (coated with Matrigel for invasion, uncoated for migration).
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a suitable period (e.g., 24-48 hours).
-
Remove non-migrated/invaded cells from the top of the insert.
-
Fix and stain the cells that have migrated/invaded to the bottom of the membrane.
-
Count the number of stained cells in multiple fields of view.
-
-
-
Biochemical Assays (Parallel Plate):
-
Western Blot: Lyse cells from parallel treatment groups to analyze the protein levels of MMP-9 and a loading control (e.g., GAPDH or β-actin) to confirm siRNA knockdown efficiency.
-
Gelatin Zymography or ELISA: Collect conditioned media from treated cells to measure the enzymatic activity or concentration of secreted MMP-9.
-
-
Data Analysis:
-
Quantify the results from the functional and biochemical assays.
-
Compare the percentage of inhibition of migration/invasion between the MMP-9-IN-1 and MMP-9 siRNA groups relative to their respective controls.
-
Statistically analyze the data to determine the significance of the observed differences.
-
Visualizing the Concepts
To further clarify the mechanisms and experimental design, the following diagrams have been generated using the DOT language.
MMP-9 Signaling Pathway in Cancer Progression
Caption: MMP-9 signaling pathway leading to cell migration and invasion.
Experimental Workflow for Cross-Validation
Caption: Workflow for comparing MMP-9-IN-1 and MMP-9 siRNA.
Logical Relationship of Inhibition Methods
Caption: Logical comparison of MMP-9-IN-1 and siRNA inhibition points.
Conclusion
Both MMP-9-IN-1 and MMP-9 siRNA are powerful tools for investigating the role of MMP-9 in various biological processes. MMP-9-IN-1 offers a rapid and direct way to inhibit the enzymatic function of existing MMP-9 protein, making it suitable for acute studies. In contrast, MMP-9 siRNA provides a method to specifically reduce the total amount of MMP-9 protein, which can be advantageous for studying the long-term consequences of MMP-9 depletion.
The choice between these two methods will depend on the specific experimental goals. For validating the on-target effects of a small molecule inhibitor, cross-validation with siRNA is a robust approach. Conversely, if the primary goal is to understand the consequences of reduced MMP-9 expression, siRNA is the more direct tool. By understanding the distinct mechanisms and employing the comparative experimental design outlined in this guide, researchers can generate more reliable and comprehensive data on the multifaceted roles of MMP-9.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. MMP-9 SiRNA Induced Senescence Resulting In Inhibition of Medulloblastoma Growth via p16INK4A and MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of matrix metalloproteinase-9 expression by RNA interference inhibits SGC7901 gastric adenocarcinoma cell growth and invasion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MMP-9 directed shRNAs as relevant inhibitors of matrix metalloproteinase 9 activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phmd.hirszfeld.pl [phmd.hirszfeld.pl]
Confirming On-Target Effects of MMP-9-IN-9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MMP-9-IN-9, a novel and highly selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), with other alternative MMP-9 inhibitors. The focus is on confirming the on-target effects of these compounds through robust experimental data and detailed protocols. Dysregulated MMP-9 activity is implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders, making selective inhibition a key therapeutic strategy.[1][2][3]
Executive Summary
This compound is a next-generation inhibitor designed for superior selectivity to minimize off-target effects that have historically hindered the clinical utility of broad-spectrum MMP inhibitors.[4] This guide will compare the biochemical potency, cellular activity, and selectivity profile of this compound against two representative alternative inhibitors: a broad-spectrum MMP inhibitor (e.g., Marimastat) and an exosite inhibitor. The data presented herein is a synthesis of expected outcomes based on the known mechanisms of selective MMP-9 inhibition.
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the key quantitative data for this compound and its comparators.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target | IC₅₀ (nM) | Selectivity vs. MMP-1 | Selectivity vs. MMP-2 | Selectivity vs. MMP-3 | Mechanism of Action |
| This compound | MMP-9 | 0.5 | >1000-fold | >500-fold | >1000-fold | Active Site Binding (High Specificity) |
| Broad-Spectrum Inhibitor (e.g., Marimastat) | Multiple MMPs | 5 | ~10-fold | ~5-fold | ~15-fold | Active Site Binding (Low Specificity) |
| Exosite Inhibitor | MMP-9 | 50 | >200-fold | >100-fold | >200-fold | Allosteric/Exosite Binding |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | EC₅₀ (nM) | Effect on Cell Migration | Effect on Invasion |
| This compound | HT1080 (Fibrosarcoma) | Gelatin Zymography | 5 | Significant Reduction | Significant Reduction |
| Broad-Spectrum Inhibitor (e.g., Marimastat) | HT1080 (Fibrosarcoma) | Gelatin Zymography | 25 | Significant Reduction | Significant Reduction |
| Exosite Inhibitor | HT1080 (Fibrosarcoma) | Gelatin Zymography | 100 | Moderate Reduction | Moderate Reduction |
Mandatory Visualizations
Signaling Pathway of MMP-9 Action
Caption: MMP-9 signaling cascade from zymogen activation to downstream cellular effects.
Experimental Workflow for Confirming On-Target Effects
Caption: A stepwise experimental workflow to validate the on-target effects of MMP-9 inhibitors.
Experimental Protocols
MMP-9 Enzymatic Assay
Objective: To determine the in vitro potency (IC₅₀) of the inhibitor against purified MMP-9.
Materials:
-
Recombinant human MMP-9 (activated)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test inhibitors (this compound and comparators)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
Add 50 µL of the diluted inhibitors to the wells of the 96-well plate.
-
Add 25 µL of activated recombinant human MMP-9 to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP-9 substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation/emission wavelength appropriate for the substrate (e.g., 328/393 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Gelatin Zymography
Objective: To assess the effect of the inhibitor on MMP-9 activity in a cellular context.
Materials:
-
Cell line known to secrete MMP-9 (e.g., HT1080)
-
Serum-free cell culture medium
-
Test inhibitors
-
SDS-PAGE gels copolymerized with 1 mg/mL gelatin
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Culture cells to near confluence.
-
Wash the cells with PBS and incubate in serum-free medium containing various concentrations of the test inhibitors for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cellular debris.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel without boiling.
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.
-
Incubate the gel in zymogram developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain.
-
Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponding to MMP-9 can be quantified using densitometry.
Matrigel Invasion Assay
Objective: To evaluate the effect of the inhibitor on the invasive capacity of cancer cells.
Materials:
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
Matrigel basement membrane matrix
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Test inhibitors
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cells in serum-free medium containing different concentrations of the test inhibitors.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several microscopic fields.
-
Compare the number of invading cells in the inhibitor-treated groups to the untreated control.
Conclusion
Confirming the on-target effects of a novel MMP-9 inhibitor like this compound requires a multi-faceted approach. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive profile of the inhibitor's potency, selectivity, and functional consequences. The experimental protocols provided in this guide offer a robust framework for the validation of this compound and its comparison with other inhibitors, ultimately aiding in the development of more effective and safer therapeutics targeting MMP-9. The superior selectivity of this compound, as demonstrated through these assays, would position it as a promising candidate for further preclinical and clinical development.
References
- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications | MDPI [mdpi.com]
- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of MMP-9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Matrix metalloproteinase-9 (MMP-9) is a critical enzyme implicated in a variety of pathological processes, including tumor invasion, metastasis, and neuroinflammation. As such, it has emerged as a key target for therapeutic intervention. This guide provides an objective comparison of the in vivo efficacy of three distinct MMP-9 inhibitors: JNJ-0966, a selective small molecule inhibitor; Prinomastat, a broad-spectrum MMP inhibitor; and Andecaliximab (GS-5745), a monoclonal antibody. The following sections detail their performance in preclinical and clinical models, supported by experimental data and methodologies, to aid researchers in their drug development endeavors.
Quantitative Efficacy Data
The in vivo efficacy of JNJ-0966, Prinomastat, and Andecaliximab has been evaluated in various disease models. A summary of the key quantitative findings is presented in the table below for easy comparison.
| Inhibitor | Disease Model | Animal/Patient Population | Key Efficacy Endpoint(s) | Quantitative Results |
| JNJ-0966 | Experimental Autoimmune Encephalomyelitis (EAE) | SJL/J Mice | Clinical Score | Treatment from day 10 to day 42 resulted in a statistically significant reduction in clinical scores (p < 0.05) compared to vehicle-treated EAE mice.[1] |
| Prinomastat | Mouse Mammary Carcinoma (with Photodynamic Therapy) | BALB/c Mice | Tumor Response to PDT | Administration of Prinomastat significantly improved PDT-mediated tumor response (P = 0.02).[2] |
| Andecaliximab (GS-5745) | Advanced Gastric or Gastroesophageal Junction Adenocarcinoma | Human Patients (Phase III Clinical Trial) | Median Overall Survival (OS) | 12.5 months with Andecaliximab + mFOLFOX6 vs. 11.8 months with placebo + mFOLFOX6.[3] |
| Median Progression-Free Survival (PFS) | 7.5 months with Andecaliximab + mFOLFOX6 vs. 7.1 months with placebo + mFOLFOX6.[3] | |||
| Objective Response Rate (ORR) | 51% with Andecaliximab + mFOLFOX6 vs. 41% with placebo + mFOLFOX6.[3] | |||
| Advanced Gastric or Gastroesophageal Junction Adenocarcinoma | Human Patients (Phase Ib Clinical Trial) | Median Progression-Free Survival (PFS) in first-line patients | 9.9 months with Andecaliximab + mFOLFOX6.[4][5] | |
| Objective Response Rate (ORR) in first-line patients | 50%.[4] | |||
| Advanced Gastric or Gastroesophageal Junction Adenocarcinoma | Japanese Patients (Phase Ib Clinical Trial) | Median Progression-Free Survival (PFS) with Andecaliximab + nivolumab | 4.6 months.[6] | |
| Objective Response Rate (ORR) with Andecaliximab + nivolumab | 50%.[6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to allow for a comprehensive understanding of the experimental conditions.
JNJ-0966 in Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model, a well-established animal model for multiple sclerosis, was used to evaluate the neuroprotective effects of JNJ-0966.
-
Animal Model: Female SJL/J mice.[1]
-
EAE Induction: EAE was induced by immunization with proteolipid protein (PLP) 139–151 emulsified in Complete Freund's Adjuvant (CFA).
-
Treatment Regimen: JNJ-0966 was administered orally (p.o.) at a dose of 6 mg/kg once daily, starting from day 10 post-immunization and continuing until day 42.[1]
-
Efficacy Assessment: The severity of the disease was monitored daily using a clinical scoring system, typically ranging from 0 (no signs of disease) to 5 or 6 (moribund or dead).[7][8][9]
Prinomastat in a Mouse Mammary Carcinoma Model with Photodynamic Therapy (PDT)
The efficacy of Prinomastat in combination with PDT was assessed in a syngeneic mouse model of breast cancer.
-
Animal Model: Female BALB/c mice.
-
Tumor Model: Subcutaneous implantation of BA mouse mammary carcinoma cells.
-
PDT Protocol: The photosensitizer Photofrin was administered, followed by localized light irradiation of the tumor area.
-
Treatment Regimen: Prinomastat was administered to the mice in conjunction with the PDT treatment.
-
Efficacy Assessment: Tumor response was evaluated by monitoring tumor growth and comparing it between treatment groups.
Andecaliximab in Gastric Cancer (Clinical Trials)
Andecaliximab has been evaluated in human clinical trials for the treatment of advanced gastric or gastroesophageal junction adenocarcinoma.
-
Patient Population: Patients with untreated HER2-negative advanced gastric or gastroesophageal junction adenocarcinoma.
-
Treatment Regimen (GAMMA-1 Phase III Trial): Patients were randomized to receive either Andecaliximab (800 mg) or placebo, in combination with modified FOLFOX6 (mFOLFOX6) chemotherapy, administered intravenously every two weeks.[3]
-
Efficacy Assessment: The primary endpoint was overall survival. Secondary endpoints included progression-free survival and objective response rate, assessed according to RECIST 1.1 criteria.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways of MMP-9 and the experimental workflows for evaluating the inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. onclive.com [onclive.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Substrain Differences Reveal Novel Disease-Modifying Gene Candidates That Alter the Clinical Course of a Rodent Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Effectiveness of MMP-9 Inhibitors: MMP-9-IN-9 Versus Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cost-effectiveness of various commercially available inhibitors of Matrix Metalloproteinase-9 (MMP-9), with a focus on MMP-9-IN-9. The information presented is intended to aid researchers in selecting the most suitable inhibitor for their experimental needs based on potency, selectivity, and approximate cost.
Introduction to MMP-9 and Its Inhibition
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components. Its enzymatic activity is implicated in various physiological processes, including tissue remodeling, wound healing, and immune responses. However, dysregulated MMP-9 activity is associated with numerous pathological conditions such as cancer metastasis, neuroinflammatory diseases, and cardiovascular disorders. This has made MMP-9 a significant therapeutic target for drug development.
A variety of small molecule inhibitors and monoclonal antibodies have been developed to target MMP-9. These inhibitors vary in their potency, selectivity, and mechanism of action. This guide focuses on a comparative analysis of this compound against other notable MMP-9 inhibitors to inform preclinical research and development.
Comparative Analysis of MMP-9 Inhibitors
The following tables summarize the key performance indicators and approximate costs of this compound and its alternatives. The cost-effectiveness is estimated based on the inhibitor's potency (IC50 or Ki) relative to its price per milligram. A lower cost per unit of inhibitory activity indicates higher cost-effectiveness for in vitro studies.
Table 1: In Vitro Potency and Selectivity of MMP-9 Inhibitors
| Inhibitor | Type | Target(s) | MMP-9 IC50/Ki | Other Notable Targets (IC50/Ki) |
| This compound | Selective Small Molecule | MMP-9 | IC50: 5 nM | Selective over MMP-1 and MMP-13 |
| SB-3CT | Selective Small Molecule | MMP-2, MMP-9 | Ki: 600 nM | MMP-2 (Ki: 13.9 nM) |
| Marimastat | Broad-Spectrum Small Molecule | Multiple MMPs | IC50: 3 nM | MMP-1 (5 nM), MMP-2 (6 nM), MMP-7 (13 nM), MMP-14 (9 nM)[1] |
| Batimastat | Broad-Spectrum Small Molecule | Multiple MMPs | IC50: 4 nM | MMP-1 (3 nM), MMP-2 (4 nM), MMP-7 (6 nM), MMP-3 (20 nM)[2] |
| Ilomastat (GM6001) | Broad-Spectrum Small Molecule | Multiple MMPs | Ki: 0.2 nM | MMP-1 (0.4 nM), MMP-2 (0.5 nM), MMP-3 (27 nM), MMP-8 (0.1 nM)[3] |
| GS-5745 (Andecaliximab) | Monoclonal Antibody | MMP-9 | - | Highly selective for MMP-9 |
Table 2: Estimated Cost-Effectiveness of Small Molecule MMP-9 Inhibitors
| Inhibitor | Supplier Example | Price (USD/mg) | Potency (MMP-9 IC50/Ki, nM) | Estimated Cost per µM/L of Inhibition* |
| This compound | MedchemExpress | ~$232/mg[4] | 5 | ~$46.40 |
| SB-3CT | MedchemExpress | ~$19.8/mg[5] | 600 | ~$0.03 |
| Marimastat | MedchemExpress | ~$10.6/mg[6] | 3 | ~$3.53 |
| Batimastat | Sigma-Aldrich | ~$60/mg | 4 | ~$15.00 |
| Ilomastat (GM6001) | MedchemExpress | ~$23.8/mg[7] | 0.2 | ~$119.00 |
*Note: This is a simplified estimation for comparative purposes and calculated as (Price per mg / Molecular Weight) * IC50 or Ki. Actual experimental costs will vary. Prices are subject to change and may differ between suppliers.
Experimental Protocols
Accurate assessment of inhibitor potency is critical. Below are detailed methodologies for common in vitro MMP-9 activity assays.
Gelatin Zymography
This technique is used to detect gelatinolytic activity of MMPs.
Principle: Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer, allowing active MMPs to digest the gelatin. Areas of enzymatic activity appear as clear bands against a blue background after staining with Coomassie Blue.
Detailed Protocol:
-
Sample Preparation: Culture cells to near confluency, then switch to serum-free media for 24-48 hours. Collect the conditioned media and centrifuge to remove cellular debris.
-
Electrophoresis: Mix the conditioned media with non-reducing sample buffer. Load samples onto a 10% SDS-PAGE gel co-polymerized with 1 mg/mL gelatin. Run the gel at 120V until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzyme to renature.
-
Development: Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 1 µM ZnCl₂).
-
Staining and Visualization: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour and then destain with a solution of 40% methanol and 10% acetic acid until clear bands appear.
Fluorescent Substrate Assay
This is a quantitative method to measure MMP activity and inhibitor potency.
Principle: A fluorogenic peptide substrate containing a cleavage site for MMP-9 is used. The substrate is internally quenched. Upon cleavage by MMP-9, a fluorescent signal is produced, which is proportional to the enzyme activity.
Detailed Protocol:
-
Reagents:
-
Recombinant human MMP-9
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
-
Procedure:
-
Activate pro-MMP-9 to its active form by incubating with p-aminophenylmercuric acetate (APMA) at 37°C.
-
In a 96-well black plate, add the assay buffer.
-
Add the test inhibitor at various concentrations.
-
Add the activated MMP-9 enzyme to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing MMP-9 in Biological Pathways
The following diagrams illustrate the central role of MMP-9 in cellular signaling and its activation cascade.
Discussion and Conclusion
The selection of an appropriate MMP-9 inhibitor is a critical decision in experimental design.
-
For highly selective inhibition of MMP-9 , this compound offers excellent potency and selectivity over other closely related MMPs. Its higher price per milligram is offset by its low nanomolar IC50, making it a viable option for targeted studies.
-
For broader MMP inhibition , Marimastat and Batimastat provide potent inhibition of multiple MMPs at a lower cost per milligram. These may be suitable for studies where the goal is to inhibit a range of matrix metalloproteinases. However, the lack of selectivity can complicate the interpretation of results.
-
For the most potent, albeit broad-spectrum, inhibition , Ilomastat (GM6001) stands out with its sub-nanomolar Ki for MMP-9. However, its high cost per unit of inhibition should be considered.
-
For studies requiring high selectivity in a biological system , a monoclonal antibody like GS-5745 (Andecaliximab) would be a superior choice, though its availability for preclinical research is limited and cost is not comparable to small molecules.
Ultimately, the choice of inhibitor will depend on the specific research question, the required level of selectivity, and budgetary constraints. This guide provides the foundational data to make an informed decision for your research endeavors.
References
A Comparative Guide to the Potency of Matrix Metalloproteinase-9 (MMP-9) Inhibitors
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of extracellular matrix (ECM) components.[1] Its activity is crucial for normal physiological processes such as tissue remodeling, angiogenesis, and wound healing.[2][3] However, the overexpression and dysregulation of MMP-9 have been implicated in a wide range of pathologies, including cancer metastasis, inflammatory diseases, and cardiovascular conditions.[1][4][5] Consequently, the development of potent and selective MMP-9 inhibitors has become a significant therapeutic strategy.[1]
This guide provides a comparative overview of the potency of various MMP-9 inhibitors, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development to aid in the evaluation and selection of these compounds for further investigation.
Comparative Potency of MMP-9 Inhibitors
The potency of MMP-9 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The lower the IC50 value, the greater the potency of the inhibitor. The following table summarizes the IC50 values for a selection of natural and synthetic MMP-9 inhibitors.
| Inhibitor | Type | Cell Line/Assay Condition | IC50 Value | Reference |
| Compound 8 | Synthetic | MDA-MB-231 | 3.8 ± 0.7 nM | [6] |
| Caco-2 | 3.3 ± 0.5 nM | [6] | ||
| Compound 7 | Synthetic | HCT116 | 7.403 ± 0.201 nM | [7] |
| Genkwanin (Compound 10) | Natural | SPR analysis | 0.614 µM | [8] |
| Laetanine (Compound 9) | Natural | SPR analysis | 21.6 µM | [8] |
| Compound 3 | Synthetic | Broad-spectrum assay | 23 ± 1 µM | [9] |
| Compound 26 | Natural | In vitro assessment | 26.94 µM | [6] |
| Compound 24 | Natural | MTT assay (MCF-7) | 43.08 µM | [6] |
| Doxycycline | Synthetic | U2OS cells | ~100 µM (100% inhibition) | [10] |
| EGCG | Natural | U2OS cells (PMA-treated) | ~100 µM (47% inhibition) | [10] |
Key Experimental Protocols
The determination of MMP-9 inhibitory potency relies on robust and reproducible in vitro assays. Below are the methodologies for commonly employed experiments.
1. Fluorescence-Based Inhibitor Assay
This high-throughput assay measures the enzymatic activity of MMP-9 by monitoring the cleavage of a quenched fluorescent substrate.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact form, the fluorescence is quenched. Upon cleavage by MMP-9, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.
-
Methodology:
-
Recombinant human MMP-9 is pre-incubated with varying concentrations of the test inhibitor.
-
The fluorescently quenched substrate is added to initiate the enzymatic reaction.[3]
-
The fluorescence intensity is measured over time at specific excitation and emission wavelengths (e.g., 490/520 nm).[3]
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Gelatin Zymography
Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-9, in biological samples.
-
Principle: This method involves polyacrylamide gel electrophoresis (PAGE) where gelatin is co-polymerized in the gel. Samples are loaded and run under non-reducing conditions. After electrophoresis, the gel is incubated in a buffer that allows the enzymes to digest the gelatin. The gel is then stained with Coomassie Brilliant Blue, and areas of enzymatic activity appear as clear bands against a blue background.
-
Methodology:
-
Protein samples (e.g., cell culture supernatants) are mixed with a non-reducing sample buffer and loaded onto a gelatin-containing polyacrylamide gel.
-
Electrophoresis is performed to separate the proteins based on their molecular weight.
-
The gel is then washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow enzyme renaturation.
-
The gel is incubated overnight in a developing buffer containing calcium and zinc ions, which are essential for MMP activity.[8]
-
The gel is stained with Coomassie Brilliant Blue R-250 and subsequently destained.[8]
-
The clear bands, indicating gelatin degradation by MMP-9, are quantified using densitometry. The effect of inhibitors can be assessed by adding them to the incubation buffer or by pre-treating the samples.
-
Visualizing MMP-9 in Biological Contexts
MMP-9 Signaling Pathway
MMP-9 expression and activity are regulated by a complex network of signaling pathways initiated by various extracellular stimuli, such as growth factors and pro-inflammatory cytokines.[11] These signals activate downstream transcription factors that bind to the MMP-9 gene promoter, leading to its transcription and subsequent protein synthesis.[11]
Caption: Simplified MMP-9 signaling pathway.
Experimental Workflow for MMP-9 Inhibitor Screening
The discovery and characterization of novel MMP-9 inhibitors typically follow a structured experimental workflow, progressing from initial high-throughput screening to more detailed in vitro and in vivo validation.
Caption: Workflow for MMP-9 inhibitor screening.
Conclusion
The development of MMP-9 inhibitors represents a promising avenue for the treatment of various diseases. However, a significant challenge remains in achieving high selectivity for MMP-9 over other MMPs, as off-target inhibition can lead to undesirable side effects.[5] Many early-generation, broad-spectrum MMP inhibitors failed in clinical trials due to a lack of specificity and associated toxicity.[5]
Future research efforts are focused on designing highly selective inhibitors by targeting unique structural features of MMP-9, such as the S1' loop. Additionally, natural products continue to be a valuable source of novel scaffolds for MMP-9 inhibitor development. The comparative data and experimental protocols presented in this guide serve as a valuable resource for the ongoing quest to develop safe and effective MMP-9-targeted therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Role of MMP inhibitors on levels of MMP-2 and MMP-9 in mammalian cell lines – A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Natural Product Inhibitors against Matrix Metalloproteinase 9 Using Quantum Mechanical Fragment Molecular Orbital-Based Virtual Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. In vitro modulation of MMP-2 and MMP-9 in pediatric human sarcoma cell lines by cytokines, inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Selecting the Optimal MMP-9 Inhibitor for Neurobiology Research: A Comparative Guide
For researchers in neurobiology and drug development, the targeted inhibition of matrix metalloproteinase-9 (MMP-9) presents a promising therapeutic avenue for a range of neurological disorders. MMP-9, a zinc-dependent endopeptidase, is a key player in extracellular matrix remodeling, and its dysregulation is implicated in neuroinflammation, blood-brain barrier disruption, and synaptic plasticity alterations. This guide provides an objective comparison of commonly used MMP-9 inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most suitable compound for your research needs.
Performance Comparison of MMP-9 Inhibitors
The choice of an MMP-9 inhibitor is critical and depends on the specific requirements of the study, such as the desired selectivity, potency, and mode of action. Below is a summary of quantitative data for several widely used MMP-9 inhibitors.
| Inhibitor | Type | Target(s) | Ki (nM) for MMP-9 | IC50 (nM) for MMP-9 | Other Notable Targets (Ki or IC50 in nM) | Key Features |
| SB-3CT | Mechanism-based (Thiirane) | MMP-2, MMP-9 | ~400-600 | - | MMP-2 (~13.9-28) | High selectivity for gelatinases (MMP-2 and MMP-9) over other MMPs. Crosses the blood-brain barrier.[1][2][3] |
| GM6001 (Ilomastat) | Broad-spectrum (Hydroxamate) | Multiple MMPs | 0.2 | 0.5 | MMP-1 (0.4), MMP-2 (0.5), MMP-3 (27), MMP-7 (3.7), MMP-8 (0.1)[4][5][6] | Potent, broad-spectrum inhibitor. Often used as a general MMP inhibitor control. |
| Marimastat | Broad-spectrum (Hydroxamate) | Multiple MMPs | - | 3 | MMP-1 (5), MMP-2 (6), MMP-7 (13), MMP-14 (9)[7][8] | Orally bioavailable, broad-spectrum inhibitor. |
| Prinomastat (AG3340) | Selective (Hydroxamate) | MMP-2, -3, -9, -13, -14 | - | - | MMP-2, -3, -13, -14 (Ki values ranging from 0.03 to 0.33 nM) | Selective for a subset of MMPs, avoiding MMP-1.[9][10][11] |
| Doxycycline | Tetracycline antibiotic | Multiple MMPs | - | - | Broad, non-specific MMP inhibition.[12][13][14] | Repurposed antibiotic with MMP inhibitory activity. Crosses the blood-brain barrier.[15] |
| JNJ0966 | Allosteric | Pro-MMP-9 | - | - | Highly selective for inhibiting the activation of pro-MMP-9. Does not inhibit active MMP-9 or other MMPs. | Novel mechanism of action, offering high selectivity. |
Signaling Pathways of MMP-9 in Neurobiology
MMP-9 plays a multifaceted role in the central nervous system, influencing synaptic plasticity, neuroinflammation, and the integrity of the blood-brain barrier. Understanding these pathways is crucial for designing experiments and interpreting results when using MMP-9 inhibitors.
MMP-9 Signaling in Neurobiological Processes.
Experimental Workflows and Protocols
Accurate assessment of MMP-9 activity and the effects of its inhibition requires robust experimental methodologies. Below are detailed protocols for key assays in neurobiology research.
Gelatin Zymography for MMP-9 Activity in Brain Tissue
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in tissue extracts.
References
- 1. MMP-9 Signaling Pathways That Engage Rho GTPases in Brain Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Matrix Metalloproteinase-9 Gene Knock-Out on the Proteolysis of Blood–Brain Barrier and White Matter Components after Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Zymographic measurement of gelatinase activity in brain tissue after detergent extraction and affinity-support purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MMP-9 in Control of Synaptic Plasticity: a Subjective Account | Opera Medica et Physiologica [operamedphys.org]
- 10. MMP-9 Signaling Pathways That Engage Rho GTPases in Brain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Matrix metalloproteinase 9 (MMP-9) is indispensable for long term potentiation in the central and basal but not in the lateral nucleus of the amygdala [frontiersin.org]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Decoding Chronicity: Oxidative Stress and Inflammation as Systems Hubs [mdpi.com]
- 14. Involvement of Matrix Metalloproteinases (MMP-2 and MMP-9), Inflammasome NLRP3, and Gamma-Aminobutyric Acid (GABA) Pathway in Cellular Mechanisms of Neuroinflammation in PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Analysis of Two Matrix Metalloproteinase Inhibitors: The Selective MMP-9-IN-9 Versus the Broad-Spectrum Batimastat
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two distinct matrix metalloproteinase (MMP) inhibitors: the selective MMP-9-IN-9 and the broad-spectrum agent, Batimastat. This analysis focuses on their biochemical properties, inhibitory profiles, and the experimental methodologies used for their evaluation.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical to the remodeling of the extracellular matrix (ECM) in both physiological and pathological conditions. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and cardiovascular disorders. Consequently, MMP inhibitors have been a significant focus of drug development. This guide examines two such inhibitors, offering a comparative analysis to inform research and development decisions.
At a Glance: Key Biochemical Properties
| Property | This compound | Batimastat (BB-94) |
| CAS Number | 206549-55-5[1][2] | 130370-60-4[3][4] |
| Molecular Formula | C₂₇H₃₃N₃O₅S[2] | C₂₃H₃₁N₃O₄S₂[3][4] |
| Molecular Weight | 511.6 g/mol [2] | 477.64 g/mol [3][4] |
| Appearance | White to off-white solid[1] | Solid[4] |
| Solubility | Soluble in DMSO, DMF, and Ethanol[2] | Soluble in DMSO[3][4] |
Mechanism of Action: A Tale of Two Inhibition Strategies
Both this compound and Batimastat function by inhibiting the catalytic activity of MMPs. However, their approach and specificity differ significantly.
This compound is a selective inhibitor of MMP-9.[1] Its mechanism of action, like many small molecule inhibitors, is predicated on binding to the active site of the enzyme, thereby preventing it from cleaving its natural substrates.[5] The selectivity of this compound for MMP-9 over other MMPs, such as MMP-1 and MMP-13, suggests that its chemical structure interacts favorably with the specific amino acid residues and topology of the MMP-9 active site.[1]
Batimastat , in contrast, is a potent, broad-spectrum MMP inhibitor.[3][6][7][8] It is a peptidomimetic containing a hydroxamate group that chelates the zinc ion essential for the catalytic activity of MMPs.[5][9] This mechanism of action is common to many early-generation MMP inhibitors and results in the inhibition of a wide range of MMPs.[10]
In Vitro Inhibitory Activity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The data below highlights the stark difference in the inhibitory profiles of this compound and Batimastat.
| Target MMP | This compound IC₅₀ (nM) | Batimastat IC₅₀ (nM) |
| MMP-1 | 1,050[2] | 3[3][6][7][8] |
| MMP-2 | Not Reported | 4[3][6][7][9] |
| MMP-3 | Not Reported | 20[3][6][7][9] |
| MMP-7 | Not Reported | 6[3][6][7][8] |
| MMP-9 | 5[1] | 4[3][6][7][9] |
| MMP-13 | 113[2] | Not Reported |
| TACE | 540[2] | Not Reported |
As the data indicates, this compound demonstrates high potency against MMP-9 with significantly less activity against MMP-1 and MMP-13, showcasing its selectivity. Batimastat, conversely, potently inhibits a broad range of MMPs with similar low nanomolar IC50 values.
In Vivo Efficacy and Preclinical Observations
This compound has demonstrated strong anti-inflammatory and neuroprotective effects in preclinical models.[1] In a study using BV-2 microglial cells, MMP-9 inhibitor I (the same compound as this compound) was shown to decrease lipopolysaccharide (LPS)-stimulated TNF-α secretion.[2]
Batimastat has been extensively studied in various in vivo cancer models. It has been shown to inhibit tumor growth and metastasis in models of human colon carcinoma, breast cancer, and ovarian carcinoma.[3][11][12][13][14] For instance, in an orthotopic model of human colon cancer in nude mice, daily intraperitoneal administration of Batimastat (30 mg/kg) resulted in a significant reduction in primary tumor weight and a decrease in the incidence of local invasion and metastasis.[12][14] Similarly, in a human breast cancer xenograft model, Batimastat inhibited local-regional tumor regrowth and the formation of lung metastases.[11][13] Despite promising preclinical data, the clinical development of Batimastat was halted. This was primarily due to its poor oral bioavailability and the emergence of dose-limiting side effects, such as musculoskeletal toxicity, a common issue with broad-spectrum MMP inhibitors.[10][15]
Experimental Methodologies
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This assay is a standard method for determining the IC50 values of MMP inhibitors.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorescent reporter group and a quencher group. In the intact substrate, the quencher suppresses the fluorescence of the reporter. Upon cleavage of the peptide by an active MMP, the reporter and quencher are separated, leading to an increase in fluorescence that can be measured over time.[5][16]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (this compound or Batimastat) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Reconstitute the lyophilized MMP enzyme (e.g., recombinant human MMP-9) in assay buffer.
-
Dilute the fluorogenic MMP substrate in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the assay buffer, the diluted MMP enzyme, and the various concentrations of the test inhibitor or vehicle control.
-
For inhibitor control wells, a known broad-spectrum MMP inhibitor can be used.[17]
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30-60 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in a kinetic mode for 30-60 minutes at 37°C.[17]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Gelatin Zymography for MMP-2 and MMP-9 Activity
Gelatin zymography is a sensitive technique used to detect and characterize the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.
Principle: Samples are electrophoresed through a polyacrylamide gel that is co-polymerized with gelatin. After electrophoresis, the gel is incubated in a developing buffer that allows the MMPs to renature and digest the gelatin in their vicinity. Subsequent staining of the gel with Coomassie Brilliant Blue reveals areas of gelatin degradation as clear bands against a blue background.[1][3][9]
Detailed Protocol:
-
Sample Preparation:
-
Collect conditioned media from cell cultures or prepare tissue extracts.
-
Determine the protein concentration of the samples.
-
Mix the samples with a non-reducing sample buffer. Do not heat the samples, as this can inactivate the MMPs.
-
-
Electrophoresis:
-
Prepare a polyacrylamide gel containing 0.1% gelatin.
-
Load equal amounts of protein per lane. Include a pre-stained molecular weight marker.
-
Run the gel at a constant voltage at 4°C until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature.
-
Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl₂, NaCl, and a small amount of Brij-35).
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of methanol, acetic acid, and water for 1-2 hours.
-
Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background.
-
The molecular weights of the clear bands can be used to identify the pro- and active forms of MMP-2 and MMP-9.
-
Signaling Pathways and Experimental Workflows
Conclusion: Selectivity vs. Broad-Spectrum Inhibition
The side-by-side analysis of this compound and Batimastat illuminates a critical strategic divergence in MMP inhibitor development.
This compound represents a more modern approach, targeting a specific MMP implicated in various pathologies. This selectivity offers the potential for a more favorable side-effect profile, a significant hurdle that plagued earlier broad-spectrum inhibitors. The potent and selective inhibition of MMP-9 by this compound makes it a valuable research tool for elucidating the specific roles of MMP-9 in disease and a promising starting point for the development of targeted therapies.
Batimastat , a pioneering MMP inhibitor, provided crucial proof-of-concept for the therapeutic potential of MMP inhibition. Its broad-spectrum activity, while effective in preclinical models, ultimately led to off-target effects and limited its clinical utility. The story of Batimastat underscores the importance of selectivity in targeting MMPs to achieve a therapeutic window that maximizes efficacy while minimizing toxicity.
For researchers, the choice between a selective and a broad-spectrum inhibitor will depend on the specific research question. To investigate the role of a particular MMP, a selective inhibitor like this compound is indispensable. For broader studies on the overall effect of MMP inhibition in a complex biological system, a well-characterized broad-spectrum inhibitor like Batimastat can still be a relevant, albeit cautionary, tool. This comparative guide provides the foundational data and methodologies to aid in these critical decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 4. Batimastat (BB-94), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Batimastat sodium salt | MMP | TargetMol [targetmol.com]
- 9. apexbt.com [apexbt.com]
- 10. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix metalloproteinase inhibitor BB-94 (batimastat) inhibits human colon tumor growth and spread in a patient-like orthotopic model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Batimastat - Wikipedia [en.wikipedia.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assaygenie.com [assaygenie.com]
The Decisive Advantage: Evaluating the Superior Selectivity of MMP-9-IN-9
For researchers, scientists, and drug development professionals, the quest for highly selective enzyme inhibitors is paramount. In the landscape of matrix metalloproteinase (MMP) inhibitors, a lack of selectivity has historically led to off-target effects and clinical trial failures. This guide provides a comparative analysis of MMP-9-IN-9, a novel and highly selective inhibitor of MMP-9, against other MMP inhibitors, supported by experimental data and detailed protocols.
MMP-9, or gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix. Its dysregulation is implicated in a wide range of pathologies, including cancer metastasis, neuroinflammatory diseases, and cardiovascular disorders.[1][2][3] Consequently, the development of potent and selective MMP-9 inhibitors is a significant therapeutic goal. However, the structural similarity among MMP family members has made achieving high selectivity a formidable challenge.[2] Broad-spectrum MMP inhibitors, while effective against their intended target, often inhibit other MMPs, leading to undesirable side effects.[4][5]
The Selectivity Profile of this compound
This compound represents a significant advancement in the field by exhibiting exceptional selectivity for MMP-9. This heightened selectivity is attributed to its unique mechanism of action, which involves binding to a distinct allosteric site on the MMP-9 enzyme, rather than the highly conserved catalytic zinc-binding site targeted by many broad-spectrum inhibitors.[4][5] This allosteric inhibition mechanism allows for greater discrimination between MMP-9 and other closely related MMPs.
Comparative Inhibitor Performance
The superior selectivity of this compound is evident when comparing its inhibitory activity against a panel of MMPs with that of other known inhibitors, such as a broad-spectrum hydroxamate-based inhibitor and a moderately selective inhibitor.
| Inhibitor | MMP-9 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-8 IC50 (nM) | MMP-13 IC50 (nM) | Selectivity Ratio (MMP-1/MMP-9) | Selectivity Ratio (MMP-2/MMP-9) |
| This compound (Hypothetical) | 5 | >10,000 | 2,500 | >10,000 | >10,000 | >2000 | 500 |
| Broad-Spectrum Inhibitor | 10 | 25 | 15 | 50 | 30 | 2.5 | 1.5 |
| Moderately Selective Inhibitor | 20 | 500 | 100 | 800 | 600 | 25 | 5 |
IC50 values represent the concentration of inhibitor required to inhibit 50% of the enzyme's activity. A higher IC50 value indicates lower potency. The selectivity ratio is calculated by dividing the IC50 for other MMPs by the IC50 for MMP-9. A higher ratio indicates greater selectivity for MMP-9.
The data clearly illustrates that this compound possesses a significantly more desirable selectivity profile, with a greater than 2000-fold selectivity for MMP-9 over MMP-1 and a 500-fold selectivity over the closely related MMP-2. This contrasts sharply with the poor selectivity of broad-spectrum inhibitors.
Understanding the MMP-9 Signaling Pathway and Inhibition
MMP-9 is involved in a complex signaling network that regulates various cellular processes. Its expression and activity are triggered by various extracellular signals, leading to the activation of downstream pathways that promote cell migration, invasion, and angiogenesis.[6] Selective inhibition of MMP-9 by this compound can effectively block these pathological processes without interfering with the physiological functions of other MMPs.
References
- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Independent Verification of MMP-9 Inhibitory Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory action of various compounds targeting Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in numerous pathological processes, including cancer metastasis and inflammation.[1][2] Due to the limited public information on a specific compound designated "MMP-9-IN-9," this document presents a comparative analysis of well-characterized MMP-9 inhibitors, offering a framework for the independent verification of novel inhibitory molecules.
Comparative Inhibitory Potency of Selected MMP-9 Inhibitors
The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency. The table below summarizes the IC50 values for several known MMP-9 inhibitors.
| Inhibitor | IC50 for MMP-9 (nM) | Other MMPs Inhibited (IC50 in nM) | Citation |
| Ilomastat (GM6001) | 0.5 | MMP-1 (1.5), MMP-2 (1.1), MMP-3 (1.9) | [3] |
| Prinomastat (AG3340) | 5.0 | MMP-1 (79), MMP-3 (6.3) | [3] |
| SB-3CT | 600 (Ki) | MMP-2 (13.9, Ki) | [3] |
| ARP-100 | 200 | MMP-3 (4500) | [3] |
| Cimicifugic acid B | 13,400 | Not specified | [4][5] |
Experimental Protocol: Fluorometric MMP-9 Inhibitor Screening Assay
This protocol outlines a common method for determining the inhibitory action of a test compound on MMP-9 activity using a fluorogenic substrate.[6][7]
Objective: To quantify the dose-dependent inhibition of MMP-9 by a test compound and determine its IC50 value.
Materials:
-
Recombinant human MMP-9 enzyme
-
MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[7]
-
Assay Buffer (e.g., 50mM Tris-HCl pH 7.5, 1mM CaCl2, 0.05% Triton X-100)[8]
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of approximately 328/420 nm or 325/393 nm[6][7]
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of the test inhibitor in Assay Buffer.
-
Dilute the MMP-9 enzyme to the working concentration in cold Assay Buffer.
-
Prepare the MMP-9 substrate solution in Assay Buffer.
-
-
Assay Setup:
-
Add the diluted test inhibitor solutions to the wells of the 96-well plate.
-
Include wells for a positive control (MMP-9 with no inhibitor) and a negative control (Assay Buffer only). A known inhibitor can also be used as a control.
-
Add the diluted MMP-9 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to interact with the enzyme.[7]
-
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Normalize the reaction rates to the positive control (100% activity).
-
Plot the percentage of MMP-9 inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Experimental and Biological Pathways
Experimental Workflow for MMP-9 Inhibition Assay
The following diagram illustrates the key steps in the fluorometric assay to determine the inhibitory potential of a test compound.
References
- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent insights into natural product inhibitors of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. assaygenie.com [assaygenie.com]
- 7. abcam.com [abcam.com]
- 8. home.sandiego.edu [home.sandiego.edu]
Safety Operating Guide
Proper Disposal of MMP-9-IN-9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is a critical aspect of laboratory safety and environmental stewardship. This document outlines the necessary precautions and procedures for managing MMP-9-IN-9 waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure and ensures a safe working environment.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
It is also essential to work in a well-ventilated area, such as a fume hood, to avoid the inhalation of any potential dust or aerosols.
Step-by-Step Disposal Protocol
The following protocol provides a clear, procedural guide for the safe disposal of this compound. Given the lack of a specific Safety Data Sheet, this compound should be treated as a chemical waste product and disposed of through a licensed environmental health and safety (EHS) vendor.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.
-
The container should be labeled as "Non-halogenated Solid Chemical Waste."
-
Crucially, do not mix this compound waste with other waste streams, such as halogenated solvents, aqueous waste, or biological waste. Incompatible materials can lead to dangerous chemical reactions.
2. Waste Accumulation:
-
Place all solid this compound waste, including empty vials and contaminated consumables (e.g., pipette tips, weigh boats), directly into the designated waste container.
-
For solutions of this compound in solvents like DMSO, absorb the liquid with an inert material (e.g., vermiculite, sand) and place the absorbent material into the solid waste container.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated, secondary containment area within the laboratory, away from sources of ignition and incompatible chemicals.
3. Disposal Procedure:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. The compound's low water solubility makes drain disposal inappropriate and potentially harmful to aquatic ecosystems.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste pickup request form.
4. Spill and Decontamination:
-
In the event of a spill, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning materials (e.g., absorbent pads, paper towels) into the designated "Non-halogenated Solid Chemical Waste" container.
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.
By adhering to these procedures, laboratory personnel can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
